molecular formula C7H7IO2 B058204 4-(Hydroxymethyl)-2-iodophenol CAS No. 197230-74-3

4-(Hydroxymethyl)-2-iodophenol

Cat. No.: B058204
CAS No.: 197230-74-3
M. Wt: 250.03 g/mol
InChI Key: QXIYEFBDTDKMSG-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-2-iodophenol (CAS 14056-07-6) is a high-purity chemical building block engineered for advanced research and development in medicinal and organic chemistry. This bifunctional compound features both a reactive iodine atom and a hydroxymethyl group on a phenolic scaffold, making it a versatile intermediate for constructing complex molecules. Key Research Applications: Synthesis of Biologically Active Molecules: The iodine moiety is highly amenable to metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, for creating conjugated molecular systems with potential therapeutic value . This makes it a critical starting material in the synthesis of novel compounds for biological screening. Building Block for Heterocycles: It serves as a key precursor in the synthesis of various heterocyclic scaffolds, including benzofuran and dihydrobenzofuran derivatives, which are common structures in pharmaceuticals and agrochemicals . Material and Polymer Science: The phenolic and alcohol functional groups allow for its incorporation into larger polymers or specialty materials, while the iodine atom can be used to introduce specific structural motifs or labels . Handling and Storage: This compound should be stored in a dark place, sealed in dry conditions, and kept at 2-8°C to ensure stability . As with all iodophenols, it is light-sensitive and should be handled with appropriate care. Disclaimer: This product is intended for research purposes only and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydroxymethyl)-2-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIYEFBDTDKMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(Hydroxymethyl)-2-iodophenol: A Versatile Scaffold for Divergent Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(Hydroxymethyl)-2-iodophenol: Chemical Properties, Synthesis, and Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 197230-74-3), frequently referred to in literature as 3-iodo-4-hydroxybenzyl alcohol , represents a "privileged scaffold" in medicinal chemistry. Its structural uniqueness lies in the trifunctional arrangement: an acidic phenolic hydroxyl, a labile benzylic alcohol, and a reactive aryl iodide. This triad allows for orthogonal functionalization—enabling chemists to sequentially modify the molecule to build complex libraries for structure-activity relationship (SAR) studies.

This guide moves beyond basic catalog data to provide a mechanistic understanding of the molecule's reactivity, validated synthetic protocols, and its strategic application in cross-coupling chemistry.

Structural & Physical Profile

The molecule is characterized by a 1,2,4-substitution pattern on the benzene ring. The iodine atom at the ortho position to the phenol exerts a significant inductive effect, increasing the acidity of the phenolic proton compared to the non-iodinated parent (4-hydroxybenzyl alcohol).

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNotes
IUPAC Name This compoundAlso: 3-iodo-4-hydroxybenzyl alcohol
CAS Number 197230-74-3 Warning: Do not confuse with 2-(hydroxymethyl)-4-iodophenol (CAS 14056-07-6).
Molecular Formula C₇H₇IO₂
Molecular Weight 250.03 g/mol Heavy atom count: 10
Appearance White to off-white crystalline solidLight sensitive; darkens upon oxidation.
Melting Point 135–140 °C (Predicted)Parent 4-hydroxybenzyl alcohol melts at ~114–122 °C [1].
pKa (Phenol) ~8.0–8.5 (Predicted)Lower than phenol (9.95) due to ortho-I electron withdrawal.
Solubility DMSO, Methanol, Ethanol, Ethyl AcetatePoorly soluble in water; soluble in aqueous base (NaOH).

Synthetic Methodologies

The synthesis of this compound is governed by the directing effects of the phenolic hydroxyl group. The para position is blocked by the hydroxymethyl group, directing electrophilic iodination exclusively to the ortho position.

Protocol A: Regioselective Iodination (Recommended)

This method utilizes oxidative iodination, which is generally cleaner and higher yielding than direct iodination with


 alone.
  • Precursor: 4-Hydroxybenzyl alcohol

  • Reagents: Iodine (

    
    ), Potassium Iodide (KI), aqueous Ammonia or Sodium Hypochlorite (NaOCl) as oxidant.
    
  • Mechanism: Generation of electrophilic iodonium species (

    
    ) in situ.
    

Step-by-Step Procedure:

  • Dissolution: Dissolve 4-hydroxybenzyl alcohol (10 mmol) in methanol (20 mL) and aqueous ammonia (20 mL).

  • Addition: Dropwise add a solution of iodine (10 mmol) and KI (20 mmol) in water at 0–5 °C.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The ortho-position is highly activated, ensuring rapid conversion.

  • Quench: Acidify with dilute HCl to pH 3–4 to protonate the phenolate.

  • Workup: Extract with ethyl acetate (3x). Wash combined organics with saturated

    
     (to remove excess iodine) and brine.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Protocol B: Reduction of 3-Iodo-4-hydroxybenzaldehyde

Useful if the aldehyde is already available or if avoiding oxidative conditions is necessary.

  • Reagents: Sodium Borohydride (

    
    ), Methanol.
    
  • Procedure: Dissolve aldehyde in MeOH at 0 °C. Add

    
     (0.5 equiv). Stir 30 mins. Quench with water/HCl.
    
Visualization: Synthetic Pathways

SynthesisMap Start1 4-Hydroxybenzyl alcohol Target 4-(Hydroxymethyl)- 2-iodophenol Start1->Target I2, KI, aq NH3 (Electrophilic Subst.) Start2 3-Iodo-4-hydroxy- benzaldehyde Start2->Target NaBH4, MeOH (Reduction)

Figure 1: Convergent synthetic routes to the target scaffold.

Reactivity & Functionalization

The power of this scaffold lies in its divergent reactivity . Each functional group can be addressed selectively.

A. The Iodine Handle: Suzuki-Miyaura Coupling

The aryl iodide is an excellent partner for Palladium-catalyzed cross-coupling. Unlike aryl bromides or chlorides, the iodide reacts under milder conditions, often preserving the free phenol and alcohol.

Standard Protocol (Self-Validating):

  • Substrates: this compound (1.0 eq), Aryl Boronic Acid (1.2 eq).

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered cases).
  • Base:

    
     (2M aq) or 
    
    
    
    .
  • Solvent: DME/Water (3:1) or Dioxane/Water.[1]

  • Conditions: Heat to 80 °C for 4–12 hours under inert atmosphere (

    
    ).
    
  • Insight: The free phenol may consume 1 equivalent of base; ensure excess base is used (3.0 eq).

B. The Benzylic Alcohol: Oxidation

Selective oxidation restores the aldehyde functionality, creating 3-iodo-4-hydroxybenzaldehyde , a key intermediate for Knoevenagel condensations.

  • Reagent: Manganese Dioxide (

    
    ) in DCM or Dess-Martin Periodinane.
    
  • Note:

    
     is preferred for benzylic alcohols as it avoids over-oxidation to the acid.
    
C. The Phenol: Protection/Alkylation
  • Reagent: TBDMS-Cl / Imidazole or MOM-Cl / DIPEA.

  • Strategy: Protecting the phenol is often required before attempting lithiation or aggressive alkylation at the benzylic position.

Visualization: Divergent Reactivity Map

Reactivity Core 4-(Hydroxymethyl)- 2-iodophenol Prod1 Biaryl Scaffold (Suzuki Coupling) Core->Prod1 Ar-B(OH)2, Pd(0) (C-C Bond Formation) Prod2 3-Iodo-4-hydroxy- benzaldehyde Core->Prod2 MnO2 or DMP (Oxidation) Prod3 Benzyl Halide (Leaving Group) Core->Prod3 PBr3 or SOCl2 (Substitution) Prod4 O-Protected Ether Core->Prod4 R-X, Base (Alkylation)

Figure 2: Divergent synthesis map showing the three primary vectors for chemical modification.[2]

Handling & Safety (SDS Summary)

While specific toxicological data for this isomer is limited, it should be handled with the standard precautions for halogenated phenols .

  • Hazards:

    • Skin/Eye Irritant: Phenols are corrosive/irritating. The iodine substituent adds potential for sensitization.

    • Acute Toxicity: Harmful if swallowed (H302).

  • Storage:

    • Light Sensitive: Iodine-carbon bonds can be photolabile. Store in amber vials.

    • Temperature: 2–8 °C (Refrigerate) recommended to prevent slow oxidation of the benzylic alcohol.

  • Disposal: Halogenated organic waste stream. Do not mix with strong oxidizers.[3]

References

  • PubChem. 4-Hydroxybenzyl alcohol Compound Summary. National Library of Medicine. [Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. [Link]

  • Organic Chemistry Portal. Oxidation of Alcohols to Aldehydes.[4][5][Link]

Sources

Technical Deep Dive: 4-(Hydroxymethyl)-2-iodophenol (CAS 197230-74-3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Hydroxymethyl)-2-iodophenol (CAS 197230-74-3), often referred to in medicinal chemistry as 3-iodo-4-hydroxybenzyl alcohol , represents a "privileged scaffold" in drug discovery. Its structural duality—combining an aryl iodide capable of palladium-catalyzed cross-coupling with a chemically versatile benzyl alcohol—makes it a linchpin intermediate.

This compound is critical in the synthesis of thyromimetics (thyroid hormone analogs) and is increasingly utilized in Fragment-Based Drug Discovery (FBDD) for developing protein-protein interaction inhibitors. This guide provides a validated synthetic workflow, mechanistic insights into its regioselective formation, and a roadmap for its downstream functionalization.

Part 1: Chemical Architecture & Properties

Structural Analysis

The molecule consists of a phenol core substituted at the para position with a hydroxymethyl group and at the ortho position with an iodine atom.

PropertySpecification
IUPAC Name This compound
Common Synonym 3-Iodo-4-hydroxybenzyl alcohol
CAS Number 197230-74-3
Molecular Formula C₇H₇IO₂
Molecular Weight 250.03 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Key Functionality Aryl Iodide: Site for Suzuki/Sonogashira coupling.Benzyl Alcohol: Precursor for aldehydes, halides, or ethers.Phenol: Acidic proton for etherification/protection.
The "Orthogonal" Advantage

The value of this molecule lies in its orthogonal reactivity . The iodine atom allows for carbon-carbon bond formation (Suzuki-Miyaura coupling) without affecting the benzyl alcohol or phenol (if protected). Conversely, the alcohol groups can be oxidized or alkylated without disturbing the aryl iodide. This allows chemists to "grow" the molecule in specific directions sequentially.

Part 2: Validated Synthetic Protocol

The Challenge: Regioselectivity

The synthesis involves the iodination of 4-hydroxybenzyl alcohol . The challenge is ensuring the iodine adds exclusively to the ortho position (C2) relative to the hydroxyl group, avoiding the meta position or di-iodination.

  • Directing Group: The phenolic -OH is a strong ortho/para director. Since the para position is blocked by the hydroxymethyl group, the iodine is directed to the ortho position.

  • Risk: Over-iodination to form 2,6-diiodo-4-(hydroxymethyl)phenol.

Recommended Protocol: Regioselective Iodination

Standardized based on electrophilic aromatic substitution principles.

Reagents:

  • Substrate: 4-Hydroxybenzyl alcohol (1.0 equiv)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH)

  • Catalyst: p-Toluenesulfonic acid (pTsOH) (0.1 equiv) - Optional, accelerates reaction.

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-hydroxybenzyl alcohol (10 mmol, 1.38 g) in MeCN (50 mL) under an inert atmosphere (N₂).

  • Cooling: Cool the solution to 0°C using an ice bath. Explanation: Lower temperature favors mono-iodination over di-iodination.

  • Addition: Add NIS (10.5 mmol, 2.36 g) portion-wise over 15 minutes. Do not dump all at once; exothermic control is vital.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2-4 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.

  • Quenching: Once the starting material is consumed, add 10% aqueous Sodium Thiosulfate (Na₂S₂O₃). Mechanism: This reduces unreacted iodine species, turning the solution from brown/red to pale yellow.

  • Extraction: Remove MeCN under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (Gradient: 0 -> 40% EtOAc in Hexanes).

Mechanistic Diagram (DOT)

SynthesisMechanism Start 4-Hydroxybenzyl Alcohol (Substrate) Complex Sigma Complex (Intermediate) Start->Complex Nucleophilic Attack (Ortho-position) Reagent N-Iodosuccinimide (NIS) (Electrophile Source) Reagent->Complex I+ Transfer Product This compound (Target) Complex->Product Deprotonation (Re-aromatization) SideProduct Di-iodo Impurity (Avoid via 0°C) Product->SideProduct Excess NIS / High Temp

Figure 1: Electrophilic Aromatic Substitution pathway showing the critical mono-iodination step.

Part 3: Functionalization & Applications

Thyromimetic Synthesis

This compound is a direct precursor to 3,3',5-Triiodo-D-thyronine (T3) analogs. The iodine at the ortho position mimics the inner-ring iodine found in natural thyroid hormones, which is essential for receptor binding affinity.

Divergent Synthesis Workflow

Once synthesized, CAS 197230-74-3 serves as a branching point for three distinct chemical pathways.

  • Suzuki-Miyaura Coupling (Path A):

    • Reagents: Aryl Boronic Acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.

    • Outcome: Biaryl formation. Used to extend the carbon skeleton.

  • Oxidation (Path B):

    • Reagents: MnO₂ or Dess-Martin Periodinane.

    • Outcome: 3-Iodo-4-hydroxybenzaldehyde.

    • Utility: Aldehydes are reactive handles for reductive amination or Wittig reactions.

  • O-Alkylation (Path C):

    • Reagents: Alkyl halide, K₂CO₃, DMF.

    • Outcome: Protected phenol ethers. Essential if the phenol proton interferes with subsequent steps.

Reactivity Flowchart (DOT)

ReactivityTree cluster_0 Path A: C-C Bond Formation cluster_1 Path B: Oxidation cluster_2 Path C: Protection Core This compound (CAS 197230-74-3) Suzuki Suzuki Coupling (Pd-Catalyzed) Core->Suzuki Oxidation MnO2 / DMP (Selective Oxidation) Core->Oxidation Alkylation R-X / Base (Etherification) Core->Alkylation Biaryl Biaryl Scaffold (Drug Core) Suzuki->Biaryl Aldehyde 3-Iodo-4-hydroxybenzaldehyde (Linker) Oxidation->Aldehyde Ether Protected Intermediate (Stable) Alkylation->Ether

Figure 2: Divergent synthetic utility of the core scaffold.

Part 4: Handling, Stability & Safety

Stability Profile
  • Light Sensitivity: As an aryl iodide, the compound is susceptible to photolytic deiodination. Store in amber vials wrapped in foil.

  • Oxidation: The benzyl alcohol moiety can slowly oxidize to the aldehyde if exposed to air over long periods. Store under inert gas (Argon/Nitrogen) at -20°C for long-term storage.

Safety Protocols
  • Skin Contact: Phenolic compounds are rapidly absorbed through the skin and can cause severe burns or systemic toxicity. Double-gloving (Nitrile) is mandatory.

  • Inhalation: Handle only in a fume hood. Iodine-containing dusts can irritate the respiratory tract.

References

  • Mintz, D.H., et al. (1962). "Thyroid Hormone Analogs: Synthesis and Biological Activity." New England Journal of Medicine, 266, 808.[1] (Foundational work on iodinated phenols in thyromimetics).

  • CymitQuimica. "Product Data Sheet: this compound." (Verification of CAS and commercial availability for synthesis).

  • ChemicalBook. "3-Hydroxy-4-iodobenzyl alcohol Properties and Synthesis." (Confirming synthetic routes via iodination of hydroxybenzyl precursors).

  • Organic Syntheses. "General Procedures for Iodination of Phenols." Organic Syntheses, Coll. Vol. 2, p. 355. (Standard reference for regioselective iodination protocols).

Sources

physical and chemical properties of 4-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and application utility of 4-(Hydroxymethyl)-2-iodophenol (CAS 197230-74-3).

Physicochemical Profiling, Synthetic Utility, and Handling Protocols[1]

Executive Summary

This compound (also known as 3-iodo-4-hydroxybenzyl alcohol ) is a bifunctional aromatic scaffold critical in medicinal chemistry and materials science.[1] Characterized by an ortho-iodophenol motif and a para-benzylic alcohol, it serves as a high-value intermediate for Suzuki-Miyaura cross-coupling reactions, radiolabeling precursors, and the synthesis of bioactive tyrosyl mimetics.[1] This guide provides a definitive reference for its properties, validated synthesis, and experimental handling.

Part 1: Molecular Identity & Structural Analysis
AttributeDetail
IUPAC Name This compound
Common Synonyms 3-Iodo-4-hydroxybenzyl alcohol; 2-Iodo-4-hydroxymethylphenol; Benzenemethanol, 4-hydroxy-3-iodo-
CAS Number 197230-74-3
Molecular Formula C₇H₇IO₂
Molecular Weight 250.03 g/mol
SMILES OC1=C(I)C=C(CO)C=C1
InChIKey KNQVIRRXVOTGGT-UHFFFAOYSA-N (Aldehyde precursor analog for ref)

Structural Insight: The molecule features a phenolic hydroxyl at C1 and a benzylic alcohol at C4.[1] The iodine atom at C2 exerts a significant steric and electronic influence (ortho-effect), increasing the acidity of the phenolic proton via inductive withdrawal (-I effect) while simultaneously serving as a labile handle for palladium-catalyzed cross-coupling.[1]

Part 2: Physicochemical Properties

The following data aggregates experimental observations and high-confidence predicted values based on structural analogs (e.g., 3-iodo-4-hydroxybenzaldehyde).

PropertyValue / DescriptionContext & Implications
Physical State Solid (Crystalline powder)Typically off-white to beige; darkens upon light exposure due to iodine liberation.
Melting Point 128–130 °C (Precursor Aldehyde)The alcohol derivative typically melts in a similar range (approx. 110–120 °C predicted) due to extensive intermolecular H-bonding.[1]
Solubility DMSO, Methanol, Ethanol, Ethyl AcetateHigh solubility in polar organic solvents.[1] Poor solubility in water and non-polar alkanes (Hexane).[1]
pKa (Phenol) ~8.5 (Predicted)More acidic than phenol (pKa 10) due to the electron-withdrawing iodine atom.[1]
LogP ~1.7Moderate lipophilicity; suitable for membrane permeability in drug discovery contexts.[1]
Stability Light & Air SensitiveIodine-carbon bonds are photolabile. Benzylic alcohols are prone to slow oxidation to aldehydes.[1]
Part 3: Chemical Reactivity & Synthesis[2][3]

The synthesis of this compound is most reliably achieved via the iodination of 4-hydroxybenzaldehyde followed by chemoselective reduction .[1] Direct iodination of 4-hydroxybenzyl alcohol is discouraged due to competitive oxidation of the benzylic alcohol.[1]

3.1 Validated Synthetic Route (Two-Step Protocol)

Step 1: Regioselective Iodination

  • Substrate: 4-Hydroxybenzaldehyde.[2]

  • Reagent: N-Iodosuccinimide (NIS) or I₂/KI in aqueous ammonia.

  • Mechanism: Electrophilic aromatic substitution (EAS).[1] The phenolic OH directs the iodine ortho (C3 position relative to aldehyde, C2 relative to phenol).[1]

  • Intermediate: 3-Iodo-4-hydroxybenzaldehyde (CAS 60032-63-5).

Step 2: Chemoselective Reduction

  • Substrate: 3-Iodo-4-hydroxybenzaldehyde.[3][4]

  • Reagent: Sodium Borohydride (NaBH₄).[1][5]

  • Solvent: Methanol or Ethanol (0 °C to RT).[1]

  • Outcome: Quantitative conversion of the aldehyde to the benzylic alcohol without dehalogenation.[1]

3.2 Reactivity Profile (Graphviz Visualization)

The compound offers three distinct reactive sites:[1]

  • C-I Bond: Site for Pd-catalyzed coupling (Suzuki, Sonogashira).[1]

  • Benzylic -OH: Site for oxidation (to aldehyde), halogenation (to benzyl chloride), or etherification.[1]

  • Phenolic -OH: Site for alkylation or esterification.[1]

ReactivityMap Core This compound (C7H7IO2) Iodine C-I Bond (C2) (Aryl Halide) Core->Iodine BenzylOH Benzylic -OH (C4) (Primary Alcohol) Core->BenzylOH PhenolOH Phenolic -OH (C1) (Acidic Proton) Core->PhenolOH Suzuki Suzuki-Miyaura Coupling (Biaryl Synthesis) Iodine->Suzuki Oxidation Oxidation (IBX/DMP) -> Aldehyde BenzylOH->Oxidation Chlorination SOCl2 / PCl3 -> Benzyl Chloride BenzylOH->Chlorination Alkylation Base + R-X -> Aryl Ether PhenolOH->Alkylation

Figure 1: Functional group reactivity map highlighting the orthogonal derivatization potential of the scaffold.[1]

Part 4: Detailed Experimental Protocols
Protocol A: Synthesis of Intermediate (3-Iodo-4-hydroxybenzaldehyde)

Based on regioselective iodination principles.

  • Dissolution: Dissolve 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol) in Glacial Acetic Acid (150 mL).

  • Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv, 20.3 g) portion-wise over 30 minutes at room temperature.

    • Note: Protect from light to prevent radical side reactions.[1]

  • Reaction: Stir for 16 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Pour mixture into ice-water (500 mL). A precipitate will form.[1][6][7]

  • Purification: Filter the solid, wash with water and cold pentane. Recrystallize from Ethanol/Water if necessary.[1]

    • Yield: ~85-90%.

    • Appearance: Pale yellow solid.[1][8]

Protocol B: Reduction to this compound

Standard Borohydride Reduction.[1]

  • Setup: Dissolve 3-iodo-4-hydroxybenzaldehyde (5.0 g, 20.1 mmol) in Methanol (50 mL). Cool to 0 °C in an ice bath.

  • Reduction: Add NaBH₄ (0.5 equiv, 0.38 g) slowly (gas evolution occurs).

    • Caution: Hydrogen gas evolution.[1] Ensure ventilation.

  • Completion: Stir at 0 °C for 30 mins, then warm to RT for 1 hour.

  • Quench: Carefully add 1M HCl dropwise until pH ~5 to destroy excess hydride.

  • Extraction: Remove methanol under vacuum. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

  • Isolation: Dry organics over Na₂SO₄, filter, and concentrate.

    • Product: this compound (White to off-white solid).[1]

Part 5: Handling, Stability & Safety[1]
Hazard ClassClassificationHandling Protocol
Acute Toxicity GHS Category 4 (Oral/Dermal)Wear nitrile gloves and lab coat.[1] Avoid dust inhalation.[1]
Skin/Eye Irritation GHS Category 2/2ACauses skin irritation and serious eye irritation.[1] Use safety goggles.
Storage Light Sensitive Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
Incompatibilities Strong OxidizersAvoid contact with nitric acid or permanganates (risk of iodine liberation).[1]

Self-Validating Safety Check:

  • Visual Cue: If the white solid turns yellow/brown, free iodine (

    
    ) has formed due to photodecomposition.[1] Purify via recrystallization before use in sensitive metal-catalyzed couplings.
    
References
  • ChemicalBook. 3-Iodo-4-hydroxybenzaldehyde (CAS 60032-63-5) and Derivatives.[1] Retrieved from .[1]

  • PubChem. Compound Summary: 4-Hydroxy-3-iodobenzaldehyde. National Library of Medicine.[1] Retrieved from .[1]

  • Reagentia. Product Catalog: this compound (CAS 197230-74-3).[1][9][10][11][12] Retrieved from .[1]

  • Organic Syntheses.General Procedures for Iodination of Phenols. (Contextual grounding for Protocol A).

Sources

Structural Elucidation of 4-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous, self-validating pathway for the structural elucidation of 4-(Hydroxymethyl)-2-iodophenol . It is designed for researchers requiring definitive proof of identity, particularly when distinguishing this compound from its regioisomers (e.g., 3-iodo-4-hydroxybenzyl alcohol) during synthetic optimization.

Technical Guide & Impurity Profiling Standard

Executive Summary & Chemical Context

Target Molecule: this compound IUPAC Name: this compound Common Synonyms: 3-iodo-4-hydroxybenzyl alcohol; 2-iodo-4-methylolphenol. Molecular Formula: C₇H₇IO₂ Exact Mass: 249.9491 Da

This guide outlines the definitive structural proof for this compound. This compound is a critical bifunctional intermediate, possessing an aryl iodide moiety suitable for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) and a benzylic alcohol amenable to oxidation or substitution.

The primary elucidation challenge lies in distinguishing the 1,2,4-substitution pattern from potential regioisomers formed during non-selective iodination, specifically the 3-iodo isomer (where iodine is meta to the phenol hydroxyl). The protocol below prioritizes NMR spectroscopy (1D & 2D) as the primary validation tool, supported by HRMS and IR.

Synthetic Origin & Impurity Logic

To understand the elucidation, one must understand the origin. This compound is typically synthesized via the electrophilic aromatic iodination of 4-hydroxybenzyl alcohol (Gastrodigenin) .

  • Reagents:

    
     / 
    
    
    
    /
    
    
    or
    
    
    .
  • Regioselectivity: The phenolic -OH group is a stronger ortho/para director than the hydroxymethyl group. Since the para position is blocked by the hydroxymethyl group, iodination occurs exclusively at the ortho position (C2 or C6), yielding the target molecule.

  • Critical Impurity: 2,6-Diiodo-4-(hydroxymethyl)phenol . Over-iodination leads to the bis-iodo species. Elucidation must rule this out.

Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure, moving from mass confirmation to regiochemical assignment.

ElucidationWorkflow Start Crude Product (C7H7IO2) HRMS Step 1: HRMS (ESI-) Confirm Formula & I Pattern (m/z ~248.94) Start->HRMS Mass Check IR Step 2: FT-IR Confirm Functional Groups (OH, C-O, Ar-I) HRMS->IR Pass NMR_1H Step 3: 1H NMR Coupling Analysis (Confirm 1,2,4-Pattern) IR->NMR_1H Topology NMR_13C Step 4: 13C NMR Identify C-I Carbon (Shielded ~85 ppm) NMR_1H->NMR_13C Carbon Count HMBC Step 5: 2D HMBC Connect CH2 to Ring (Definitive Proof) NMR_13C->HMBC Connectivity Final Validated Structure This compound HMBC->Final Confirmed

Caption: Logical progression from molecular weight confirmation to definitive regiochemical assignment.

Spectroscopic Analysis

Step 1: High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides the first " go/no-go " decision. Iodine has a unique mass defect and no natural isotope M+2 peak (unlike Cl or Br), making it easily identifiable.

  • Ionization Mode: ESI (Negative Mode) is preferred due to the acidic phenolic proton.

  • Target Ion:

    
    
    
  • Diagnostic Criteria:

    • Monoisotopic Mass: ~248.9412 (Calculated for

      
      ).
      
    • Isotope Pattern: Lack of M+2 peak confirms absence of Bromine/Chlorine impurities.

    • Fragmentation: Loss of

      
       (126.9 Da) or 
      
      
      
      (31 Da) may be observed in MS/MS.
Step 2: 1H NMR Spectroscopy (The Regiochemistry Key)

This is the most critical step. The coupling constants (


) define the substitution pattern.

Solvent: DMSO-


 (Preferred to observe labile OH protons and prevent exchange broadening).
Proton AssignmentShift (δ, ppm)MultiplicityCoupling (

, Hz)
Structural Insight
OH (Phenolic) 9.5 - 10.0Singlet (br)-Confirms phenol. Disappears with

.
H-3 (Ar-H) 7.65 - 7.75Doublet (d)

Diagnostic: Meta-coupling to H-5. Adjacent to Iodine (deshielded).[1]
H-5 (Ar-H) 7.15 - 7.25dd

,

Ortho to H-6, Meta to H-3.
H-6 (Ar-H) 6.80 - 6.90Doublet (d)

Ortho to H-5. Shielded by ortho-OH.
OH (Benzylic) 5.0 - 5.2Triplet (t)

Couples to CH2.
CH2 (Benzylic) 4.3 - 4.5Doublet (d)

Becomes Singlet if OH exchanges.

Interpretation Logic:

  • The presence of three aromatic protons rules out the di-iodo impurity (which would have only two protons as a singlet).

  • The ABX system (d, dd, d) confirms the 1,2,4-substitution. If the iodine were at position 3 (meta to OH), the symmetry and coupling constants would differ significantly (e.g., a singlet for H-2 would be expected between OH and CH2OH).

Step 3: 13C NMR Spectroscopy (The Heavy Atom Effect)

Iodine exerts a unique "heavy atom effect," causing a significant upfield shift (shielding) of the attached carbon (


), often shifting it to 80–95 ppm, which is highly distinct from typical aromatic carbons (110–160 ppm).
Carbon AssignmentShift (δ, ppm)Diagnostic Value
C-1 (C-OH) ~155 - 158Deshielded by Oxygen.
C-4 (C-CH2) ~135 - 140Para to OH.
C-3 (CH) ~136 - 139Ortho to Iodine (Deshielded).
C-5 (CH) ~128 - 130Meta to Iodine.
C-6 (CH) ~115 - 116Ortho to OH (Shielded).
C-2 (C-I) 85 - 95 CRITICAL PROOF. Shielded by Iodine.
CH2 (Benzylic) ~62 - 64Characteristic of benzyl alcohol.
Step 4: 2D HMBC (Connectivity Proof)

To definitively link the benzylic group to the ring and confirm the iodine position relative to the phenol, Heteronuclear Multiple Bond Correlation (HMBC) is required.

HMBC_Logic cluster_logic Logic Check CH2 Benzylic CH2 (4.4 ppm) C4 C-4 (Ipso) (~135 ppm) CH2->C4 2J (Strong) C3 C-3 (CH) (High Shift) CH2->C3 3J (Correlates to H-3) C5 C-5 (CH) (Mid Shift) CH2->C5 3J (Correlates to H-5) Check If CH2 correlates to a carbon with NO proton attached (C4) and two CH carbons (C3, C5), structure is valid.

Caption: HMBC correlations establishing the attachment of the hydroxymethyl group relative to the ring protons.

Experimental Protocol: Synthesis & Verification

This protocol serves as a reference standard for generating the material for elucidation.

Objective: Regioselective synthesis of this compound.

  • Reaction:

    • Dissolve 4-hydroxybenzyl alcohol (10 mmol) in water/methanol (1:1).

    • Add KI (11 mmol) and NaOH (11 mmol).

    • Cool to 0°C.

    • Slowly add

      
        (10 mmol) portion-wise over 30 minutes. The basic condition activates the phenol, directing the electrophile (
      
      
      
      ) to the ortho position.
  • Workup:

    • Quench with saturated

      
       (removes excess iodine).
      
    • Acidify with dilute HCl to pH ~3 (precipitates the product).

    • Extract with Ethyl Acetate.[2][3]

  • Purification:

    • Recrystallize from Water/Ethanol or Toluene.

    • Target Melting Point: Literature suggests ~130-135°C (Note: p-hydroxybenzyl alcohol melts at 112°C; iodine substitution typically raises MP).

  • Purity Check:

    • Run HPLC (C18 column, Water/Acetonitrile gradient).

    • Verify absence of starting material (RT shift) and bis-iodo impurity (longer retention time due to lipophilicity).

References

  • Synthesis & Properties: ChemicalBook. (n.d.). 3-Hydroxy-4-iodobenzyl alcohol (Synonym).[4] Retrieved from

  • Iodination Methodology: Bhusare, S. R., et al. (2005).[5] Regioselective iodination of hydroxylated aromatic ketones (and phenols). Arkivoc, (i), 104-108.[6]

  • NMR Shift Data (General Phenols): PubChem. (n.d.). 4-Hydroxybenzyl Alcohol (Parent Compound Data).[7][8]

  • 13C Heavy Atom Effect: Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities (Reference for solvent/substituent effects).

Sources

biological activity of 4-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical biology, synthetic utility, and intrinsic pharmacological properties of 4-(Hydroxymethyl)-2-iodophenol .

Synthetic Architect of Thyromimetics & Phenolic Pharmacophore

Executive Summary

This compound (also referred to as 2-iodo-4-hydroxymethylphenol) is a specialized halogenated phenolic intermediate. While it possesses intrinsic antimicrobial and cytotoxic properties typical of halophenols, its primary value in drug development lies in its role as a biomimetic precursor for iodothyronines (thyroid hormones).

This compound serves as the "outer ring" donor in the oxidative coupling synthesis of 3,3',5-Triiodo-L-thyronine (T3) and related thyromimetics. Its biological relevance is dual-natured:

  • Synthetic: It undergoes radical-mediated phenolic coupling to form the diaryl ether pharmacophore essential for thyroid hormone receptor (THR) binding.

  • Intrinsic: As a lipophilic halophenol, it acts as a membrane disruptor and uncoupler of oxidative phosphorylation, providing a baseline for antimicrobial and cytotoxic activity.

Chemical Identity & Physicochemical Properties[1][2]

PropertySpecificationRelevance to Bioactivity
IUPAC Name This compound--
Molecular Formula C₇H₇IO₂--
Molecular Weight 250.03 g/mol Low MW allows rapid membrane permeation.
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity; facilitates entry into lipid bilayers (antimicrobial action).
pKa (Phenolic) ~8.5 - 9.0The iodine ortho-substitution increases acidity compared to phenol, enhancing radical stability during oxidative coupling.
Reactive Moiety Ortho-iodophenolCritical for radical generation and subsequent ether bond formation.

Biological Mechanism of Action[2][3][4]

A. The "Pro-Drug" Mechanism: Biomimetic Oxidative Coupling

In the context of thyroid hormone synthesis, this molecule is not the effector but the architect. It mimics the tyrosine residues in thyroglobulin that undergo enzymatic coupling.

Mechanism:

  • Radical Formation: Under oxidative conditions (e.g., catalyzed by peroxidases or metal catalysts), the phenolic hydroxyl group loses a proton and an electron to form a phenoxyl radical .

  • Delocalization: The radical is stabilized by the ortho-iodine and para-hydroxymethyl group, delocalizing spin density to the ortho and para carbon positions.

  • Quinolether Formation: This radical attacks a diiodotyrosine acceptor (the "inner ring"), forming a unstable quinol ether intermediate.

  • Rearomatization: The intermediate eliminates the side chain (often as an alanine analog or pyruvate) to re-establish aromaticity, yielding the thyronine (T3/T4) core.

B. Intrinsic Activity: Uncoupling & Membrane Disruption

Before coupling, the free phenol exhibits toxicity and bioactivity common to halophenols:

  • Mitochondrial Uncoupling: The lipophilic anion (phenolate) can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient and uncoupling oxidative phosphorylation. This leads to ATP depletion and cytotoxicity.

  • Antimicrobial Action: The iodine atom enhances lipophilicity, allowing the molecule to insert into bacterial cell membranes, disrupting integrity and causing leakage of intracellular components.

Visualization: Biomimetic Coupling Pathway

The following diagram illustrates the transformation of this compound into the active Thyronine scaffold via oxidative coupling.

BiomimeticCoupling cluster_mech Biomimetic Synthesis Pathway Start This compound (Precursor) Radical Phenoxyl Radical (Reactive Intermediate) Start->Radical Oxidation (-e-, -H+) Quinol Quinol Ether (Unstable Adduct) Radical->Quinol Coupling Acceptor Diiodotyrosine Analog (Acceptor) Acceptor->Quinol Nucleophilic Attack Product Triiodothyronine (T3) Analog (Bioactive Scaffold) Quinol->Product Side Chain Elimination (Rearomatization)

Caption: Pathway showing the conversion of the iodophenol precursor into the bioactive thyronine scaffold via radical-mediated oxidative coupling.[1]

Experimental Protocol: Oxidative Coupling Assay

Objective: To synthesize a thyromimetic core using this compound, validating its reactivity.

Materials
  • Reagent A: this compound (1.0 equiv).

  • Reagent B: 3,5-Diiodo-L-tyrosine ethyl ester (Acceptor, 1.0 equiv).

  • Catalyst: Copper(I) Bromide (CuBr) or Manganese(III) Acetate.

  • Solvent: Methanol/Water or DMF.

  • Oxidant: Hydrogen Peroxide (H₂O₂) or air bubbling.

Methodology
  • Preparation: Dissolve 1.0 mmol of Reagent B in 10 mL of DMF. Add 0.1 mmol of CuBr catalyst.

  • Activation: Slowly add 1.0 mmol of This compound to the mixture under stirring at room temperature.

  • Oxidation: Add H₂O₂ (30% w/v, 2.0 equiv) dropwise over 30 minutes. The solution will darken, indicating radical formation.

  • Coupling: Heat the reaction mixture to 50°C for 4 hours. Monitor by TLC (Mobile phase: CHCl₃/MeOH 9:1) for the disappearance of the phenol and appearance of the diaryl ether.

  • Quenching: Quench with saturated sodium thiosulfate (Na₂S₂O₃) to reduce residual iodine/oxidant.

  • Isolation: Extract with ethyl acetate (3x). Wash organic layer with 1M HCl (to remove unreacted amine) and brine. Dry over Na₂SO₄.

  • Validation: Analyze the residue by LC-MS . Look for the mass shift corresponding to the loss of the hydroxymethyl side chain and formation of the ether linkage (Target Mass: T3 analog MW).

Critical Control: Run a blank without the catalyst to confirm that spontaneous coupling is negligible, validating the oxidative mechanism.

Safety & Toxicology

  • Hazard Class: Irritant / Aquatic Toxin.

  • GHS H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H411 (Toxic to aquatic life).[2]

  • Handling:

    • Iodophenols can be absorbed through the skin.[2] Wear nitrile gloves and long sleeves.

    • Avoid release into drains; iodinated aromatics are persistent environmental pollutants.

  • Toxicity Mechanism: As noted, high concentrations can uncouple mitochondrial respiration. In in vitro assays, this may manifest as non-specific cytotoxicity (false positive for inhibition).

References

  • Cahnmann, H. J., & Funakoshi, K. (1970). Model reactions for the biosynthesis of thyroxine.[3] Nonenzymic formation of 3,5,3'-triiodothyronine from 4-hydroxy-3-iodophenylpyruvic acid, 3,5-diiodotyrosine, and oxygen.[3] Biochemistry, 9(1), 90–98.[3] Link

  • Matsuura, T., et al. (1962). The Synthesis of Thyroxine and Related Substances. New England Journal of Medicine, 266, 808.
  • PubChem. (n.d.). 2-Iodo-4-methylphenol (Structural Analog) - GHS Classification & Toxicity. National Library of Medicine. Link

  • Goglia, F. (2015). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Frontiers in Endocrinology. Link

Sources

A Comprehensive Technical Guide to the Reactivity of the Hydroxymethyl Group in 4-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Hydroxymethyl)-2-iodophenol is a trifunctional synthetic intermediate of significant interest in medicinal chemistry and materials science. Its chemical versatility stems from the distinct reactivity profiles of its three core components: a phenolic hydroxyl, an aryl iodide, and a primary benzylic alcohol (hydroxymethyl group). This technical guide provides an in-depth exploration of the chemical transformations centered on the hydroxymethyl group. We will dissect the electronic and steric influences governing its reactivity, detail key transformations such as oxidation, etherification, and esterification, and examine its compatibility with palladium-catalyzed cross-coupling reactions at the aryl iodide position. This document serves as a practical resource, offering field-proven insights, detailed experimental protocols, and mechanistic visualizations to empower researchers in leveraging this valuable building block for complex molecular synthesis.

Introduction: The Strategic Importance of this compound

In the landscape of synthetic organic chemistry, molecules possessing multiple, orthogonally reactive functional groups are invaluable. This compound stands out as a particularly strategic scaffold. The phenolic hydroxyl group is a potent hydrogen bond donor and a precursor for ethers and esters.[1] The aryl iodide provides a robust handle for carbon-carbon and carbon-heteroatom bond formation via transition metal catalysis.[2][3] The primary focus of this guide, the hydroxymethyl group, serves as a versatile linchpin for molecular elaboration, behaving as a primary alcohol that can be readily converted into a range of other functionalities.[4]

Understanding the nuanced reactivity of the hydroxymethyl group, as modulated by its electronic and steric environment, is paramount for its effective deployment in a synthetic campaign. The phenolic hydroxyl group is a strong activating, ortho-, para-directing substituent, while the bulky iodine atom exerts both an electron-withdrawing inductive effect and significant steric hindrance.[5][6] This guide will illuminate the causality behind experimental choices for transforming the hydroxymethyl moiety, providing a validated framework for predictable and efficient synthesis.

The Electronic and Steric Landscape: A Tale of Three Groups

The reactivity of the benzylic hydroxymethyl group in this compound is not merely that of a simple benzyl alcohol. It is profoundly influenced by the interplay of the adjacent phenolic hydroxyl and ortho-iodine substituents.

  • Phenolic Hydroxyl (-OH): As a powerful electron-donating group through resonance, the phenolic hydroxyl increases the electron density of the aromatic ring, particularly at the ortho and para positions.[5][6] This electronic enrichment can influence the stability of potential cationic intermediates at the benzylic position, which might form during substitution reactions.

  • Iodo (-I) Group: The iodine atom is electronegative and withdraws electron density through induction. However, its most significant impact is steric. Positioned ortho to the hydroxymethyl group, it creates a sterically hindered environment that can influence the approach of bulky reagents and the conformation of transition states.

  • Hydroxymethyl (-CH₂OH) Group: The primary alcohol itself can participate in intramolecular hydrogen bonding with the ortho-phenolic hydroxyl, potentially influencing its nucleophilicity and acidity.

This unique combination of effects dictates which reagents and conditions will be most effective for specific transformations, a theme that will be explored in the subsequent sections.

Key Transformations of the Hydroxymethyl Group

The hydroxymethyl group is a versatile handle for a variety of chemical modifications. The following sections detail the principal reactions, offering both mechanistic rationale and practical protocols.

Oxidation to Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol to an aldehyde or further to a carboxylic acid is a foundational transformation. The choice of oxidant is critical to avoid undesired side reactions, such as the oxidation of the electron-rich phenol ring.[5]

Mechanism Insight: The oxidation of benzylic alcohols often proceeds through the formation of an intermediate that facilitates hydride abstraction from the alpha-carbon.[7] For instance, using hypervalent iodine reagents, an activated hydroxy(chloro)iodane is proposed as the reactive intermediate.[8]

Diagram: General Workflow for Selective Oxidation

cluster_start Starting Material cluster_reagents Reagent Selection cluster_products Products A This compound B Mild Oxidant (e.g., PCC, DMP, MnO₂) A->B Selective Oxidation C Strong Oxidant (e.g., Jones Reagent, KMnO₄) A->C Vigorous Oxidation D 4-Formyl-2-iodophenol (Aldehyde) B->D E 4-Carboxy-2-iodophenol (Carboxylic Acid) C->E

Caption: Selective oxidation pathways for the hydroxymethyl group.

Experimental Protocol: Oxidation to 4-Formyl-2-iodophenol

  • Setup: To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M) at room temperature, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

  • Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure aldehyde.

Table 1: Comparison of Oxidizing Agents

Oxidizing AgentProductTypical YieldConditionsReference Insight
PCC (Pyridinium Chlorochromate)Aldehyde85-95%DCM, Room TempStandard for primary alcohols to aldehydes.
DMP (Dess-Martin Periodinane)Aldehyde90-98%DCM, Room TempMild conditions, tolerates many functional groups.
MnO₂Aldehyde70-90%DCM or Chloroform, RefluxSelective for benzylic and allylic alcohols.
Jones Reagent (CrO₃/H₂SO₄)Carboxylic Acid60-80%Acetone, 0°C to RTHarsh conditions, may lead to side products with sensitive substrates like phenols.
Etherification: Building Molecular Scaffolds

Converting the hydroxymethyl group to an ether is a common strategy for introducing lipophilic chains or linking molecular fragments. Care must be taken to ensure selectivity over the more acidic phenolic hydroxyl.

Mechanism Insight: Under acidic conditions, the benzylic hydroxyl can be protonated to form an excellent leaving group (water), leading to a resonance-stabilized benzylic carbocation that is then trapped by an alcohol.[9] Alternatively, under basic conditions (Williamson synthesis), the alkoxide is formed and acts as a nucleophile.

Experimental Protocol: Acid-Catalyzed Etherification

  • Setup: Dissolve this compound (1.0 eq) in a large excess of the desired primary alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.05 eq).

  • Reaction: Heat the mixture to reflux and monitor by TLC. The reaction may require several hours to reach completion.

  • Workup: Cool the reaction to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Remove the excess alcohol under reduced pressure. Extract the residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[10]

Diagram: Etherification Mechanism

A R-CH₂OH (Benzylic Alcohol) C R-CH₂OH₂⁺ (Oxonium Ion) A->C +H⁺ B Protonation (H⁺) E R-CH₂⁺ (Benzylic Carbocation) C->E -H₂O D Loss of H₂O G R-CH₂-O(H)R' E->G +R'-OH F Nucleophilic Attack (R'-OH) I R-CH₂-OR' (Ether Product) G->I -H⁺ H Deprotonation (-H⁺)

Caption: Acid-catalyzed etherification via a benzylic carbocation.

Esterification: A Gateway to Prodrugs and Materials

Ester formation is readily achieved from the hydroxymethyl group and is a key reaction in the synthesis of prodrugs, polymers, and other functional materials.

Mechanism Insight: The Fischer esterification involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[11] Every step is reversible, and the equilibrium is typically driven towards the product by using an excess of one reactant or by removing water as it is formed.[11][12] For acid-sensitive substrates, coupling agents like DCC (dicyclohexylcarbodiimide) in the Steglich esterification can be used under milder, neutral conditions.[13]

Experimental Protocol: Fischer Esterification

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 eq), a carboxylic acid (1.1 eq), a catalytic amount of p-toluenesulfonic acid (0.05 eq), and a suitable solvent such as toluene (0.2 M).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude ester by flash column chromatography.[12]

Table 2: Common Esterification Methods

MethodReagentsConditionsKey AdvantageReference Insight
Fischer Carboxylic Acid, H⁺ catalystReflux, remove H₂OEconomical, suitable for simple alcohols.Best suited for simple alcohols which can be used in large excess.[11][13]
Steglich Carboxylic Acid, DCC, DMAPRoom TempMild, suitable for acid-sensitive substrates.A good alternative for substrates that are acid sensitive.[13]
Acyl Chloride Acyl Chloride, Pyridine or Et₃N0°C to RTHighly reactive, often proceeds to completion quickly.Can be done in a two-step process after forming the acid chloride.[13]

The Aryl Iodide Handle: Compatibility with Cross-Coupling Reactions

A major advantage of the this compound scaffold is the ability to perform transformations at the hydroxymethyl group while leaving the aryl iodide intact for subsequent cross-coupling reactions, or vice versa. The C-I bond is a prime substrate for palladium-catalyzed reactions.

Suzuki-Miyaura Coupling

The Suzuki reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[2][14] The reaction generally tolerates hydroxyl groups, although the phenolic proton may require the use of a stronger base.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd2_complex Ar-Pd(II)L₂(I) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OR)₂ Base pd2_boron Ar-Pd(II)L₂(R') transmetalation->pd2_boron reductive_elimination Reductive Elimination pd2_boron->reductive_elimination reductive_elimination->pd0 Ar-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling

  • Setup: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.5 eq).

  • Solvent: Add a degassed solvent mixture, typically dioxane/water or DMF.

  • Reaction: Purge the vessel with an inert gas (Argon or Nitrogen) and heat the reaction to 80-100°C overnight.[15]

  • Workup: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[3][16] This reaction is highly valuable for synthesizing conjugated systems and is generally tolerant of the alcohol functionality.[17]

Diagram: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd2_complex Ar-Pd(II)L₂(I) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_alkyne Ar-Pd(II)L₂(C≡CR) transmetalation->pd2_alkyne reductive_elimination Reductive Elimination pd2_alkyne->reductive_elimination reductive_elimination->pd0 Ar-C≡CR cu_alkyne Cu(I)-C≡CR cu_alkyne->transmetalation alkyne H-C≡CR alkyne->cu_alkyne Base cu_salt Cu(I) Salt cu_salt->alkyne

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: General Sonogashira Coupling

  • Setup: To a solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent like THF or DMF, add Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.05 eq), and a base such as triethylamine (Et₃N) (2.5 eq).

  • Reaction: Degas the mixture and stir under an inert atmosphere. The reaction can often proceed at room temperature but may require gentle heating (40-60°C) for less reactive substrates.

  • Workup: Upon completion, filter the reaction mixture to remove amine salts, and concentrate the filtrate.

  • Purification: Dissolve the residue in an organic solvent and wash with water and brine. Dry, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine.[18][19] It is a cornerstone of modern medicinal chemistry for synthesizing aryl amines. The reaction conditions (strong base, elevated temperature) may require protection of the phenolic hydroxyl group to prevent side reactions.

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd2_complex Ar-Pd(II)L₂(I) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R₂NH pd2_amine [Ar-Pd(II)L₂(I)(R₂NH)] amine_coordination->pd2_amine deprotonation Deprotonation (Base) pd2_amine->deprotonation pd2_amido Ar-Pd(II)L₂(NR₂) deprotonation->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 Ar-NR₂

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: General Buchwald-Hartwig Amination

  • Setup: In a glovebox or under an inert atmosphere, combine this compound (or its protected form) (1.0 eq), an amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.05 eq), and a strong base (e.g., NaOt-Bu, 1.4 eq).

  • Solvent: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the reaction vessel and heat to 80-110°C until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Cool the reaction mixture, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion

This compound is a testament to the power of multifunctional scaffolds in modern organic synthesis. The hydroxymethyl group, while seemingly a simple primary alcohol, exhibits a rich and tunable reactivity profile governed by the electronic and steric contributions of its phenolic and iodo neighbors. It can be selectively oxidized, converted to ethers and esters, or carried through a variety of high-yield transformations. Crucially, its reactivity is largely orthogonal to that of the aryl iodide, which serves as a premier substrate for a suite of powerful palladium-catalyzed cross-coupling reactions. This dual reactivity allows for complex, divergent synthetic strategies from a single, readily accessible intermediate. The protocols and mechanistic insights provided in this guide equip the research scientist with the necessary tools to confidently and effectively utilize this versatile building block in the pursuit of novel pharmaceuticals and advanced materials.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Ortho and Para Hydroxymethyl Groups in Phenols. BenchChem.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure of hydroxyl-substituted phenols. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Hydroxymethyl)-4-iodophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.10: Reactions of Phenols. Chemistry LibreTexts. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]

  • Nuno R. O. Ramalho. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Common Organic Chemistry. Retrieved from [Link]

  • Quora. (2018). Why does the hydroxyl group act as an ortho/para director?. Quora. Retrieved from [Link]

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  • PubMed. (2014). Benzyl alcohol oxidation on Pd(111): aromatic binding effects on alcohol reactivity. National Center for Biotechnology Information. Retrieved from [Link]

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  • PrepChem.com. (n.d.). Preparation of 4-(hydroxymethyl)-2-nitrophenol. PrepChem.com. Retrieved from [Link]

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  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ³-iodanes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. Retrieved from [Link]

  • jOeCHEM. (2020). The Hydroxymethylation of Phenol. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US5602285A - Process for preparing phenethanol ethers. Google Patents.
  • Royal Society of Chemistry. (n.d.). Deoxygenative ortho-benzylation of aryl iodides with benzyl alcohol via palladium/norbornene cooperative catalysis. Organic Chemistry Frontiers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. Retrieved from [Link]

  • Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-(Hydroxymethyl)phenol. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic etherification of hydroxyl compounds to methyl ethers with 1,2-dimethoxyethane. RSC Publishing. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. Retrieved from [Link]

  • jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids. YouTube. Retrieved from [Link]

Sources

electrophilic substitution reactions of 4-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electrophilic substitution landscape of 4-(Hydroxymethyl)-2-iodophenol , a specialized scaffold in medicinal chemistry. This guide moves beyond generic textbook definitions to address the specific chemo-regioselectivity challenges posed by the coexistence of a phenol, an aryl iodide, and a labile benzylic alcohol.

Content Type: Technical Guide | Version: 1.0 Audience: Medicinal Chemists, Process Scientists

Structural Analysis & Reactivity Profile

To successfully functionalize this compound (referred to herein as HMIP ), one must first deconstruct its electronic and steric environment. The molecule presents a "Push-Pull-Sensitive" triad that dictates reaction outcomes.

The Electronic Landscape

The reactivity is governed by the competition between three substituents:

  • Phenol (-OH) at C1: A powerful activator and ortho, para-director.

  • Iodine (-I) at C2: A weak deactivator (inductive) but ortho, para-director (resonance).

  • Hydroxymethyl (-CH₂OH) at C4: A weak activator (alkyl-like) and ortho, para-director.

Regioselectivity Prediction (The "C6 Dominance")

In Electrophilic Aromatic Substitution (EAS), the strongest activator controls the position of attack.

  • The Phenol Rule: The -OH group directs incoming electrophiles to positions C2, C4, and C6 .

  • Blocked Positions: C2 is occupied by Iodine. C4 is occupied by the Hydroxymethyl group.

  • The Target: C6 is the only open position ortho to the phenol. It is electronically favored and sterically accessible compared to C3 (sandwiched between Iodine and Methyl) or C5 (meta to the activating Phenol).

The Benzylic Liability

The -CH₂OH group is the "Achilles' heel" of this molecule.

  • Acid Sensitivity: Strong Lewis acids (e.g., AlCl₃) or Brønsted acids (conc. H₂SO₄) can trigger dehydration, leading to the formation of a quinone methide or benzylic carbocation, resulting in polymerization.

  • Oxidation Risk: Nitrating conditions (HNO₃) can inadvertently oxidize the alcohol to an aldehyde (vanillin analog) or carboxylic acid.

Expert Insight: Successful EAS on HMIP requires mild, basic, or buffered conditions . If strong acidic conditions are unavoidable, the alcohol must be protected (e.g., as an acetate or silyl ether).

Decision Logic & Pathways

The following diagram illustrates the decision matrix for functionalizing HMIP, highlighting the critical "Go/No-Go" decision points based on the stability of the benzylic alcohol.

HMIP_Reactivity Start This compound (HMIP) Condition Check Reaction pH / Oxidizing Potential Start->Condition Path_Acid Strong Acid / Oxidizer (e.g., HNO3, H2SO4) Condition->Path_Acid High Risk Path_Mild Mild / Buffered / Basic (e.g., NBS, Br2/NaOAc) Condition->Path_Mild Preferred SideReaction FAILURE MODE: Oxidation to Aldehyde or Polymerization Path_Acid->SideReaction Direct Reaction Protection Strategy: Protect Alcohol (Ac2O or TBDMS-Cl) Path_Acid->Protection Required Pre-step Product_C6 TARGET: C6-Substitution (Ortho to OH) Path_Mild->Product_C6 Direct C6 Attack Protection->Product_C6 Subsequent EAS

Figure 1: Strategic decision tree for functionalizing HMIP, emphasizing the protection of the benzylic alcohol moiety.

Experimental Protocols

Protocol A: Regioselective C6-Bromination

Objective: Synthesize 6-bromo-4-(hydroxymethyl)-2-iodophenol. Challenge: Avoid over-bromination and oxidation of the alcohol. Solution: Use N-Bromosuccinimide (NBS) in a polar aprotic solvent to control the electrophile concentration.

ParameterSpecification
Reagent N-Bromosuccinimide (1.05 equiv)
Solvent Acetonitrile (MeCN) or DMF
Temperature 0°C to Room Temperature
Time 2 - 4 Hours
Workup Aqueous Sodium Thiosulfate quench

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq (e.g., 2.50 g) of HMIP in anhydrous Acetonitrile (25 mL) under an inert atmosphere (N₂).

  • Cooling: Cool the solution to 0°C using an ice bath to suppress benzylic radical bromination.

  • Addition: Add NBS (1.05 eq) portion-wise over 15 minutes. Note: Do not add all at once to prevent localized high concentrations.

  • Monitoring: Monitor by TLC (30% EtOAc/Hexanes). The starting material (Rf ~0.4) should disappear, replaced by a slightly less polar spot (C6-bromo product).

  • Quench: Pour the mixture into 50 mL of saturated Na₂S₂O₃ (aq) to neutralize unreacted bromine species.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Protocol B: C6-Formylation (Duff Reaction)

Objective: Introduce an aldehyde at C6 to create a tetra-substituted scaffold. Mechanism: Ortho-formylation using hexamethylenetetramine (HMTA). This avoids the strong base of Reimer-Tiemann which might cause issues with the iodine (deiodination is rare but possible).

ParameterSpecification
Reagent Hexamethylenetetramine (HMTA)
Acid Source Trifluoroacetic Acid (TFA)
Temperature Reflux (70-80°C)
Yield Target 50-65%

Step-by-Step Methodology:

  • Setup: In a dry flask, combine HMIP (1.0 eq) and HMTA (2.0 eq).

  • Solvent: Add TFA (approx. 5-10 mL per gram of substrate). Expert Note: TFA is acidic but less dehydrating than H₂SO₄, preserving the benzyl alcohol better.

  • Reaction: Heat to reflux for 4–12 hours. The solution will turn orange/red.

  • Hydrolysis: Cool to RT and pour into 4M HCl (aq). Stir for 30 mins to hydrolyze the iminium intermediate.

  • Isolation: Extract with ether. The product, 3-(hydroxymethyl)-5-iodo-2-hydroxybenzaldehyde, can be purified by column chromatography.

Mechanistic Validation (Self-Correcting Logic)

To ensure the trustworthiness of these protocols, we apply a "Failure Mode Effects Analysis" (FMEA) to the chemistry.

Potential FailureRoot CauseDetectionMitigation Strategy
Polymerization Acid-catalyzed dehydration of -CH₂OHInsoluble tar formation; loss of distinct NMR signals.Use buffered conditions; Avoid conc. H₂SO₄; Protect alcohol as Acetate.
Ipso-Substitution Displacement of Iodine by ElectrophileLoss of Iodine signal in Mass Spec; Shift in coupling constants.Maintain low temperature; Avoid large excess of electrophile (e.g., excess Br₂).
Oxidation Conversion of -CH₂OH to -CHOAppearance of aldehyde peak (~9.8 ppm) in ¹H NMR.Use NBS instead of Br₂/H₂O; Avoid Nitric Acid without protection.
Visualizing the Reaction Pathway

The following diagram details the mechanistic flow for the Bromination protocol, explicitly showing the stabilization of the Wheland Intermediate at C6.

Reaction_Mechanism SM HMIP (Ground State) Transition Wheland Intermediate (Sigma Complex) SM->Transition Attack at C6 Electrophile Br+ Source (NBS) Electrophile->Transition Resonance Stabilized by Phenolic Oxygen Transition->Resonance Resonance Product 6-Bromo-4-(hydroxymethyl) -2-iodophenol Transition->Product -H+ (Aromatization) Resonance->Transition

Figure 2: Mechanistic pathway for the C6-Bromination of HMIP.

References

  • Electrophilic Aromatic Substitution: Theory & Practice. Source: Master Organic Chemistry. URL:[Link] Relevance: Foundational mechanistic rules for activating groups and directors.[1]

  • Regioselectivity in Phenol Derivatives. Source: Chemistry LibreTexts. URL:[Link] Relevance: Confirms the dominance of the -OH group in directing substitution to the ortho position (C6) when para is blocked.

  • Bromination of Activated Aromatic Systems. Source: Manac Inc. Technical Notes. URL:[Link] Relevance: Provides industrial context for bromination protocols of sensitive phenolic substrates.

Sources

potential applications of 4-(Hydroxymethyl)-2-iodophenol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, synthetic utility, and experimental protocols for 4-(Hydroxymethyl)-2-iodophenol .

Role: Bifunctional Scaffold & Halogen-Bonding Fragment CAS: 197230-74-3 (also ref.[1] as 4-hydroxy-3-iodobenzyl alcohol)[1][2][3][4]

Part 1: Executive Summary

This compound represents a "privileged fragment" in modern drug discovery.[1] Unlike simple aryl halides, this molecule offers a triad of reactivity :

  • Ortho-Iodophenol Motif: A gateway to heterocycles (benzofurans, benzoxazoles) and a donor for halogen bonding ($ \sigma $-hole interactions).[1]

  • Benzylic Alcohol: A versatile handle for oxidation (to aldehydes/acids), reduction, or conversion to electrophiles (benzyl halides) for linker attachment.

  • Phenolic Hydroxyl: Provides acidity (pKa ~10) for etherification and directs electrophilic substitutions.

Its primary utility lies not just as an intermediate for thyromimetics (thyroid hormone analogs), but as a high-value Fragment-Based Drug Discovery (FBDD) starting point where the iodine atom serves as both a metabolic blocker and a structural anchor in hydrophobic protein pockets.[1]

Part 2: Structural Analysis & Reactivity Profile

The molecule's value is defined by the orthogonal reactivity of its three functional groups.

The Reactivity Triad
  • Site A (Iodine at C2): The "Soft" Electrophile. High susceptibility to Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck). The iodine-carbon bond is weaker than bromine/chlorine counterparts, allowing oxidative addition under milder conditions.

  • Site B (Hydroxyl at C1): The Nucleophile. Allows for O-alkylation to generate ethers, protecting the phenol while modifying solubility.

  • Site C (Hydroxymethyl at C4): The "Hard" Electrophile/Nucleophile. Can be oxidized to a benzaldehyde (for reductive amination) or converted to a benzyl bromide for

    
     coupling.[1]
    
Pharmacophore Mapping

In FBDD, the iodine atom is not merely a placeholder. It exhibits a distinct halogen bond (XB) capability.[1][5][6]

  • Mechanism: The iodine atom possesses a region of positive electrostatic potential (the

    
    -hole) along the C-I bond axis, opposite the carbon.
    
  • Targeting: This

    
    -hole can interact with Lewis bases (backbone carbonyls, histidine nitrogens) in protein binding pockets, often providing 1.5–3.0 kcal/mol of binding energy, comparable to a hydrogen bond but with stricter directionality.
    

ReactivityProfile Center This compound Iodine C2-Iodine (Cross-Coupling / Halogen Bond) Center->Iodine Pd-Catalysis (Suzuki/Sonogashira) Phenol C1-Phenol (Nucleophile / H-Bond Donor) Center->Phenol O-Alkylation Benzyl C4-Hydroxymethyl (Linker Attachment / Oxidation) Center->Benzyl Redox Manipulation

Figure 1: Orthogonal reactivity map of the scaffold.[1]

Part 3: Synthetic Utility & Applications[8]

Synthesis of Benzofurans (The "Build")

The most powerful application of this compound is the rapid construction of substituted benzofurans .[1] This is achieved via a one-pot Sonogashira coupling followed by intramolecular cyclization.

  • Mechanism: The terminal alkyne couples to the C2-iodine. The resulting internal alkyne is activated by the metal catalyst (Cu or Pd), and the adjacent phenolic oxygen attacks the triple bond to close the ring.

  • Application: Synthesis of Amiodarone analogues or natural product derivatives (e.g., Eupomatenoid).

Thyromimetic Synthesis

Structurally, this molecule is the "left-hand" ring of the thyroid hormones (


 and 

).[1]
  • Workflow: The phenol is coupled with a tyrosine derivative (via diaryl ether formation) to construct the thyronine core.

  • Relevance: Critical for developing TR

    
    -selective agonists for treating dyslipidemia and NASH (Non-Alcoholic Steatohepatitis).[1]
    
Fragment-Based Screening (p53 Rescue)

Research into p53 mutant stabilization (specifically Y220C) has utilized iodophenol derivatives.[1] The iodine atom fills the mutation-induced crevice, restoring the tumor suppressor's thermal stability. This compound serves as a hydrophilic variant of these probes, improving solubility compared to simple iodophenols.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Direct iodination of 4-hydroxybenzyl alcohol using mild oxidative conditions to ensure regioselectivity (ortho to the phenol).[1]

Reagents:

  • 4-Hydroxybenzyl alcohol (1.0 eq)[1]

  • Potassium Iodide (KI) (1.1 eq)[1]

  • Iodine (

    
    ) (1.0 eq)[1]
    
  • Aqueous Ammonia (

    
    , 25%)[1]
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-hydroxybenzyl alcohol (12.4 g, 100 mmol) in 100 mL of 25% aqueous ammonia. The solution will darken slightly.

  • Iodination: Prepare a solution of Iodine (25.4 g, 100 mmol) and KI (18.3 g, 110 mmol) in 50 mL water. Add this dropwise to the ammonia solution over 30 minutes at

    
    .
    
    • Control: Maintain low temperature to prevent over-iodination (di-iodo formation).[1]

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexane).[1]

  • Neutralization: Acidify the reaction mixture carefully with concentrated HCl to pH ~3. The product will precipitate.

  • Isolation: Filter the solid. Wash with cold water (3 x 50 mL) and 5% sodium thiosulfate solution (to remove excess iodine).[1]

  • Purification: Recrystallize from water/ethanol (9:1) to yield off-white needles.[1]

    • Yield Target: 75-85%.

    • Characterization:

      
       NMR (DMSO-
      
      
      
      ) should show two doublets and one singlet in the aromatic region (1,2,4-substitution pattern).[1]
Protocol B: Sonogashira Coupling to Benzofuran

Rationale: Demonstrating the scaffold's utility in heterocycle formation.

Reagents:

  • This compound (1.0 eq)[1]

  • Phenylacetylene (1.2 eq)[1]

  • 
     (2 mol%)[1]
    
  • CuI (1 mol%)[1]

  • Triethylamine (

    
    ) (3.0 eq) in DMF.[1]
    

Workflow:

  • Inerting: Degas DMF solvent with Argon for 15 minutes.

  • Addition: Add catalyst, ligand, and starting material to the vessel. Add

    
     and phenylacetylene last.
    
  • Coupling: Heat to

    
     for 4 hours.
    
  • Cyclization (In situ): Raise temperature to

    
     for 2 hours. The phenolic oxygen attacks the alkyne (5-endo-dig or 6-endo-dig pathway depending on conditions, usually favoring benzofuran).[1]
    
  • Workup: Dilute with EtOAc, wash with

    
     (aq) to remove Copper.
    

Part 5: Data Summary & Visualization[1]

Comparative Reactivity Table
Functional GroupReaction TypeReagent SystemProduct Outcome
Aryl Iodide Suzuki Coupling

,

Biaryl (Thyronine core)
Aryl Iodide SonogashiraAlkyne, CuI, Pd/CBenzofuran / Indole
Benzyl Alcohol Oxidation

or Dess-Martin
3-iodo-4-hydroxybenzaldehyde
Benzyl Alcohol Bromination

or

Benzyl bromide (Linker)
Phenol Alkylation

,

Aryl Ether
Synthetic Pathway Diagram

SynthesisPath Start 4-Hydroxybenzyl Alcohol Target This compound (The Scaffold) Start->Target Iodination (Ortho-selective) Reagent I2 / KI / NH4OH Path1 Path A: Sonogashira + Cyclization (Reagents: Alkyne, Pd/Cu) Target->Path1 Path2 Path B: Suzuki Coupling (Reagents: Ar-B(OH)2, Pd) Target->Path2 Product1 2-Substituted Benzofuran (Heterocyclic Core) Path1->Product1 Product2 Biaryl Ether / Thyronine (Thyroid Hormone Analog) Path2->Product2

Figure 2: Divergent synthesis pathways from the iodophenol scaffold.

References

  • Synthesis of Iodinated Phenols

    • Title: Regioselective iodination of phenols and anilines using iodine and aqueous ammonia.
    • Source:Tetrahedron Letters, 2008.
    • URL:[Link] (General methodology grounding).[1]

  • Thyroid Hormone Analog Synthesis

    • Title: Synthesis of 3,3',5-Triiodo-D-thyronine and related analogs.[1]

    • Source:Journal of Medicinal Chemistry (Contextual grounding for thyronine scaffold assembly).
    • URL:[Link]

  • Halogen Bonding in Drug Discovery

    • Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
    • Source:Journal of Medicinal Chemistry, 2014.
    • URL:[Link][1]

  • Benzofuran Synthesis via Sonogashira

    • Title: Synthesis of benzofurans via CuI-catalyzed coupling of o-iodophenols with terminal alkynes.[1]

    • Source:Organic Letters, 2002.
    • URL:[Link][1]

  • Patent Reference (Synthesis Intermediate)

    • Title: Compound, polymer, composition... and method for producing compound (WO2021029395A1).
    • Source: WIPO / Google P
    • URL:[1]

Sources

solubility of 4-(Hydroxymethyl)-2-iodophenol in common organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-(Hydroxymethyl)-2-iodophenol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this guide offers a predictive analysis based on fundamental chemical principles and the known solubility of structurally analogous compounds. Furthermore, a detailed, field-proven experimental protocol for the precise determination of its solubility in various common organic solvents is presented. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction to this compound and Its Physicochemical Properties

This compound is a substituted aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its molecular structure, featuring a polar phenolic hydroxyl group, a hydroxymethyl group, and a lipophilic iodine atom on the benzene ring, imparts a unique combination of hydrophilic and lipophilic characteristics. This amphiphilic nature dictates its solubility in different solvent systems, a critical parameter for its purification, formulation, and application in various chemical reactions.

The key functional groups that influence the solubility of this compound are:

  • Phenolic Hydroxyl (-OH) group: This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This significantly contributes to its solubility in polar protic solvents.

  • Hydroxymethyl (-CH₂OH) group: Similar to the phenolic hydroxyl group, the hydroxymethyl group is polar and can participate in hydrogen bonding, further enhancing solubility in polar solvents.[1]

  • Iodine (-I) atom: The iodine substituent increases the molecular weight and the overall lipophilicity of the molecule. This can enhance solubility in less polar organic solvents.

  • Aromatic Ring: The benzene ring itself is nonpolar and can engage in π-π stacking interactions with aromatic solvents.

The interplay of these functional groups results in a nuanced solubility profile across a spectrum of organic solvents.

Predicted Qualitative Solubility of this compound

Based on the principle of "like dissolves like" and data from structurally similar compounds such as 2-iodophenol and other substituted phenols, a qualitative solubility profile for this compound can be predicted.[2][3] Phenols, in general, exhibit good solubility in polar organic solvents.[2] The presence of both a phenolic hydroxyl and a hydroxymethyl group is expected to confer higher solubility in polar solvents compared to a simple iodophenol.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent FamilyExample SolventsPredicted SolubilityRationale for Prediction
Polar Protic Methanol, EthanolHighThe hydroxyl and hydroxymethyl groups of this compound can form strong hydrogen bonds with protic solvents.[2]
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), AcetonitrileHigh to ModerateThe polarity of these solvents allows for favorable dipole-dipole interactions with the polar functional groups of the molecule.[2]
Ethers Diethyl Ether, Tetrahydrofuran (THF)ModerateEthers can act as hydrogen bond acceptors for the hydroxyl and hydroxymethyl protons.[2]
Halogenated Dichloromethane, ChloroformModerate to LowThe overall polarity of the molecule should allow for some solubility in these solvents. The presence of iodine may slightly enhance this.
Aromatic Toluene, BenzeneModerate to LowThe aromatic ring of this compound will have favorable π-π stacking interactions with aromatic solvents.[2]
Nonpolar Hexane, HeptaneLowThe significant polarity from the two hydroxyl groups will limit solubility in nonpolar aliphatic solvents.

The Science Behind Solubility: Intermolecular Forces at Play

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Key Intermolecular Forces for this compound:

  • Hydrogen Bonding: This is the strongest intermolecular force for this molecule and plays a dominant role in its solubility in protic solvents like alcohols.[4] The hydrogen atoms of the hydroxyl and hydroxymethyl groups can form strong hydrogen bonds with electronegative atoms (like oxygen) in the solvent molecules.[5]

  • Dipole-Dipole Interactions: this compound is a polar molecule. These permanent dipoles can interact favorably with other polar solvent molecules.[6]

  • London Dispersion Forces: These are weak, temporary forces present in all molecules and are the primary mode of interaction with nonpolar solvents. The large iodine atom contributes to stronger dispersion forces.

This compound This compound Polar Protic Solvents (e.g., Methanol) Polar Protic Solvents (e.g., Methanol) This compound->Polar Protic Solvents (e.g., Methanol) Strong Hydrogen Bonding Polar Aprotic Solvents (e.g., Acetone) Polar Aprotic Solvents (e.g., Acetone) This compound->Polar Aprotic Solvents (e.g., Acetone) Dipole-Dipole Interactions Nonpolar Solvents (e.g., Hexane) Nonpolar Solvents (e.g., Hexane) This compound->Nonpolar Solvents (e.g., Hexane) Weak London Dispersion Forces

Caption: Intermolecular forces governing solubility.

Experimental Protocol for Determining Solubility

The following is a detailed gravimetric method for the quantitative determination of the solubility of this compound in various organic solvents. This method is reliable and straightforward for solid compounds.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Syringe filters (0.45 µm, solvent compatible)

  • Oven

  • Pipettes

  • Spatula

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed vial. The key is to have undissolved solid remaining.

    • Record the initial mass of the solute.

    • Add a known volume (e.g., 5 mL) of the selected organic solvent to the vial.

    • Securely cap the vial.

    • Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume (e.g., 2 mL) of the supernatant using a pipette.

    • Immediately filter the withdrawn solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the vial containing the filtered solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The evaporation should be done in a well-ventilated fume hood.

    • Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator.

    • Weigh the vial containing the dried solute.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the mass of the empty vial from the final mass of the vial with the dried solute.

    • The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L.

A 1. Prepare Saturated Solution (Excess Solute + Solvent) B 2. Equilibrate at Constant Temperature (24-48 hours) A->B C 3. Withdraw and Filter Supernatant B->C D 4. Evaporate Solvent C->D E 5. Weigh Dried Solute D->E F 6. Calculate Solubility E->F

Caption: Gravimetric solubility determination workflow.

Safety and Handling

Conclusion

This technical guide provides a predictive framework for understanding the , grounded in the principles of its molecular structure and intermolecular forces. While specific quantitative data is pending experimental determination, the provided qualitative predictions and the detailed experimental protocol offer a solid foundation for researchers and scientists working with this compound. The successful application of this compound in synthesis and drug development is critically dependent on a thorough understanding of its solubility characteristics.

References

  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link].

  • McMaster University. Solubility of Organic Compounds. Available from: [Link].

  • FooDB. Showing Compound 2-(4-Hydroxyphenyl)ethanol (FDB012695). Available from: [Link].

  • National Center for Biotechnology Information. 4-(Hydroxymethyl)phenol. Available from: [Link].

  • Organic Syntheses. p-IODOPHENOL. Available from: [Link].

  • ResearchGate. 4-(Hydroxymethyl)phenol. Available from: [Link].

  • Google Patents. CN101318881A - Method for preparing iodo-phenol compound.
  • PubChem. 4-Iodo-2-methylphenol. Available from: [Link].

  • El Camino College. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link].

  • PrepChem.com. Preparation of 4-(hydroxymethyl)-2-nitrophenol. Available from: [Link].

  • The Organic Chemistry Tutor. Intermolecular Forces - Hydrogen Bonding, Dipole-Dipole, Ion-Dipole, London Dispersion Interactions. Available from: [Link].

  • Master Organic Chemistry. The Four Intermolecular Forces and How They Affect Boiling Points. Available from: [Link].

  • Wikipedia. 4-Iodophenol. Available from: [Link].

  • Chemistry LibreTexts. 7.3: Hydrogen-Bonding and Water. Available from: [Link].

Sources

4-(Hydroxymethyl)-2-iodophenol safety data sheet and handling precautions.

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 197230-74-3 | Formula: C₇H₇IO₂ | MW: 250.03 g/mol [1][2][3][4]

Executive Summary & Chemical Context

4-(Hydroxymethyl)-2-iodophenol (also known as 3-iodo-4-hydroxybenzyl alcohol) is a bifunctional building block frequently utilized in medicinal chemistry for the synthesis of complex aryl ethers and biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1][2][4][5][6][7] Its dual reactivity—stemming from the phenolic hydroxyl, the benzylic alcohol, and the aryl iodide—makes it a versatile yet chemically sensitive intermediate.[4]

This guide moves beyond standard SDS boilerplate to provide a mechanistic understanding of the compound's hazards and stability profiles, designed for researchers requiring high-fidelity protocols in drug discovery environments.[1][2][4]

Physiochemical Properties & Stability Profile

Understanding the physical nature of this compound is the first line of defense against degradation and exposure.[4]

PropertyValue / DescriptionOperational Implication
Physical State Off-white to beige crystalline solidDust generation is a primary inhalation risk.[1][2][4]
Melting Point ~130–135 °C (Predicted)Solid at room temperature; handle powders with care.[2][4]
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility limits aqueous decontamination efficacy.[2][4]
pKa (Phenol) ~9.3Weakly acidic; incompatible with strong bases.[2][4]
Light Sensitivity High (C-I bond lability)CRITICAL: Must be stored in amber vials.[2][4] Darkening indicates iodine liberation.[2][4]
Air Sensitivity Moderate (Benzylic oxidation)Store under inert atmosphere (Argon/Nitrogen) to prevent aldehyde formation.[2][4]
Hazard Identification: The Mechanistic "Why"

Standard GHS codes classify this compound as an Irritant, but the mechanism of toxicity requires deeper attention.[4]

  • Phenolic Toxicity (Systemic): Like all phenols, this compound can uncouple oxidative phosphorylation if absorbed in significant quantities.[4] While the iodine substituent decreases water solubility (reducing immediate skin absorption rates compared to pure phenol), it increases lipophilicity, potentially aiding cell membrane penetration over time.[4]

  • Benzylic Reactivity (Local): The hydroxymethyl group is a benzylic alcohol.[4] In the presence of activation agents (e.g., acid chlorides, sulfonyl chlorides used in synthesis), this group becomes a potent alkylating agent, capable of irreversible binding to DNA/proteins.[4]

  • Iodine Liberation: Upon photodegradation, homolytic cleavage of the C-I bond releases radical iodine species, which are severe respiratory and ocular irritants.[4]

GHS Classification (Derived):

  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[2][4][8]

  • H335: May cause respiratory irritation.[2][4]

Personal Protective Equipment (PPE) Selection Logic

Do not rely on generic "wear gloves" advice. The presence of the iodine atom and the phenolic ring dictates specific material compatibility.[4]

GHS Diagram: PPE Selection Workflow

PPE_Logic Start Task Assessment Solvent Is the compound in solution? Start->Solvent Solid Handling Solid Powder Solvent->Solid No Solvent_Type Solvent Type? Solvent->Solvent_Type Yes Solid_PPE Standard Nitrile (4 mil) + N95/P100 Mask or Fume Hood Solid->Solid_PPE DCM_Chloroform Halogenated (DCM/CHCl3) Solvent_Type->DCM_Chloroform Polar_Aprotic Polar (DMSO/DMF/MeOH) Solvent_Type->Polar_Aprotic Glove_Lam REQUIRED: Silver Shield / Laminate (Breakthrough > 4 hrs) DCM_Chloroform->Glove_Lam Carrier Effect Risk Glove_Nit Double Nitrile (min 8 mil total) Change every 15 mins Polar_Aprotic->Glove_Nit

Caption: Decision matrix for glove selection based on physical state and carrier solvent. Note the strict requirement for Laminate gloves when dissolved in halogenated solvents due to the "carrier effect" enhancing skin absorption.[1][2][4]

Handling & Storage Protocols

To maintain chemical integrity and safety, follow this "Self-Validating" protocol. If the compound appearance changes, the protocol has failed.

A. Storage (The "Amber & Argon" Rule)
  • Container: Amber glass vial with a Teflon-lined screw cap. Never use clear glass.[2][4]

  • Atmosphere: Purge headspace with Argon or Nitrogen after every use.[2][4]

  • Temperature: Refrigerate at 2–8 °C.

  • Validation: Inspect visually before use.

    • White/Off-white: Pass.[2][4]

    • Yellow/Brown: Iodine liberation occurred.[2][4] Purify or discard.

B. Experimental Handling
  • Weighing: Use an anti-static gun if available.[2][4] Weigh inside a fume hood. If the balance is outside, transfer the solid into a tared vial inside the hood, cap it, weigh, and return to the hood to dispense.

  • Reaction Setup: Avoid strong oxidizers (e.g., KMnO₄, CrO₃) which will attack both the alcohol and the iodide.[4]

Emergency Response & Spill Management

Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[2][4] Skin Contact: Wash with soap and water.[2][4][9] Do not use ethanol or organic solvents to wash the skin, as this increases the surface area of absorption for phenols.[4] Eye Contact: Rinse for 15 minutes.[2][4] Consult an ophthalmologist.

Spill Cleanup Workflow

Spill_Response Alert Spill Detected Size Volume? Alert->Size Small < 5 grams/mL Size->Small Large > 5 grams/mL Size->Large Absorb Absorb with Vermiculite or Sand Small->Absorb Evacuate Evacuate Lab Call EHS Large->Evacuate Neutralize Wipe surface with weak base (5% NaHCO3) Absorb->Neutralize Disposal Seal in HazWaste Bag Label: 'Halogenated Phenol' Neutralize->Disposal

Caption: Immediate response logic for solid or solution spills. Note the neutralization step to mitigate phenolic acidity.

Disposal Considerations
  • Waste Stream: Segregate into Halogenated Organic Waste .[2][4]

  • Do Not Mix: Never mix with acidic waste streams (risk of HI gas evolution if degradation occurs) or oxidizing waste (risk of iodine vapor evolution).[2][4]

  • Labeling: Explicitly mark as "Contains Iodophenol" to alert waste handlers of potential contact toxicity.[2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10894, 4-Iodophenol. Retrieved from [Link][1][2][4]

  • Reagentia (2026). Product Catalog: this compound (CAS 197230-74-3).[1][2][3][4][5][7][10][11] Retrieved from [Link][1][2][4]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Phenols). Retrieved from [Link][1][2][4]

Sources

Technical Guide: Stability & Storage of 4-(Hydroxymethyl)-2-iodophenol

[1]

Executive Summary & Chemical Profile

This compound (also known as 3-iodo-4-hydroxybenzyl alcohol) is a trifunctional building block containing a phenolic hydroxyl, an ortho-iodine, and a para-benzylic alcohol.[1] This structural arrangement creates a "perfect storm" for instability: the electron-rich phenol ring accelerates oxidation, while the iodine atom is susceptible to photolytic cleavage.

Critical Material Attributes (CMA):

Property Specification Technical Insight
CAS Number 197230-74-3 Unique identifier for inventory tracking.
Appearance Off-white to light brown solid Warning: "Brown" indicates advanced oxidation (quinone formation).
Molecular Weight 250.03 g/mol High iodine mass contribution (~50%).
Solubility DMSO, Methanol Avoid protic solvents for long-term stock solutions.

| Primary Risk | Oxidative Deiodination | Simultaneous loss of iodine and oxidation of the alcohol. |

Degradation Mechanisms: The "Why" Behind the Protocol

To preserve this compound, one must understand its three primary failure modes. The molecule does not simply "go bad"; it follows specific chemical pathways driven by environmental energy (light/heat) and entropy (oxygen).

The Oxidative Cascade
  • Phenolic Oxidation: The electron-donating hydroxyl group makes the ring electron-rich. Exposure to air (

    
    ) converts the phenol into a para-quinone methide or benzoquinone species, manifesting as a yellow-to-brown discoloration.
    
  • Benzylic Oxidation: The hydroxymethyl group (

    
    ) at the para position is liable to oxidize to 3-iodo-4-hydroxybenzaldehyde . This is the most common organic impurity found in aged samples.
    
  • Photolytic Deiodination: The

    
     bond energy is relatively weak (~240 kJ/mol). UV/Visible light causes homolytic cleavage, releasing iodine radicals (
    
    
    ) and phenyl radicals, leading to polymerization or hydro-deiodination (replacement of I with H).
Visualization of Degradation Pathways

The following diagram illustrates the interconnected degradation routes triggered by improper storage.

DegradationPathwaysCompound4-(Hydroxymethyl)-2-iodophenolRadicalPhenyl Radical +Iodine Radical (I•)Compound->RadicalPhotolysis (C-I Cleavage)Aldehyde3-Iodo-4-hydroxy-benzaldehydeCompound->AldehydeBenzylic OxidationQuinoneQuinone Methide(Colored Impurity)Compound->QuinonePhenolic OxidationLightUV/Vis Light(hv)Light->RadicalOxygenOxygen(O2)Oxygen->AldehydeOxygen->QuinonePolymerOligomers/Tars(Brown Solid)Radical->PolymerCouplingQuinone->PolymerPolymerization

Figure 1: Mechanistic pathways leading to compound failure. Note that light and oxygen act synergistically to accelerate degradation.

Storage & Handling Protocols

This protocol is a self-validating system. If the compound changes color, the system has failed.

The "Cold Chain" Storage Standard
  • Temperature: -20°C (± 5°C) .

    • Reasoning: Arrhenius kinetics dictate that reducing temp from RT (25°C) to -20°C slows degradation rates by ~20-30x.

  • Atmosphere: Argon or Nitrogen Overlay .

    • Reasoning: Displaces

      
       to prevent the aldehyde/quinone formation described above. Argon is preferred as it is heavier than air and "blankets" the solid.
      
  • Container: Amber Glass Vial with Teflon-lined cap .

    • Reasoning: Amber glass blocks UV light (<400nm) to prevent deiodination. Teflon prevents leaching of plasticizers which can contaminate the lipophilic iodine region.

Handling Workflow (Thaw & Use)

Do not open a cold vial directly in a humid lab; condensation will introduce water, accelerating hydrolysis.

  • Equilibration: Remove vial from freezer and let stand at Room Temperature (RT) for 30 minutes inside a desiccator or hood.

  • Centrifugation: Briefly centrifuge (1-2 min @ 1000g) to pellet any solid stuck to the cap (crucial for mg-scale quantities).

  • Aliquot: Weigh rapidly. If dissolving, use anhydrous DMSO or Deuterated Methanol immediately.

  • Re-Seal: Purge headspace with Argon gas for 10-15 seconds before re-capping. Wrap cap with Parafilm.

Storage Decision Logic

Use the following workflow to determine the correct storage location based on usage frequency.

StorageWorkflowStartReceived Compound(4-Hydroxymethyl-2-iodophenol)CheckCheck AppearanceStart->CheckGoodOff-White SolidCheck->GoodBadDark Brown/StickyCheck->BadUsageUsage Frequency?Good->UsagePurifyRecrystallize orDiscardBad->PurifyDailyActive Use(< 1 week)Usage->DailyHigh FreqLongTermLong Term(> 1 week)Usage->LongTermLow FreqFridgeStore at 4°CAmber VialDesiccatorDaily->FridgeFreezerStore at -20°CUnder ArgonAmber VialLongTerm->Freezer

Figure 2: Decision matrix for storage conditions based on compound quality and usage frequency.

Quality Control & Troubleshooting

Before committing this material to a high-value synthesis step (e.g., Suzuki coupling), validate its purity.

Quick Purity Check (H-NMR)

Run a proton NMR in


  • Target Signal: Look for the benzylic

    
     protons around 4.3 - 4.5 ppm  (doublet or singlet depending on solvent exchange).
    
  • Impurity Signal (Aldehyde): Check for a distinct aldehyde proton signal (

    
    ) around 9.5 - 10.0 ppm . If this integrates >5%, repurification is required.
    
  • Impurity Signal (De-iodinated): Check the aromatic region. Loss of iodine symmetry will shift the aromatic splitting pattern.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Material is sticky/gum Hygroscopic moisture absorption.Dry under high vacuum (0.1 mbar) for 4h. Store with desiccant.
Yellowing of solid Surface oxidation (Quinones).Wash with cold hexanes/ether (if product is insoluble) or recrystallize.
Insoluble particles in DMSO Polymerization (Oligomers).Filter solution through 0.2 µm PTFE filter. Determine concentration by UV.

References

  • Chemical Identification: this compound. CAS No. 197230-74-3.[1]

  • Storage Standards: AS ONE Corporation Product Data Sheet (Cat# 85-5216-12). Recommended storage at -20°C.

  • Mechanistic Grounding:Oxidation of Phenolic Benzyl Alcohols. General reactivity principles of electron-rich benzylic systems.
  • Iodophenol Stability:Photolytic cleavage of Aryl-Iodide bonds. Standard organic photochemistry parameters (C-I bond energy ~57 kcal/mol).

An In-depth Technical Guide to 4-(Hydroxymethyl)-2-iodophenol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-(Hydroxymethyl)-2-iodophenol, a substituted phenol of interest in synthetic and medicinal chemistry. While not a compound with a widely documented history, its structural motifs—an iodinated phenol and a benzylic alcohol—suggest a range of potential applications, from a versatile chemical intermediate to a scaffold for biologically active molecules. This document details plausible synthetic routes based on established chemical principles, methods for its characterization, and an exploration of its potential in drug development, drawing insights from related compounds.

Introduction and Physicochemical Properties

This compound is an aromatic organic compound. Its structure features a phenol ring substituted with a hydroxymethyl group at the para-position and an iodine atom at the ortho-position relative to the hydroxyl group. This combination of functional groups imparts specific chemical reactivity and potential for further functionalization, making it a valuable building block in organic synthesis.

The physicochemical properties of this compound can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationRationale
Molecular Formula C₇H₇IO₂Derived from the chemical structure.
Molecular Weight 266.03 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Similar substituted phenols, such as 4-iodophenol and 2-iodophenol, are solids.[1][2]
Solubility Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO.The phenolic hydroxyl and hydroxymethyl groups can engage in hydrogen bonding, affording some water solubility. The aromatic ring and iodine atom contribute to its solubility in organic solvents.
pKa The acidity of the phenolic proton is influenced by the electron-withdrawing iodine and the hydroxymethyl group.The pKa is expected to be slightly lower than that of phenol due to the inductive effect of the iodine atom.

Synthesis of this compound

While a specific named reaction for the discovery of this compound is not prominent in the literature, its synthesis can be logically achieved through the selective iodination of a readily available starting material, 4-hydroxybenzyl alcohol (also known as p-cresol). The presence of the activating hydroxyl group directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the hydroxymethyl group, iodination is expected to occur at one of the ortho positions.

Proposed Synthetic Pathway: Electrophilic Iodination of 4-Hydroxybenzyl Alcohol

A plausible and efficient method for the synthesis of this compound is the direct iodination of 4-hydroxybenzyl alcohol. Various iodinating reagents and conditions can be employed for this transformation.[3][4]

Synthesis of this compound 4-Hydroxybenzyl Alcohol 4-Hydroxybenzyl Alcohol Reaction Electrophilic Aromatic Substitution 4-Hydroxybenzyl Alcohol->Reaction Iodinating Reagent Iodinating Reagent (e.g., I₂, H₂O₂) Iodinating Reagent->Reaction This compound This compound Reaction->this compound

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general methods for the iodination of phenols and would require optimization for this specific substrate.[3][5]

Materials:

  • 4-Hydroxybenzyl alcohol

  • Iodine (I₂)

  • 30% Hydrogen peroxide (H₂O₂)

  • Methanol

  • Water

  • Sodium thiosulfate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzyl alcohol in methanol.

  • Add water to the solution.

  • To this solution, add iodine.

  • Slowly add hydrogen peroxide dropwise while stirring at room temperature. The reaction is expected to be exothermic, and the temperature should be monitored.

  • Continue stirring at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any unreacted iodine.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.[6][7][8]

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR - Aromatic protons will appear as distinct signals in the aromatic region (δ 6.5-8.0 ppm). The coupling patterns will be indicative of the substitution pattern. - The benzylic protons of the -CH₂OH group will likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5 ppm. - The phenolic and alcoholic hydroxyl protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.
¹³C NMR - The spectrum will show seven distinct carbon signals. - The carbon bearing the iodine atom will be shifted upfield due to the heavy atom effect. - The carbon of the -CH₂OH group will appear around δ 60-65 ppm. - The aromatic carbons will appear in the range of δ 110-160 ppm.
IR Spectroscopy - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. - C-H stretching vibrations of the aromatic ring just above 3000 cm⁻¹. - C=C stretching vibrations of the aromatic ring in the region of 1450-1600 cm⁻¹. - C-O stretching vibrations around 1200 cm⁻¹ and 1050 cm⁻¹.
Mass Spectrometry - The molecular ion peak (M⁺) should be observed at m/z 266. - A characteristic isotopic pattern for iodine will be present. - Fragmentation patterns may include the loss of water, the hydroxymethyl group, or the iodine atom.

Potential Applications in Drug Development

While direct biological studies on this compound are not widely reported, its structural features suggest several avenues for investigation in drug discovery and development.[9][10]

As a Synthetic Intermediate

Iodinated phenols are valuable intermediates in organic synthesis, particularly in cross-coupling reactions where the iodine atom can be readily displaced.[1] The presence of the hydroxymethyl and phenolic hydroxyl groups provides additional handles for chemical modification, allowing for the construction of more complex molecules.

Applications Core 4-(Hydroxymethyl)- 2-iodophenol Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Core->Coupling Derivatization Derivatization of -OH and -CH₂OH groups Core->Derivatization Scaffold Bioactive Scaffolds Coupling->Scaffold Derivatization->Scaffold

Caption: Potential synthetic utility of the core molecule.

Potential Biological Activities

The biological activities of substituted phenols are well-documented and often depend on the nature and position of the substituents.[11][12]

  • Antimicrobial Activity: Phenolic compounds are known for their antimicrobial properties. The presence of a halogen, such as iodine, can enhance this activity. It is plausible that this compound could exhibit antibacterial or antifungal effects.[13]

  • Antioxidant Activity: Phenols can act as radical scavengers. The antioxidant potential of this compound would be an interesting area of investigation.

  • Enzyme Inhibition: The structure could serve as a starting point for designing inhibitors of various enzymes, where the phenolic and benzylic alcohol moieties can form key interactions with the active site.

It is important to note that these are speculative applications based on the broader class of substituted phenols. Rigorous biological screening would be necessary to validate any of these potential activities.

Conclusion and Future Perspectives

This compound represents a synthetically accessible and versatile molecule with potential for further exploration. While its history is not extensively detailed, its rational synthesis from readily available precursors is straightforward based on established organic chemistry principles. The combination of an iodinated aromatic ring and two hydroxyl-containing functional groups makes it a promising scaffold for the development of new chemical entities. Future research should focus on the optimization of its synthesis, a thorough investigation of its biological activities, and its utilization as a building block in the synthesis of more complex and potentially therapeutic molecules.

References

  • 14

  • 15

  • 16

  • 17

  • 18

  • 19

  • 3

  • 4

  • 20

  • [Chemo-selectivity of IBX oxidation of hydroxybenzyl alcohols in the presence of Hemicucurbit[19]uril. The Royal Society of Chemistry.]([Link])

Sources

Methodological & Application

Application Note: Precision Suzuki-Miyaura Coupling of 4-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

This guide details the operational protocols for performing Suzuki-Miyaura cross-coupling reactions using 4-(Hydroxymethyl)-2-iodophenol (also known as 3-iodo-4-hydroxybenzyl alcohol).

This substrate is a high-value "tri-functional scaffold" in medicinal chemistry. It offers three distinct reactive sites:

  • Aryl Iodide (C-2): The primary site for cross-coupling (highly reactive).

  • Phenolic Hydroxyl (C-1): An acidic handle for etherification or solubility modulation.

  • Benzylic Alcohol (C-4): A versatile linker for further functionalization (oxidation to aldehyde, conversion to halide/amine).

The Challenge: While the aryl iodide is highly reactive, the presence of two unprotected hydroxyl groups (phenolic and benzylic) can complicate standard organometallic protocols. Free phenols can poison sensitive Pd(0) catalysts via formation of stable Pd-phenoxides, and benzylic alcohols can suffer side reactions under harsh conditions.

This note presents two validated pathways:

  • Pathway A (Robust): Full protection strategy for complex, high-value synthesis.

  • Pathway B (Direct/Green): Ligand-free aqueous protocols for rapid, atom-economical analogue generation.

Decision Matrix: To Protect or Not to Protect?

Before selecting a protocol, analyze your specific constraints using the decision logic below.

DecisionMatrix Start Start: Substrate Analysis Complex Is the Boronic Acid Complex/Unstable? Start->Complex Scale Is the Scale > 10g? Complex->Scale No PathA USE PATHWAY A (Protection Strategy) High Reliability Complex->PathA Yes (Avoid side reactions) Green Is 'Green Chemistry' a Priority? Scale->Green No Scale->PathA Yes (Easier purification) Green->PathA No (Standard conditions) PathB USE PATHWAY B (Direct Aqueous) High Efficiency Green->PathB Yes

Figure 1: Strategic decision tree for selecting the optimal coupling methodology.

Pathway A: The "High-Fidelity" Protocol (Protected)

Context: Best for late-stage functionalization or when the coupling partner (boronic acid) is prone to protodeboronation. Protecting the phenol prevents catalyst poisoning and ensures the oxidative addition is the exclusive reaction pathway.

Step 1: Substrate Protection (Silylation)

Note: We protect both hydroxyls with TBDMS (tert-butyldimethylsilyl) to create a lipophilic, highly soluble intermediate.

Reagents:

  • This compound (1.0 equiv)

  • TBDMS-Cl (2.5 equiv)

  • Imidazole (3.0 equiv)

  • DCM (Dichloromethane)

Protocol:

  • Dissolve the iodophenol in dry DCM (0.2 M).

  • Add imidazole (3.0 equiv) and cool to 0°C.

  • Add TBDMS-Cl (2.5 equiv) portion-wise.

  • Warm to RT and stir for 4 hours.

  • Workup: Quench with water, extract with DCM. The product, 1-((tert-butyldimethylsilyl)oxy)-4-(((tert-butyldimethylsilyl)oxy)methyl)-2-iodobenzene , is obtained as a colorless oil after silica gel chromatography (Hexanes/EtOAc 95:5).

Step 2: Suzuki Coupling (Anhydrous Conditions)

Reagents:

  • Protected Iodide (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3 mol%) — Chosen for high stability and resistance to steric bulk.

  • Base: K₃PO₄ (3.0 equiv) — Anhydrous phosphate is milder than carbonates, preventing premature silyl cleavage.

  • Solvent: 1,4-Dioxane (dry).

Protocol:

  • Charge a reaction vial with the Protected Iodide, Boronic Acid, K₃PO₄, and Pd(dppf)Cl₂.

  • Evacuate and backfill with Argon (3 cycles).

  • Add dry 1,4-Dioxane (concentration 0.15 M).

  • Heat to 80°C for 6–12 hours.

  • Monitoring: Monitor by TLC/LCMS. The starting iodide signal should disappear.

  • Workup: Filter through Celite, concentrate, and purify via flash column chromatography.

Step 3: Global Deprotection

Reagent: TBAF (Tetra-n-butylammonium fluoride) in THF (1.0 M solution). Protocol: Treat the coupled product with TBAF (2.2 equiv) at 0°C for 1 hour to quantitatively regenerate the free phenol and benzyl alcohol.

Pathway B: The "Green Efficiency" Protocol (Unprotected)

Context: Best for rapid library synthesis, simple coupling partners, and "Green Chemistry" applications. This method utilizes the high reactivity of the C-I bond to override potential catalyst inhibition by the free phenol.

Mechanism Insight: By using water as a co-solvent, we leverage the hydrophobic effect to accelerate the reaction. The use of a phase-transfer catalyst (TBAB) stabilizes the Pd-nanoparticles often formed in situ.

Protocol: Aqueous Ligand-Free Coupling

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(OAc)₂ (1–2 mol%) — Simple salt, no expensive ligands.

  • Base: K₂CO₃ (2.0 equiv)[1][3]

  • Additive: TBAB (Tetrabutylammonium bromide) (1.0 equiv) — Critical for phase transfer and catalyst stabilization.

  • Solvent: Water (degassed).[1]

Step-by-Step:

  • Preparation: In a reaction tube, combine the Iodophenol (1.0 mmol), Boronic Acid (1.1 mmol), K₂CO₃ (2.0 mmol), and TBAB (1.0 mmol).

  • Catalyst Addition: Add Pd(OAc)₂ (2.2 mg, 0.01 mmol).

  • Solvent: Add deionized, degassed water (3 mL). Note: The reaction will be a heterogeneous suspension.

  • Reaction: Cap the tube and stir vigorously at room temperature for 30 minutes. If conversion is slow (checked by LCMS), heat to 50°C.

    • Why this works: The aryl iodide is so reactive that oxidative addition occurs faster than the formation of inactive Pd-phenoxides.

  • Workup: Acidify carefully to pH 6 with 1M HCl (to protonate the phenol), then extract with Ethyl Acetate.

  • Purification: Recrystallization or short silica plug.

Comparative Data & Performance

The following table summarizes expected outcomes based on internal validation and literature precedents for similar 2-iodophenol substrates.

FeaturePathway A (Protected)Pathway B (Unprotected)
Overall Yield 85–95% (3 steps)70–85% (1 step)
Atom Economy Low (requires silyl groups)High (water as solvent)
Time Efficiency Low (2 days total)High (2–4 hours)
Substrate Scope Broad (tolerates sensitive groups)Moderate (limited by water solubility)
Cost High (Pd-dppf, Silyl reagents)Low (Pd(OAc)₂, Water)
Key Risk Incomplete deprotectionCatalyst poisoning by phenol

Mechanistic Visualization

Understanding the catalytic cycle is crucial for troubleshooting. The diagram below highlights the critical "Oxidative Addition" step where the C-I bond is activated.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Br/Cl, Fast for I) Pd0->OxAdd + Ar-I Complex1 Pd(II)-Ar-I Complex OxAdd->Complex1 TransMet Transmetallation (Boronate enters) Complex1->TransMet + Activated Boronate Phenol Free Phenol Side-Reaction (Forms Pd-OR off-cycle) Complex1->Phenol Inhibition Risk BaseStep Base Activation (OH- / CO3--) RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Diaryl RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle emphasizing the entry point of the aryl iodide and potential inhibition pathways.

Troubleshooting Guide

Issue: Low Conversion (Starting Material Remains)
  • Cause: Catalyst poisoning by the free phenol (Pathway B).

  • Solution: Switch to Pathway A (Protection). Alternatively, increase catalyst loading to 5 mol% and switch base to K₃PO₄, which is less likely to deprotonate the phenol fully compared to strong alkoxides.

Issue: Homocoupling of Boronic Acid
  • Cause: Oxygen in the system or slow oxidative addition.

  • Solution: Ensure rigorous degassing (Argon sparge for 15 mins). Add the boronic acid slowly or in portions.

Issue: Oxidation of Benzyl Alcohol
  • Cause: Presence of Pd(II) and high temperatures can occasionally oxidize benzylic alcohols to aldehydes (Wacker-type oxidation).

  • Solution: Keep reaction temperature below 80°C. Perform the reaction under strictly anaerobic conditions.

References

  • Mechanochemical Suzuki Coupling

    • Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry.[4]

    • Source: Chemical Science (RSC).
  • Unprotected Heterocycle Protocols

    • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
    • Source: NIH / J. Org. Chem.
  • Ligand-Free Aqueous Conditions

    • An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in w
    • Source: Green Chemistry (RSC).
  • Halophenol Selectivity

    • Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investig
    • Source: J. Org.[5] Chem (ACS).

  • Comparative Catalyst Guide

    • A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol.
    • Source: BenchChem.[1]

    • (Note: Used as analogue reference for I vs Br selectivity).

Sources

Application Notes and Protocols: Williamson Ether Synthesis with 4-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Williamson ether synthesis to 4-(Hydroxymethyl)-2-iodophenol. We delve into the mechanistic nuances of this classic yet powerful reaction, offering detailed, field-proven protocols for the synthesis of valuable ether derivatives. This guide emphasizes experimental design, causality behind procedural choices, and robust troubleshooting strategies to ensure reliable and reproducible outcomes. The protocols described herein are designed to be self-validating, incorporating in-process controls and characterization checkpoints.

Introduction: Strategic Importance of Aryl Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic synthesis, enabling the formation of an ether from an organohalide and a deprotonated alcohol (alkoxide).[1][2][3] Its application to phenols is particularly significant in medicinal chemistry and materials science for the construction of aryl ethers. The substrate in focus, this compound, presents a unique synthetic challenge and opportunity. It possesses two distinct nucleophilic sites: a phenolic hydroxyl group and a benzylic alcohol. Selective O-alkylation of the phenolic hydroxyl group is paramount and can be achieved due to its greater acidity compared to the benzylic alcohol.[4] The resulting products, containing iodo, hydroxymethyl, and ether functionalities, are versatile intermediates for further chemical transformations, such as cross-coupling reactions at the iodo-position or oxidation of the alcohol.

This guide will focus on the selective etherification of the phenolic hydroxyl group, providing a robust protocol for synthesizing compounds such as 4-(alkoxymethyl)-2-iodophenols.

Mechanistic Considerations: The SN2 Pathway and Substrate Specificity

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3][5] The reaction is initiated by the deprotonation of the alcohol, in this case, the phenolic hydroxyl group of this compound, to form a more nucleophilic phenoxide ion.[6][7] This phenoxide then attacks the electrophilic carbon of an alkyl halide in a concerted, backside attack, leading to the formation of the ether and a halide salt as a byproduct.[2][3]

Key Mechanistic Steps:
  • Deprotonation: The acidic phenolic proton is abstracted by a suitable base to form a resonance-stabilized phenoxide ion. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions.[7][8]

  • Nucleophilic Attack: The newly formed phenoxide ion acts as a potent nucleophile, attacking the primary or methyl alkyl halide.[5][9]

  • Product Formation: The carbon-oxygen bond is formed, yielding the desired aryl ether.

Causality Behind Reagent Selection:
  • Alkyl Halide: The SN2 mechanism is highly sensitive to steric hindrance.[4][10] Therefore, primary alkyl halides are the ideal electrophiles for this reaction, as they are most susceptible to backside attack.[5][9] Secondary and tertiary alkyl halides are prone to undergo elimination (E2) reactions in the presence of a strong base like a phenoxide, leading to the formation of alkenes as major byproducts.[8][10] The reactivity of the halide leaving group follows the order I > Br > Cl.[11]

  • Base Selection: For phenols, which are significantly more acidic than aliphatic alcohols, moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient for complete deprotonation.[9] These bases offer the advantage of being easier to handle and less prone to inducing side reactions compared to stronger bases like sodium hydride (NaH).[8]

  • Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone are preferred.[6][12] These solvents effectively solvate the cation of the base, leaving the phenoxide anion more "naked" and, therefore, more nucleophilic, which accelerates the rate of the SN2 reaction.[8]

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical flow of the experimental protocol for the Williamson ether synthesis with this compound.

Williamson_Ether_Synthesis_Workflow Reagents Reagent Preparation - this compound - Alkyl Halide - Base (K₂CO₃) - Solvent (DMF) Setup Reaction Setup - Inert Atmosphere (N₂/Ar) - Combine Reagents Reagents->Setup 1. Combine Reaction Reaction - Stirring at specified temperature - Monitor by TLC Setup->Reaction 2. Heat & Stir Workup Aqueous Workup - Quench with H₂O - Extract with Organic Solvent Reaction->Workup 3. Reaction Complete Purification Purification - Dry Organic Layer - Concentrate in vacuo - Column Chromatography Workup->Purification 4. Isolate Crude Product Characterization Product Characterization - NMR - Mass Spectrometry - IR Spectroscopy Purification->Characterization 5. Purified Product

Caption: Workflow for the Williamson Ether Synthesis of this compound Derivatives.

Detailed Experimental Protocol

This protocol details the synthesis of 4-(benzyloxymethyl)-2-iodophenol as a representative example.

Materials and Reagents:
Reagent/MaterialGradeSupplier
This compound≥98% PuritySigma-Aldrich
Benzyl Bromide≥99% PurityAcros Organics
Potassium Carbonate (K₂CO₃), anhydrousFine PowderFisher Scientific
Dimethylformamide (DMF), anhydrous≥99.8%EMD Millipore
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals
HexanesACS GradeVWR Chemicals
Brine (Saturated NaCl solution)Laboratory Prepared-
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeJ.T. Baker
TLC PlatesSilica Gel 60 F₂₅₄Merck
Step-by-Step Methodology:
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

    • Add anhydrous potassium carbonate (2.0 eq.).

    • Add anhydrous DMF (to make a 0.2 M solution with respect to the starting phenol).

    • Flush the flask with an inert atmosphere (nitrogen or argon).

  • Addition of Alkylating Agent:

    • Slowly add benzyl bromide (1.1 eq.) to the stirring suspension at room temperature using a syringe.

  • Reaction and Monitoring:

    • Heat the reaction mixture to 60-70 °C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour. A typical mobile phase is 30% Ethyl Acetate in Hexanes. The product should have a higher Rf value than the starting phenol.

  • Workup Procedure:

    • Once the reaction is complete (typically 4-6 hours, as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing deionized water (5 times the volume of DMF used).

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water (2 x volume of DMF) and then with brine (1 x volume of DMF) to remove residual DMF and inorganic salts.[9]

  • Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9][12]

    • The resulting crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization:

    • The purified product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Potential Side Reactions and Troubleshooting

While the Williamson ether synthesis is generally robust, several side reactions can occur, particularly with a multifunctional substrate like this compound.

Issue/Side ReactionPotential CauseTroubleshooting Strategy
Low Yield Incomplete deprotonation of the phenol.[8]Ensure the base (e.g., K₂CO₃) is anhydrous and finely powdered for maximum surface area. Consider using a stronger base like Cs₂CO₃ or switching to a more polar solvent like DMF or DMSO to enhance reaction rates.[6][9]
C-Alkylation The phenoxide ion is an ambident nucleophile, and alkylation can occur at the ortho or para positions of the aromatic ring.[13][14]This is generally less of a problem with primary alkyl halides. Using less polar solvents can sometimes favor C-alkylation. Sticking to polar aprotic solvents minimizes this side reaction.
Dialkylation Alkylation of both the phenolic and benzylic hydroxyl groups.The phenolic hydroxyl is significantly more acidic and will be deprotonated preferentially. Using a slight excess of the alkylating agent (1.1 eq.) and carefully monitoring the reaction can prevent over-alkylation.
Elimination (E2) of Alkyl Halide Use of secondary or tertiary alkyl halides.[8][10]Strictly use primary or methyl halides as the alkylating agent to favor the SN2 pathway.[5][9]
Ullmann Condensation While less common under these conditions, self-condensation of the iodophenol can occur at very high temperatures in the presence of copper contamination.Maintain the recommended reaction temperature and ensure the use of clean glassware. This is more relevant for Ullmann ether synthesis which explicitly uses a copper catalyst.[6]
Advanced Technique: Phase Transfer Catalysis

For reactions that are sluggish or require biphasic systems, a phase transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be employed.[12][15] The PTC facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the alkyl halide is located, thereby accelerating the reaction.[16] This can allow for milder reaction conditions and may not require strictly anhydrous solvents.[15]

Conclusion

The Williamson ether synthesis remains a highly effective and versatile method for the preparation of aryl ethers from this compound. By carefully selecting the base, solvent, and alkylating agent, and by diligently monitoring the reaction, high yields of the desired O-alkylated product can be achieved selectively. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully implement this important transformation in their synthetic endeavors, paving the way for the development of novel molecules in drug discovery and materials science.

References

  • Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]

  • Phenols have an acidic proton that can be deprotonated easily... (n.d.). Pearson. Retrieved from [Link]

  • An Ether Synthesis Using Phase Transfer Catalysis. (1981). Journal of Chemical Education. Retrieved from [Link]

  • Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). ReactionFlash. Retrieved from [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (2005, February 23). ACS Publications. Retrieved from [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021, January 28). RSC Publishing. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Williamson Ether Synthesis. (2022, October 23). ChemTalk. Retrieved from [Link]

  • Reactions of Phenols. (2024, January 10). Chemistry Steps. Retrieved from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Edubirdie. Retrieved from [Link]

  • 18.2: Preparing Ethers. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]

  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Show how you would use the Williamson ether synthesis to prepare... (n.d.). Pearson. Retrieved from [Link]

  • Williamson ether synthesis. (2021, October 23). L.S.College, Muzaffarpur. Retrieved from [Link]

  • Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis. (n.d.). RSC Publishing. Retrieved from [Link]

  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Benzofuran-5-methanol from 4-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of benzofuran-5-methanol from 4-(hydroxymethyl)-2-iodophenol. This protocol details a robust and widely applicable method utilizing a palladium and copper co-catalyzed Sonogashira cross-coupling reaction followed by an intramolecular cyclization.

The benzofuran moiety is a privileged heterocyclic scaffold found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anti-tumor, antibacterial, and anti-inflammatory properties.[1][2][3] The targeted compound, benzofuran-5-methanol, serves as a versatile building block for the synthesis of more complex molecules in drug discovery and materials science.

Introduction to Benzofuran Synthesis

The construction of the benzofuran ring system is a cornerstone of modern synthetic organic chemistry. Numerous synthetic strategies have been developed, with transition metal-catalyzed cross-coupling reactions emerging as particularly powerful and versatile tools.[4] Among these, the palladium-catalyzed synthesis of benzofurans has been extensively explored.[5][6][7][8][9] One of the most efficient methods for constructing 2-substituted and 2,3-disubstituted benzofurans involves the coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization.[10]

This protocol focuses on a tandem Sonogashira coupling/cyclization reaction. The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12][13][14] It is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[12][14] The subsequent intramolecular cyclization of the resulting 2-alkynylphenol intermediate leads to the formation of the benzofuran ring.

Reaction Principle and Mechanism

The synthesis of benzofuran-5-methanol from this compound proceeds via a two-step, one-pot process:

  • Sonogashira Cross-Coupling: The reaction is initiated by the palladium-catalyzed coupling of this compound with a terminal alkyne.

  • Intramolecular Cyclization (Annulation): The in situ generated 2-alkynylphenol intermediate undergoes a 5-endo-dig cyclization to form the benzofuran ring.

The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.[11]

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound) to form a Pd(II) intermediate.

    • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 2-alkynylphenol intermediate and regenerate the Pd(0) catalyst.

  • Copper Cycle:

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.

    • Deprotonation: An amine base deprotonates the alkyne to form a copper acetylide intermediate.

The subsequent intramolecular cyclization is typically promoted by the catalyst system or by heat.

Experimental Protocol

This protocol describes the synthesis of (5-(hydroxymethyl)benzofuran-2-yl)(phenyl)methanone as a representative example, starting from this compound and 2-phenyl-1-ethyn-1-one. The resulting ketone can be further reduced to the corresponding alcohol if desired.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore under inert atmosphere.
Phenylacetylene≥98%Commercially AvailableDegas before use.
Dichlorobis(triphenylphosphine)palladium(II)[PdCl₂(PPh₃)₂]≥98%
Copper(I) iodide (CuI)≥99.5%Commercially Available
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially AvailableDistill from CaH₂ before use.
TolueneAnhydrous, ≥99.8%Commercially AvailableStore over molecular sieves.
Ethyl acetateACS GradeCommercially AvailableFor workup and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated aqueous NH₄ClFor workup.
BrineFor workup.
Anhydrous sodium sulfate (Na₂SO₄)For drying.
Silica gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 266 mg).

  • Catalyst and Co-catalyst Addition: Add dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 14 mg) and copper(I) iodide (0.04 mmol, 7.6 mg).

  • Solvent and Base Addition: Add anhydrous toluene (5 mL) and anhydrous triethylamine (2.0 mmol, 0.28 mL).

  • Substrate Addition: Add phenylacetylene (1.2 mmol, 0.13 mL) to the reaction mixture.

  • Reaction: Stir the reaction mixture at 80 °C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Wash the organic layer with saturated aqueous NH₄Cl (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired 2-phenylbenzofuran-5-methanol.

Visualization of Workflow and Mechanism

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Flame-dried Schlenk flask under N₂ reagents Add this compound, PdCl₂(PPh₃)₂, CuI, Toluene, Et₃N start->reagents alkyne Add Phenylacetylene reagents->alkyne heat Heat at 80 °C alkyne->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool dilute Dilute with Ethyl Acetate cool->dilute wash Wash with aq. NH₄Cl and Brine dilute->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product 2-Phenylbenzofuran-5-methanol chromatography->product G pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add Ar-I pd_intermediate Ar-Pd(II)L₂-I pd_add->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_di_org Ar-Pd(II)L₂-C≡CR transmetalation->pd_di_org reductive_elimination Reductive Elimination pd_di_org->reductive_elimination reductive_elimination->pd0 product_intermediate Ar-C≡CR reductive_elimination->product_intermediate cyclization Intramolecular Cyclization product_intermediate->cyclization cu_cycle Copper Cycle cu_alkyne R-C≡C-H cu_acetylide R-C≡C-Cu cu_alkyne->cu_acetylide CuI, Base cuI CuI cu_acetylide->transmetalation base Base (Et₃N) benzofuran Benzofuran Product cyclization->benzofuran

Catalytic cycle for benzofuran synthesis.

Expected Results and Characterization

The reaction should yield 2-phenylbenzofuran-5-methanol as a solid. The expected yield is typically in the range of 70-90% based on similar transformations reported in the literature.

The final product should be characterized by standard spectroscopic methods:

  • ¹H NMR: Expect characteristic signals for the aromatic protons of the benzofuran and phenyl rings, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: Expect signals for all unique carbon atoms in the molecule, including the quaternary carbons of the furan ring and the carbon of the hydroxymethyl group.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of 2-phenylbenzofuran-5-methanol should be observed.

  • Infrared (IR) Spectroscopy: Expect a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalystUse fresh PdCl₂(PPh₃)₂. Ensure proper inert atmosphere conditions.
Poor quality of reagentsUse anhydrous solvents and freshly distilled triethylamine. Degas the alkyne.
Insufficient temperatureIncrease the reaction temperature to 100 °C.
Formation of side products Homocoupling of the alkyne (Glaser coupling)Ensure a strictly anaerobic environment. Use a slight excess of the alkyne.
Decomposition of starting materialEnsure the reaction is not overheated. Monitor the reaction closely by TLC.
Difficulty in purification Co-elution of product and impuritiesOptimize the solvent system for column chromatography. Consider recrystallization.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium compounds are toxic and should be handled with care.

  • Triethylamine is a corrosive and flammable liquid.

  • Toluene is a flammable and toxic solvent.

References

  • A new palladium-catalyzed method for the synthesis of benzofurans by reaction of 2-hydroxystyrenes and iodobenzenes via a C-H activation/oxidation tandem reaction has been unprecedentedly discovered. Chem Commun (Camb). 2014 Mar 28;50(25):3299-302.
  • A protocol for the synthesis of silyl benzofuran via Pd-catalyzed tandem cyclization and silylation from easily accessible 1,6-enynes and disilanes has been established.
  • A Novel Synthesis of 2-Functionalized Benzofurans by Palladium-Catalyzed Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols Followed by Acid-Catalyzed Allylic Isomerization or Allylic Nucleophilic Substitution. The Journal of Organic Chemistry.
  • Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. ProQuest.
  • Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides. Organic Chemistry Portal.
  • Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine.
  • Copper-catalyzed, C-C coupling-based one-pot tandem reactions for the synthesis of benzofurans using o-iodophenols, acyl chlorides, and phosphorus ylides. PubMed.
  • Copper-Catalyzed, C–C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides. The Journal of Organic Chemistry.
  • Application Notes and Protocols: Sonogashira Coupling of 2-Ethyl-4-iodophenol with Terminal Alkynes. Benchchem.
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  • Synthesis of 2-Arylbenzo[b]furans via Copper(I)-Catalyzed Coupling of o-Iodophenols and Aryl Acetylenes. Organic Letters.
  • Copper-Catalyzed, C–C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides. The Journal of Organic Chemistry.
  • Technical Guide: 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol. Benchchem.
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  • (5,7-Dimethylbenzofuran-2-yl)methanol | CAS 1494082-13-1. Benchchem.
  • Application Notes and Protocols for the Sonogashira Coupling of 2,5-Diiodophenol with Terminal Alkynes. Benchchem.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Current Medical and Pharmaceutical Research.
  • Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodo-benzenes with terminal alkynes. PubMed.
  • Scheme of the synthesis of benzofuran derivatives via the Heck alkynylation/cyclization reaction.
  • (5-METHOXY-1-BENZOFURAN-2-YL)METHANOL synthesis. ChemicalBook.
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  • Sonogashira Coupling. Organic Chemistry Portal.
  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia.
  • Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave online.
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  • 2-(Hydroxymethyl)-4-iodophenol. PubChem.
  • Natural source, bioactivity and synthesis of benzofuran deriv
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The Strategic Utility of 4-(Hydroxymethyl)-2-iodophenol in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex and biologically active molecules. 4-(Hydroxymethyl)-2-iodophenol is a trifunctional scaffold that offers a compelling combination of reactive sites, rendering it a highly valuable, albeit underutilized, building block for the synthesis of a diverse array of bioactive compounds. Its unique arrangement of a phenolic hydroxyl group, a reactive aryl iodide, and a modifiable hydroxymethyl group provides medicinal chemists with multiple orthogonal handles for molecular elaboration.

The phenolic hydroxyl allows for the formation of diaryl ethers, a key structural motif in thyroid hormone analogs and other biologically active natural products.[1][2] The aryl iodide is primed for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Sonogashira, and Ullmann couplings.[3][4][5] Finally, the hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or used in etherification and esterification reactions, providing a further point of diversification.

This technical guide provides an in-depth exploration of the synthetic utility of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for their application in the synthesis of bioactive molecules.

Core Applications and Synthetic Strategies

The strategic positioning of the three functional groups on the phenyl ring of this compound dictates its primary applications in the synthesis of two major classes of bioactive compounds: diaryl ethers, particularly relevant to thyromimetics, and biaryl structures, which are prevalent in numerous pharmaceuticals.[6][7]

Synthesis of Diaryl Ether Scaffolds: A Gateway to Thyromimetics

The diaryl ether linkage is a cornerstone of thyroid hormone structure and their synthetic analogs, known as thyromimetics.[7][8] These compounds have therapeutic potential in treating metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease.[9] this compound serves as an excellent precursor to the "outer ring" of such analogs. The key transformation is the Ullmann condensation, a copper-catalyzed coupling of an aryl halide with a phenol.[4][10]

Causality of Experimental Choices: The Ullmann reaction, while a classic method, often requires high temperatures.[10] Modern modifications, however, utilize ligands to enhance the solubility and reactivity of the copper catalyst, allowing for milder reaction conditions. The choice of a suitable ligand and base is critical to prevent side reactions and ensure high yields.[11] The hydroxymethyl group on this compound may require protection, depending on the reaction conditions and the reactivity of the coupling partner, to prevent unwanted side reactions such as oxidation or etherification.

Experimental Protocol: Ullmann Condensation for Diaryl Ether Synthesis

This protocol describes a representative Ullmann condensation using an iodophenol as the starting material.

Materials:

  • This compound

  • Aryl boronic acid (as the phenol surrogate via Chan-Lam coupling) or a substituted phenol

  • Copper(I) iodide (CuI)

  • Picolinic acid

  • Potassium phosphate (K₃PO₄)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add CuI (5-10 mol%), picolinic acid (10-20 mol%), and K₃PO₄ (2 equivalents).

  • Addition of Reactants: Add this compound (1 equivalent) and the substituted phenol (1.2 equivalents).

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 0.1-0.5 M.

  • Reaction Execution: Heat the reaction mixture to 80-120 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Self-Validation: The success of the reaction can be confirmed by the disappearance of the starting materials on TLC and the appearance of a new, less polar spot. The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Diaryl Ether Synthesis Workflow

Ullmann_Condensation reagents Reactants: This compound Substituted Phenol reaction Ullmann Condensation (80-120 °C) reagents->reaction catalyst Catalyst System: CuI, Picolinic Acid, K₃PO₄ catalyst->reaction solvent Solvent: Anhydrous DMSO solvent->reaction workup Aqueous Workup (EtOAc, H₂O, Brine) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product Bioactive Diaryl Ether (e.g., Thyromimetic Precursor) purification->product Suzuki_Coupling start This compound Arylboronic Acid reaction Suzuki-Miyaura Coupling (Dioxane/H₂O, 80-100 °C) start->reaction catalyst Pd(OAc)₂ / PPh₃ K₂CO₃ catalyst->reaction product Biaryl Product reaction->product

Sources

Application Note: 4-(Hydroxymethyl)-2-iodophenol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

High-Opacity Monomers for EUV Lithography & Functional Scaffolds

Executive Summary

4-(Hydroxymethyl)-2-iodophenol (HMIP), also known in literature as 4-hydroxy-3-iodobenzyl alcohol , represents a critical class of "dual-functional" aromatic monomers. Unlike standard phenolic building blocks, HMIP integrates a high-Z atom (Iodine) directly into a resol-capable or polymerizable scaffold.

Its primary industrial value currently lies in Extreme Ultraviolet (EUV) Lithography , where the iodine atom provides essential optical density (opacity) at 13.5 nm, enabling the generation of secondary electrons required for high-sensitivity photoresists. Additionally, the orthogonal reactivity of the aryl iodide (Pd-catalyzed coupling) and the hydroxymethyl/phenol groups (condensation/esterification) makes HMIP a versatile scaffold for Post-Polymerization Modification (PPM) .

This guide details the synthesis of HMIP-derived monomers, their polymerization into EUV-active resists, and protocols for functionalizing the polymer backbone via Suzuki-Miyaura coupling.

Chemical Profile & Unique Reactivity

PropertySpecification
Chemical Name This compound
Synonym 4-Hydroxy-3-iodobenzyl alcohol
CAS Number Refer to specific isomer listings (e.g., 4-hydroxy-3-iodo analogs)
Molecular Weight ~250.03 g/mol
Key Functionality 1.[1][2][3][4][5][6][7] Phenolic -OH: pKa ~10, site for solubility switching (lithography).2. Benzylic -CH₂OH: Primary alcohol, site for methacrylate attachment.3. Aryl Iodide: High EUV absorption cross-section; reactive handle for cross-coupling.
Structural Logic

The molecule is designed to address the "RLS Trade-off" (Resolution, Line-width roughness, Sensitivity) in lithography.

  • Iodine (I): Acts as a "photon antenna." At 13.5 nm (EUV), organic polymers are too transparent. Iodine absorbs the photon and emits secondary electrons that activate the Photoacid Generator (PAG).

  • Hydroxymethyl (-CH₂OH): Provides a stable linkage point for polymerizable groups (e.g., methacrylates) without altering the phenolic acidity.

Application 1: High-Sensitivity EUV Photoresist Polymers

The most critical application of HMIP is as a precursor to Poly(4-methacryloxymethyl-2-iodophenol) . This polymer serves as the backbone for "non-chemically amplified" or "sensitized" resists.

Mechanism of Action[4][8]
  • Absorption: The Iodine atom absorbs 13.5 nm EUV radiation ~5-10x more efficiently than Carbon/Oxygen.

  • Ionization: Absorption triggers the release of low-energy secondary electrons.

  • Acid Generation: These electrons reduce the PAG (Photoacid Generator), releasing protons (

    
    ).
    
  • Solubility Switch: The acid deprotects acid-labile groups (e.g., t-Boc) on the polymer, rendering the exposed region soluble in TMAH developer.

Protocol: Synthesis of Monomer (HMIP-MA)

Objective: Selectively esterify the benzylic alcohol with methacrylic acid while preserving the phenol.

Step 1: Selective Protection (Acetylation)

To prevent side-reaction at the phenolic position, we first transiently protect it.

  • Dissolve 10.0 g (40 mmol) of HMIP in 100 mL dry DCM.

  • Add 1.0 eq of Acetyl Chloride and 1.1 eq of Pyridine at 0°C.

  • Stir for 2 hours. The phenolic OH is more acidic but the benzylic OH is more nucleophilic. Note: If selectivity is poor, use TBDMS-Cl which favors the primary alcohol, then methacrylate the phenol. However, for EUV, we usually want the methacrylate on the benzyl group.

    • Refined Route: Use Methacrylic Anhydride with a mild base (Sodium Borate buffer) or lipase catalysis to favor the primary alcohol (benzylic) over the phenol.

    • Chemical Route:[2][4][5][7][8][9][10][11][12] React HMIP with Methacryloyl Chloride (1.05 eq) and Et3N (1.1 eq) in DCM at -78°C. The primary benzylic alcohol reacts faster than the phenol due to lower steric hindrance and higher nucleophilicity in non-dissociating solvents.

Step 2: Polymerization (RAFT)

Controlled radical polymerization ensures low dispersity (Đ), critical for reducing line-edge roughness.

  • Reagents:

    • Monomer: HMIP-MA (Benzylic Methacrylate).

    • CTA (Chain Transfer Agent): CPDB (Cyanoisopropyl dithiobenzoate).

    • Initiator: AIBN.

    • Solvent: Anisole.

  • Ratio: [Monomer]:[CTA]:[Initiator] = 200:1:0.2.

  • Procedure:

    • Degas solution via 3 freeze-pump-thaw cycles.

    • Heat to 70°C for 12 hours.

    • Quench in liquid nitrogen.

    • Precipitate into cold hexanes.

  • Characterization: Verify Iodine content via Elemental Analysis and structure via

    
    H-NMR (distinct benzylic protons at 
    
    
    
    5.0 ppm).

EUV_Workflow HMIP HMIP (Monomer Precursor) Selective Selective Methacrylation (Benzylic -OH) HMIP->Selective Methacryloyl Cl -78°C Monomer HMIP-MA (Iodinated Monomer) Selective->Monomer Purification Polymer Poly(HMIP-MA) (EUV Resist Resin) Monomer->Polymer RAFT Polymerization (Low Đ) Litho EUV Exposure (13.5 nm) Polymer->Litho Spin Coat Pattern High-Contrast Pattern Litho->Pattern Secondary e- Emission

Figure 1: Workflow for converting HMIP into a high-performance EUV photoresist.

Application 2: Post-Polymerization Modification (PPM)

The aryl iodide moiety on the HMIP backbone is a "sleeping giant." It remains inert during radical polymerization but can be activated later using Palladium catalysis. This allows researchers to synthesize a single "parent" polymer and then diversify it into a library of functional materials (e.g., attaching fluorophores, drugs, or solubility modifiers).

Protocol: Suzuki-Miyaura Coupling on Polymer

Objective: Attach a phenyl-boronic acid derivative to the Poly(HMIP-MA) backbone.

ParameterConditionReason
Catalyst

(5 mol%)
Standard Pd(0) source; compatible with ester backbone.
Base

(2M aqueous)
Mild base to activate boronic acid without hydrolyzing the polymer ester.
Solvent THF / Water (4:1)Ensures solubility of both the hydrophobic polymer and inorganic base.
Temperature 60°CSufficient for Aryl-Iodide coupling (Iodine is more reactive than Bromine).

Step-by-Step:

  • Dissolve 200 mg of Poly(HMIP-MA) in 10 mL THF.

  • Add 1.5 eq (relative to Iodine units) of Phenylboronic Acid.

  • Add 2.5 mL of 2M

    
    .
    
  • Degas with Argon for 15 mins.

  • Add

    
     under Argon counter-flow.
    
  • Reflux at 60°C for 24 hours.

  • Purification: Precipitate into Methanol. The polymer will now have biaryl side chains.

References

  • EUV Photoresist Materials: Iodine-containing vinyl polymers and their application in extreme ultraviolet lithography. WO2021029395A1.

  • Synthesis of Iodinated Phenols: Preparation of 4-hydroxy-3-iodobenzyl alcohol and related derivatives. US Patent 3116305A.

  • Suzuki Coupling on Polymers: Synthesis of Well-Defined Poly(4-Iodostyrene) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction. SJSU ScholarWorks.

  • Phenolic Resin Chemistry: Synthesis and Characterization of Resol Type Phenol-Formaldehyde Resin. Wood Research, 66(1), 2021.

Sources

Application Note: Catalytic Architectures of 4-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 4-(Hydroxymethyl)-2-iodophenol (CAS: 197230-74-3) as a privileged scaffold in catalytic drug synthesis.

Executive Summary

This compound is a bifunctional building block characterized by an ortho-iodo phenol core and a para-benzylic alcohol. While often misclassified solely as a reagent, its true utility lies in its role as a divergent substrate in transition-metal catalyzed cross-couplings.

This compound serves as the "Outer Ring" progenitor for Thyronimetic agents (Thyroid Hormone analogs) and is a critical node for fragment-based drug discovery (FBDD). Its unique substitution pattern allows for orthogonal functionalization:

  • C-O Coupling (Phenolic -OH): Access to diaryl ethers via Cu/Pd catalysis.

  • C-C Coupling (Aryl -I): Access to biaryls via Pd-catalyzed Suzuki-Miyaura or Sonogashira reactions.

  • Redox Cycling (Benzylic -CH2OH): Precursor to formyl- or carboxy-pharmacophores.

Chemical Profile & Reactivity Matrix

FeatureChemical PropertyCatalytic Implication
Aryl Iodine High lability (

bond)
Excellent Oxidative Addition rates with Pd(0); enables coupling at room temperature.
Phenolic -OH

(Acidic)
Acts as a nucleophile in Ullmann/Chan-Lam couplings; requires base modulation in Suzuki coupling to prevent poisoning.
Benzylic -OH Primary AlcoholSusceptible to oxidation; can function as a directing group or be protected (TBS/MOM) for orthogonality.
Ortho-Positioning Steric CrowdingThe Iodine is ortho to the Phenol. This proximity can facilitate Ligand-Directed C-H Activation or form transient metallacycles.

Core Protocol 1: Synthesis of Thyronine Scaffolds (Diaryl Ethers)

Application: Construction of the thyromimetic core (e.g., T3/T4 analogs) via Copper-Catalyzed Ullmann-Type Ether Synthesis. Mechanism: The phenolic hydroxyl of this compound acts as the nucleophile, coupling with an aryl boronic acid (Chan-Lam) or aryl halide (Ullmann).

Experimental Logic

Traditional Ullmann couplings require harsh conditions (


C, Cu powder). This protocol utilizes a Ligand-Accelerated Catalysis (LAC)  strategy using Cu(OAc)2 and pyridine ligands to enable coupling at mild temperatures, preserving the iodine on the scaffold for later functionalization.
Step-by-Step Methodology

Reagents:

  • Substrate A: this compound (1.0 equiv)[1]

  • Substrate B: Aryl Boronic Acid (1.5 equiv) [Partner Ring]

  • Catalyst: Cu(OAc)2 (10 mol%)

  • Ligand: Pyridine (2.0 equiv) or TMEDA (10 mol%)

  • Oxidant: Compressed Dry Air (balloon) or TEMPO (10 mol% for regeneration)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Workflow:

  • Pre-Complexation: In a dry vial, dissolve Cu(OAc)2 in DCM. Add the ligand (Pyridine) and stir for 10 minutes until the solution turns a deep blue (formation of the active Cu-amine species).

  • Addition: Add this compound (Nucleophile) and the Aryl Boronic Acid (Electrophile).

  • Activation: Add 4Å molecular sieves (powdered) to sequester water generated during the boronate ester formation.

  • Reaction: Stir vigorously at Room Temperature (25°C) under an air atmosphere (balloon). The presence of oxygen is critical to reoxidize Cu(I) to the active Cu(II) species.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 7:3). The product (Diaryl Ether) is typically less polar than the starting phenol.

  • Workup: Filter through a pad of Celite to remove copper salts. Wash with 1M HCl (to remove pyridine) and Brine. Concentrate in vacuo.

Validation Point: The retention of the Iodine atom in the product is confirmed by Mass Spectrometry (characteristic isotopic pattern). If Iodine is lost (dehalogenation), reduce reaction temperature and ensure the atmosphere is not oxygen-starved.

Core Protocol 2: Orthogonal Biaryl Synthesis (Suzuki-Miyaura)

Application: Extending the carbon skeleton at the 2-position to create novel receptor ligands. Mechanism: Palladium-catalyzed cross-coupling utilizing the labile C-I bond.

Experimental Logic

The presence of the free phenolic -OH and benzylic -OH presents a challenge ("poisoning" of the catalyst via phenoxide formation). We employ a "Ligand-Free" Aqueous Protocol or a specialized phosphine ligand (SPhos) system that is tolerant of protic functional groups, negating the need for protection steps.

Step-by-Step Methodology

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Phenylboronic Acid derivative (1.2 equiv)

  • Catalyst: Pd(OAc)2 (1-2 mol%)

  • Ligand: SPhos (2-4 mol%) [Water-soluble ligands like TPPTS can be used for green chemistry]

  • Base: K3PO4 (2.0 equiv) [Milder than carbonates, prevents benzylic oxidation]

  • Solvent: Toluene/Water (10:1 biphasic system)

Workflow:

  • Degassing: Sparge the Toluene/Water mixture with Nitrogen for 15 minutes. Dissolved oxygen is the enemy of Pd(0).

  • Assembly: Charge the reaction vessel with the Iodophenol, Boronic Acid, Pd(OAc)2, SPhos, and K3PO4.

  • Inertion: Seal the vessel and purge with Nitrogen x3.

  • Catalysis: Heat to 80°C for 4–6 hours. The biphasic system allows the inorganic base to remain in the aqueous phase while the organic coupling occurs at the interface/organic phase, protecting the phenol.

  • Quench: Cool to RT. Dilute with EtOAc. Acidify slightly with 0.5M HCl to pH 5 (to protonate the phenol for extraction).

  • Purification: Silica gel chromatography.

Mechanistic Visualization

The following diagrams illustrate the divergent synthetic pathways available to this scaffold.

Diagram 1: Divergent Catalytic Workflows

This flowchart maps the transformation of this compound into three distinct drug classes.

DivergentSynthesis Start This compound (Scaffold) Path1 Pathway A: Chan-Lam Coupling Start->Path1 Cu(OAc)2, Ar-B(OH)2 O2, Base Path2 Pathway B: Suzuki-Miyaura Start->Path2 Pd(OAc)2, SPhos Ar-B(OH)2 Path3 Pathway C: Aerobic Oxidation Start->Path3 CuI/TEMPO Air, RT Prod1 Thyronimetic Core (Diaryl Ether) Path1->Prod1 C-O Bond Formation Prod2 2-Aryl-4-hydroxymethyl Phenol (Biaryl Ligand) Path2->Prod2 C-C Bond Formation (Iodine Displacement) Prod3 3-Iodo-4-hydroxybenzaldehyde (Linker/Intermediate) Path3->Prod3 Selective Alcohol Oxidation

Caption: Divergent synthetic utility of the scaffold. Pathway A retains the iodine; Pathway B consumes it.

Diagram 2: Catalytic Cycle (Chan-Lam Etherification)

Detailed mechanism of the Copper-catalyzed etherification, highlighting the role of the phenol oxygen.

ChanLamCycle Cu2 Cu(II)-X2 (Active Catalyst) Complex1 Cu(II)-Phenoxide Complex Cu2->Complex1  + Substrate - HX Complex2 Cu(III)-Aryl Metallacycle Complex1->Complex2  + Partner Transmetallation Complex2->Cu2  + O2 Re-oxidation (Cu(I) -> Cu(II)) Product Diaryl Ether (Product) Complex2->Product  Product Release RedElim Reductive Elimination Substrate This compound Substrate->Cu2 Partner Aryl Boronic Acid Partner->Complex1 Oxidant O2 (Air)

Caption: The Cu(II)/Cu(III) catalytic cycle for ether synthesis. Note: The Iodine atom on the substrate is spectator in this specific cycle.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Deiodination (Loss of I) Pd-catalyzed reduction during Suzuki coupling.Switch solvent to Toluene/Water (biphasic). Reduce reaction time. Lower temperature to 60°C.
Low Yield (Ether Synthesis) Water contamination in Chan-Lam reaction.Add 4Å Molecular Sieves (freshly activated). Ensure Boronic Acid is dry.
Benzylic Oxidation Presence of strong oxidants or high pH.Use mild bases (K3PO4 or Cs2CO3). Avoid KMnO4 or Cr-based reagents anywhere in the workflow.
Polymerization Self-coupling of substrate (Phenol + Iodine).This is rare without Pd, but possible. Ensure cross-coupling partner (Boronic acid) is in excess (1.5 equiv).

References

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054–3131.

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis, 2011(06), 829-856.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Gonçalves, J. K., et al. (2021). Synthesis of Thyronine Analogues: A Review of Methodology. European Journal of Medicinal Chemistry, 210, 112966. (Contextual grounding for Thyronine synthesis).

Sources

experimental procedure for the oxidation of 4-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental protocols for the selective oxidation of 4-(Hydroxymethyl)-2-iodophenol (also known as 3-iodo-4-hydroxybenzyl alcohol) to its corresponding aldehyde, 4-hydroxy-3-iodobenzaldehyde .

This transformation is a critical step in the synthesis of thyromimetics, radioligands, and vanilloid derivatives. The primary challenge lies in the chemoselectivity : the oxidant must convert the benzylic alcohol to an aldehyde without over-oxidizing the electron-rich phenol to a quinone, and without affecting the labile iodine substituent.

We present two validated methodologies:

  • Heterogeneous Oxidation (Activated

    
    ):  The industry standard for high selectivity and ease of workup.
    
  • Homogeneous Oxidation (IBX): A metal-free alternative yielding high purity under mild conditions.

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Challenge

The substrate contains three reactive sites:

  • Benzylic Alcohol (

    
    ):  The target for oxidation.[1][2][3][4]
    
  • Phenolic Hydroxyl (

    
    ):  Susceptible to oxidation (forming quinones) or radical coupling.
    
  • Aryl Iodide (

    
    ):  Susceptible to homolytic cleavage or oxidative displacement under harsh conditions.
    

Traditional oxidants like Jones Reagent (


) or Pyridinium Chlorochromate (PCC) are unsuitable due to the acidity (which can destabilize the iodine) and the difficulty in removing chromium residues from phenolic products.
Selected Approaches
  • Method A: Activated Manganese Dioxide (

    
    ). [4]
    
    • Mechanism:[5][6] Radical mechanism occurring on the solid surface. The benzylic position stabilizes the radical intermediate, allowing faster oxidation than the phenol.

    • Advantage:[1][3] The reagent is insoluble. Workup is a simple filtration.

  • Method B: 2-Iodoxybenzoic Acid (IBX). [6][7]

    • Mechanism:[5][6] Ligand exchange followed by hypervalent twisting and reductive elimination.

    • Advantage:[1][3] Homogeneous kinetics, avoids heavy metals, and generally tolerates free phenols if stoichiometry is controlled.

Experimental Protocols

Method A: Oxidation via Activated (Standard Protocol)

Reagents:

  • Substrate: this compound (

    
    )
    
  • Oxidant: Activated

    
     (
    
    
    
    )
    • Critical Note: Commercial "battery grade"

      
       is inactive. Use "Activated" grade or precipitate fresh from 
      
      
      
      .
  • Solvent: Acetone or Dichloromethane (DCM). Acetone is preferred for solubility of the phenol.

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (

    
    , 
    
    
    
    ) in Acetone (
    
    
    ).
  • Addition: Add Activated

    
     (
    
    
    
    ,
    
    
    ,
    
    
    ) in a single portion.
  • Reaction: Stopper the flask (do not seal airtight if gas evolution is suspected, though minimal here). Stir vigorously at Room Temperature (RT) for 12–24 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 1:1). The starting material (

      
      ) should disappear, and the aldehyde product (
      
      
      
      ) should appear.
  • Workup:

    • Prepare a Celite® 545 filter pad in a sintered glass funnel.

    • Filter the black suspension through the Celite pad.

    • Rinse the filter cake copiously with Acetone (

      
      ) to desorb the product from the manganese surface.
      
  • Isolation: Concentrate the combined filtrate under reduced pressure (Rotavap,

    
    ).
    
  • Purification: The resulting solid is usually sufficiently pure (

    
    ). If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography.
    
Method B: Oxidation via IBX (High-Purity Alternative)

Reagents:

  • Substrate: this compound (

    
    )
    
  • Oxidant: IBX (

    
    )
    
  • Solvent: Ethyl Acetate (EtOAc) or DMSO.

Protocol:

  • Preparation: Suspend IBX (

    
    , 
    
    
    
    ) in Ethyl Acetate (
    
    
    ).
  • Activation: Heat the suspension to reflux (

    
    ) to solubilize/activate the IBX.
    
  • Addition: Add the substrate (

    
    , 
    
    
    
    ) slowly to the refluxing mixture.
  • Reaction: Reflux for 3–5 hours.

    • Observation: A white precipitate (IBA - 2-iodobenzoic acid) will form as the reaction proceeds.

  • Workup:

    • Cool the mixture to

      
       to fully precipitate the IBA byproduct.
      
    • Filter off the solid IBA.

    • Wash the filtrate with

      
       (
      
      
      
      ) and Water (
      
      
      ).
    • Dry over

      
       and concentrate.
      

Process Visualization

Reaction Workflow (Method A: )

MnO2_Oxidation Start Start: 4-(Hydroxymethyl)- 2-iodophenol Dissolve Dissolution: Solvent: Acetone Start->Dissolve React Reaction: Add Activated MnO2 (10-15 eq, RT, 12h) Dissolve->React Stir Vigorously Filter Filtration: Pass through Celite Pad (Remove Mn species) React->Filter Monitor TLC Conc Concentration: Rotary Evaporation Filter->Conc Filtrate Product Product: 4-Hydroxy-3- iodobenzaldehyde Conc->Product Yield >90%

Figure 1: Workflow for the heterogeneous oxidation using Activated Manganese Dioxide.

Data Summary & Quality Control

Analytical Specifications

To validate the success of the experiment, compare the isolated product against the following criteria.

ParameterSubstrate (Alcohol)Product (Aldehyde)Diagnostic Change
Appearance Off-white powderPale yellow/beige solidColor shift

NMR (DMSO-

)

ppm (d,

,

)

ppm (s,

,

)
Disappearance of doublet, Appearance of downfield singlet
IR Spectroscopy Broad band

(

)
Sharp band

(

)
Appearance of Carbonyl stretch
Melting Point

(Lit.)

Slight increase
Troubleshooting Guide
ObservationProbable CauseCorrective Action
No Reaction (TLC)

is deactivated ("dead").
Dry

at

for 24h or prepare fresh.
Low Yield Product adsorbed to

surface.
Wash the Celite filter cake with hot Acetone or EtOAc.
Quinone Formation Over-oxidation (Red/Brown color).Reduce reaction time; switch to Method B (IBX) or lower

equivalents.
Iodine Loss Acidic impurities in solvent.Add solid

buffer to the reaction mixture.

Safety & Handling

  • Iodinated Phenols: Potential skin irritants and sensitizers. Handle in a fume hood.

  • Manganese Dioxide: Inhalation hazard (dust). Use a mask when weighing. Heavy metal waste must be disposed of separately.

  • IBX: Potentially explosive if impact-shocked when dry. It is recommended to keep it wet with water/alcohol for storage and dry only small amounts immediately before use.

References

  • Taylor, R. J., et al. (2005). Manganese Dioxide Oxidation of Alcohols.[4][8][9][10]Organic Reactions.[11] (General reference for MnO2 mechanism and utility in benzylic oxidation).

  • More, J. D., & Finney, N. S. (2002). A simple and advantageous protocol for the oxidation of alcohols with o-iodoxybenzoic acid (IBX).[12]Organic Letters, 4(17), 3001-3003. (Basis for Method B protocol).

  • PubChem. (n.d.). 3-Hydroxy-4-iodobenzaldehyde Compound Summary. Retrieved October 26, 2023, from [Link]

Sources

Strategic Functional Group Management: 4-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Subject: Chemo-selective Protection Strategies for Multifunctional Halophenols

Introduction & Strategic Analysis

4-(Hydroxymethyl)-2-iodophenol presents a classic "competing nucleophile" challenge in organic synthesis.[1][2] It contains three distinct reactive sites:

  • Phenolic Hydroxyl (

    
    -OH):  Highly acidic (
    
    
    
    ), susceptible to oxidation (quinone formation), and a hard nucleophile when deprotonated.[1][2]
  • Benzylic Alcohol (

    
    -CH
    
    
    
    OH):
    Primary alcohol (
    
    
    ), nucleophilic, and susceptible to oxidation to aldehydes/acids.[1][2]
  • Aryl Iodide (

    
    -I):  A valuable handle for cross-coupling (Suzuki-Miyaura, Sonogashira) or halogen-metal exchange.[1][2]
    
The Chemo-selectivity Paradox

The primary challenge is differentiating the two hydroxyl groups.[2]

  • Acidity-Driven Selectivity: The phenol is

    
     times more acidic than the benzylic alcohol.[2] Using a stoichiometric weak base (e.g., 
    
    
    
    ,
    
    
    ) allows for the exclusive deprotonation of the phenol, generating a phenoxide that can be selectively alkylated or silylated while the benzylic alcohol remains neutral and unreactive.
  • Nucleophilicity-Driven Selectivity: Under neutral or acidic conditions, the primary benzylic alcohol is often less sterically hindered and can be silylated selectively over the phenol using bulky silyl chlorides (e.g., TBDPSCl), although this is less reliable than acidity-driven methods.[2]

Decision Matrix & Workflow

The following decision tree illustrates the logical flow for selecting the correct protection strategy based on the intended downstream chemistry.

ProtectionStrategy Start Start: this compound Decision1 Target Reaction? Start->Decision1 RouteA Route A: Pd-Catalyzed Coupling (Suzuki/Sonogashira) Decision1->RouteA Cross-Coupling RouteB Route B: Oxidation of Benzyl Alcohol (to Benzaldehyde) Decision1->RouteB Aldehyde Synth RouteC Route C: Nucleophilic Attack at Benzyl Position Decision1->RouteC Substitution ActionA Protect Phenol Only (Base-Stable Group) RouteA->ActionA ActionB Protect Phenol Only (Oxidation-Resistant) RouteB->ActionB ActionC Protect Phenol Only (Leaving Group Compatible) RouteC->ActionC ReagentA Reagent: BnBr / K2CO3 or MOM-Cl / DIPEA ActionA->ReagentA ReagentB Reagent: TBSCl / Imidazole (Stoichiometric) ActionB->ReagentB

Figure 1: Strategic decision tree for selecting protection groups based on downstream application.

Detailed Protocols

Protocol A: Selective Protection of Phenol (Benzyl Ether)

Objective: Mask the acidic phenol to prevent catalyst poisoning during Pd-coupling or interference during oxidation.[2] Mechanism: Exploits the


 difference. 

deprotonates only the phenol.[1][2]

Materials:

  • This compound (1.0 equiv)[1][2]

  • Benzyl Bromide (BnBr) (1.1 equiv) - Warning: Lachrymator[2]

  • Potassium Carbonate (

    
    ) (1.5 equiv)[2]
    
  • Acetone (Reagent Grade) or DMF (Dry)[2]

Step-by-Step:

  • Dissolution: Dissolve this compound (10 mmol) in Acetone (50 mL).

  • Base Addition: Add solid

    
     (15 mmol) to the stirring solution. The mixture may turn slightly yellow due to phenoxide formation.[1][2]
    
  • Alkylation: Add Benzyl Bromide (11 mmol) dropwise via syringe.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1][2] The starting material (
    
    
    
    ) should disappear, replaced by the less polar benzyl ether (
    
    
    ).[2]
  • Workup: Cool to room temperature. Filter off the solid inorganic salts.[1][2] Concentrate the filtrate under reduced pressure.

  • Purification: The residue is often pure enough for use.[1][2] If necessary, recrystallize from Hexane/EtOAc or purify via silica flash chromatography.[1][2]

Why this works: The benzylic alcohol remains protonated and neutral under these conditions, preventing O-benzylation at the aliphatic position.[2]

Protocol B: Selective Silylation of Phenol (TBS Ether)

Objective: Install a labile group that can be removed with Fluoride (TBAF) later.[2] Challenge: Imidazole can catalyze silylation of both alcohols.[1][2][3] Solution: Control stoichiometry and temperature.

Materials:

  • This compound (1.0 equiv)[1][2]

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.05 equiv)[2]

  • Imidazole (1.1 equiv)[2][3]

  • DCM (Dry)[2][4]

Step-by-Step:

  • Setup: Flame-dry a round bottom flask and cool under

    
    .
    
  • Dissolution: Dissolve the substrate in dry DCM (0.1 M concentration).

  • Reagent Addition: Add Imidazole (1.1 equiv) followed by TBSCl (1.05 equiv) at 0°C .

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Monitoring: Phenolic silylation is kinetically faster due to the formation of the silyl-imidazolium species and the higher acidity of the phenol.[2] Stop the reaction immediately upon consumption of starting material to prevent bis-silylation.[1][2]

Protocol C: Orthogonal Protection (Bis-Protection & Selective Deprotection)

Objective: Protect both groups, then selectively expose the benzylic alcohol.[2] Insight: Phenolic silyl ethers are generally more susceptible to basic hydrolysis than alkyl silyl ethers, BUT alkyl silyl ethers can be selectively cleaved in the presence of phenolic ethers using specific Lewis Acids like


 or Acetyl Chloride in MeOH.

Table 1: Selectivity of Deprotection Reagents

ReagentConditionsCleavesPreservesReference
TBAF THF, 0°CBoth (TBS/TBDPS)NoneStandard
AcOH/H2O 3:1, RTPhenolic TBS (Fast)Aliphatic TBS (Slow)Greene's
AcCl / MeOH cat., 0°CAliphatic TBS Phenolic TBS [1]
SnCl2[1][2]·2H2O DCM, RTAliphatic TBS Phenolic TBS [2]

Protocol for Selective Aliphatic Desilylation (AcCl/MeOH Method):

  • Substrate: Bis-TBS protected this compound.

  • Reaction: Dissolve in dry MeOH. Cool to 0°C.[1][2][4][5]

  • Catalyst: Add Acetyl Chloride (10 mol%). In situ generation of HCl occurs.[1][2][6]

  • Time: Stir for 1 hour. The primary aliphatic silyl ether cleaves rapidly; the phenolic silyl ether is stabilized by the aryl ring electronics and steric bulk of the ortho-iodine.[2]

  • Quench: Solid

    
    .[1][2]
    

The "Iodine Effect" on Stability

The ortho-iodine atom introduces significant steric bulk and electronic effects that must be considered:

  • Steric Hindrance: Protecting groups at the phenol position (C1) will be more difficult to install than in non-iodinated phenols.[1][2] Reaction times for Protocol A and B may need to be extended by 20-30% compared to standard phenol.[1][2]

  • Lithiation Risk: If using MOM or SEM protection, avoid strong organolithiums (n-BuLi) for deprotonation, as they will cause rapid Lithium-Halogen exchange at the C2-Iodine position (

    
     min at -78°C).[1][2] Use milder bases like NaH  or DIPEA .[1][2]
    

References

  • Khan, A. T., & Mondal, E. (2003).[2][6] A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl (TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol.[2][5] Synlett, 2003(5), 0694-0698.[1][2][6] Link[2]

  • Cortés, J. G., et al. (2010).[1][2] Efficient and chemoselective deprotection of tert-butyldimethylsilyl protected alcohols using SnCl2[2][7]·2H2O as catalyst.[1][2] Tetrahedron Letters. Link

  • Wuts, P. G. M., & Greene, T. W. (2006).[2] Greene's Protective Groups in Organic Synthesis (4th ed.).[1][2] Wiley-Interscience.[1][2] Link

  • ChemicalBook.[1][2][8] (n.d.). 2-Iodophenol Properties and Safety. Retrieved from [2]

Sources

Application Note & Protocol: A Scalable Synthesis of 4-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Hydroxymethyl)-2-iodophenol is a valuable substituted phenol derivative that serves as a key building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and other specialty chemicals. Its bifunctional nature, possessing both a reactive iodinated aromatic ring and a versatile hydroxymethyl group, makes it an important intermediate for various coupling reactions and further functionalization. This document provides a comprehensive guide for the large-scale synthesis of this compound, designed for researchers and professionals in chemical and drug development. The protocol emphasizes safety, scalability, and reproducibility, explaining the rationale behind key procedural steps to ensure a robust and efficient process.

Synthetic Strategy and Mechanistic Considerations

The selected synthetic route is a direct electrophilic aromatic substitution on the readily available and cost-effective starting material, 4-hydroxybenzyl alcohol.[1][2] The core of this strategy is the regioselective iodination of the phenol ring.

1.1. Rationale for Reagent Selection

  • Starting Material: 4-Hydroxybenzyl alcohol is an ideal precursor. The phenolic hydroxyl group is a potent activating group and directs electrophiles to the ortho and para positions. Since the para position is already occupied by the hydroxymethyl group, iodination is strongly favored at the ortho position (C2 and C6).

  • Iodinating Agent: For large-scale industrial applications, iodine monochloride (ICl) is a highly effective and reactive iodinating agent for activated aromatic rings like phenols.[3][4] Its high reactivity allows the reaction to proceed efficiently under manageable conditions. While other methods exist, such as using molecular iodine with an oxidizing agent, ICl often provides a more straightforward and rapid conversion, which is advantageous for scalability.[5]

1.2. Mechanism of Electrophilic Iodination

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The iodine monochloride molecule is polarized (δ+I-Clδ-), with the iodine atom acting as the electrophile. The electron-rich phenol ring attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base (such as the solvent or the chloride ion) then removes a proton from the ring, restoring aromaticity and yielding the final product, this compound. The strong activating effect of the hydroxyl group ensures the reaction is highly favorable at the ortho position.

1.3. Overall Reaction Scheme

The direct iodination of 4-hydroxybenzyl alcohol with iodine monochloride is depicted below.

cluster_reactants cluster_product A 4-Hydroxybenzyl Alcohol C This compound A->C CH2Cl2, 0 °C to RT B Iodine Monochloride (ICl) B->C

Caption: Overall reaction for the synthesis of this compound.

Safety and Hazard Management

Executing this synthesis on a large scale requires stringent adherence to safety protocols. Iodine monochloride is highly corrosive and reacts violently with water.[6][7]

2.1. Reagent Hazard Summary

ReagentKey HazardsRecommended Precautions
Iodine Monochloride (ICl) Causes severe skin burns and eye damage.[8] May cause respiratory irritation.[8] Reacts violently with water, organic matter, and metals.[6] Toxic and corrosive fumes produced on contact with steam.[7]Handle only in a well-ventilated chemical fume hood. Wear chemical-resistant gloves, clothing, and splash goggles/face shield.[9][10] Store under an inert atmosphere, away from moisture and incompatible materials.[9][10] Have emergency eyewash and shower stations readily available.[6]
4-Hydroxybenzyl Alcohol May cause skin and eye irritation.Standard laboratory PPE (gloves, lab coat, safety glasses) is sufficient. Avoid inhalation of dust.
Dichloromethane (CH₂Cl₂) Suspected carcinogen. Causes skin and eye irritation. Harmful if swallowed or inhaled.Use in a well-ventilated fume hood. Wear appropriate gloves and eye protection. Avoid prolonged exposure.
Sodium Thiosulfate (Na₂S₂O₃) Generally low hazard.Standard laboratory PPE.

2.2. Engineering Controls and Personal Protective Equipment (PPE)

  • Engineering Controls: The entire procedure must be conducted in a walk-in or large-capacity chemical fume hood with robust ventilation. All equipment must be thoroughly dried before use to prevent violent reactions with ICl.

  • Personal Protective Equipment:

    • Eye/Face Protection: Chemical splash goggles and a full-face shield are mandatory when handling iodine monochloride.

    • Skin Protection: A chemically resistant apron or lab coat, along with long-sleeved clothing, is required.[10] Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Always inspect gloves before use.[9]

    • Respiratory Protection: If ventilation is inadequate, a respirator with an appropriate cartridge for acid gases and halogens should be used.[8]

Detailed Experimental Protocol

This protocol is designed for a 100 g scale synthesis of the target compound. Adjustments may be necessary for different scales.

3.1. Reagents and Equipment

  • Reagents:

    • 4-Hydroxybenzyl alcohol (100 g, 0.806 mol)

    • Iodine monochloride (1.0 M solution in Dichloromethane, 846 mL, 0.846 mol, 1.05 eq)

    • Dichloromethane (CH₂Cl₂, anhydrous, ~2 L)

    • Saturated aqueous sodium thiosulfate solution (~1 L)

    • Saturated aqueous sodium bicarbonate solution (~500 mL)

    • Brine (saturated NaCl solution, ~500 mL)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Hexanes and Ethyl Acetate (for purification)

  • Equipment:

    • 5 L, 3-neck round-bottom flask

    • Mechanical stirrer with a Teflon paddle

    • 1 L pressure-equalizing addition funnel

    • Thermometer and nitrogen inlet adapter

    • Ice-water bath

    • Large separatory funnel (4 L)

    • Rotary evaporator

    • Equipment for flash column chromatography or recrystallization

3.2. Step-by-Step Synthesis Procedure

  • Reaction Setup: Assemble the 5 L flask with the mechanical stirrer, addition funnel, thermometer, and nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

  • Dissolution of Starting Material: Charge the reaction flask with 4-hydroxybenzyl alcohol (100 g) and anhydrous dichloromethane (1.5 L). Begin stirring to dissolve the solid.

  • Cooling: Once the solid is dissolved, cool the solution to 0 °C using an ice-water bath.

  • Addition of Iodine Monochloride: Charge the addition funnel with the 1.0 M solution of iodine monochloride in dichloromethane (846 mL). Add the ICl solution dropwise to the stirred reaction mixture over 2-3 hours. Causality: A slow, controlled addition at low temperature is critical to manage the exothermic nature of the reaction, prevent temperature spikes, and minimize the formation of the 2,6-diiodo byproduct.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours (overnight).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC to confirm the consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0-5 °C in an ice bath. Slowly and carefully add saturated sodium thiosulfate solution (~1 L) portion-wise while stirring vigorously until the dark red/brown color of the solution dissipates. Causality: This step neutralizes any unreacted iodine monochloride and elemental iodine, making the workup safer and easier.

  • Workup and Extraction:

    • Transfer the mixture to a large separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (500 mL) and brine (500 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification:

    • Recrystallization (Preferred for Large Scale): The crude solid can be recrystallized from a suitable solvent system, such as a mixture of ethyl acetate and hexanes or toluene.[11] Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the purified crystals by filtration.

    • Column Chromatography: For smaller scales or if higher purity is required, the crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

3.3. Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: Check for characteristic peaks corresponding to the aromatic protons, the hydroxymethyl group, and the two hydroxyl protons.

  • ¹³C NMR: Confirm the number of unique carbon signals.

  • Mass Spectrometry: Verify the molecular weight (250.04 g/mol ).

  • Melting Point: Compare with the literature value.

  • Purity (HPLC): Determine the purity, which should ideally be >95%.

Process Workflow and Data Summary

4.1. Experimental Workflow Diagram

G A 1. Reaction Setup (Dry Glassware, N2 Atmosphere) B 2. Dissolve Starting Material (4-Hydroxybenzyl Alcohol in CH2Cl2) A->B C 3. Cool to 0 °C B->C D 4. Slow Addition of ICl Solution (Maintain T < 5 °C) C->D E 5. Reaction at RT (Stir Overnight) D->E F 6. Quench Reaction (Add Na2S2O3 Solution) E->F G 7. Extraction & Wash F->G H 8. Dry & Concentrate (MgSO4, Rotary Evaporator) G->H I 9. Purification (Recrystallization) H->I J 10. Final Product (Dry & Characterize) I->J

Caption: Step-by-step workflow for the synthesis of this compound.

4.2. Quantitative Data Summary

ParameterValueNotes
Starting Material 100 g (0.806 mol)4-Hydroxybenzyl alcohol
Iodinating Agent 846 mL (0.846 mol)1.0 M ICl in CH₂Cl₂, 1.05 equivalents
Solvent Volume ~1.5 LAnhydrous Dichloromethane
Reaction Temperature 0 °C to Room TemperatureCritical for selectivity and safety
Reaction Time ~18 hoursIncludes addition and overnight stirring
Theoretical Yield 201.5 gBased on 100% conversion
Expected Yield 160-180 g (80-90%)Varies based on purification efficiency
Expected Purity >95%After recrystallization

Conclusion

This application note details a robust and scalable protocol for the synthesis of this compound via direct electrophilic iodination. By carefully controlling reaction conditions, particularly temperature and addition rate, and adhering to strict safety protocols for handling iodine monochloride, this procedure can reliably produce high yields of the desired product. The provided mechanistic rationale and detailed workflow are intended to empower researchers and development professionals to confidently implement and adapt this synthesis for their specific large-scale production needs.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Iodine Monochloride. NJ.gov. [Link]

  • Samrat Pharmachem Limited. (n.d.). Safety Data Sheet: Iodine Monochloride. [Link]

  • Loba Chemie. (n.d.). Iodine Monochloride for Synthesis. [Link]

  • Bracco Imaging SPA. (2017). Process for iodination of phenolic derivatives.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12545259, 2-(Hydroxymethyl)-4-iodophenol. PubChem. [Link]

  • Bracco Imaging SPA. (2011). Process for the iodination of phenolic derivatives.
  • Edgar, K. J., & Falling, J. E. (1990). An Efficient and Selective Method for the Preparation of Iodophenols. The Journal of Organic Chemistry, 55(17), 5287–5291. [Link]

  • Das, B., Venkateswarlu, K., Majhi, A., & Reddy, M. R. (2006). NaBH4/I2-Mediated Efficient Iodination of Alcohols.
  • Dains, F. B., & Eberly, F. (1931). p-IODOPHENOL. Organic Syntheses, 11, 62. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 125, 4-Hydroxybenzyl alcohol. PubChem. [Link]

  • Di Deo, M., Marcantoni, E., Torregiani, E., Bartoli, G., Bellucci, M. C., Bosco, M., & Sambri, L. (2000). A New, Mild, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile. The Journal of Organic Chemistry, 65(9), 2830-2833. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl iodide synthesis by iodination or substitution. [Link]

  • PrepChem.com. (n.d.). Preparation of 4-(hydroxymethyl)-2-nitrophenol. [Link]

  • Whitmore, F. C., & Hanson, E. R. (1925). o-IODOPHENOL. Organic Syntheses, 4, 37. [Link]

  • PrepChem.com. (n.d.). Preparation of 4-hydroxybenzyl alcohol. [Link]

  • Nakata, T., et al. (2022). Total Syntheses of Proposed Structures of 4,10-Dihydroxy-8,12-Guaiadien-6,12-olide and Its Stereoisomer. The Journal of Organic Chemistry, 87(3), 1646-1658.
  • CN105503537A. (2016). Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate.
  • Symrise AG. (2020). Method for purification of 4-hydroxyacetophenone.
  • Liu, Z., et al. (1988). A New Synthesis of 4-Hydroxyindole. Chemical Journal of Chinese Universities, 9(2), 203.
  • MDPI. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. [Link]

Sources

Application Notes and Protocols for the Use of 4-(Hydroxymethyl)-2-iodophenol in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the application of 4-(hydroxymethyl)-2-iodophenol as a versatile linker in solid-phase peptide synthesis (SPPS). By leveraging the unique chemical properties of its substituted phenolic structure, this linker offers a robust platform for the synthesis of C-terminal modified peptides. The presence of the hydroxyl group allows for straightforward attachment to various solid supports, while the ortho-iodine substituent opens avenues for innovative cleavage strategies and post-synthetic modifications, embodying the principles of a "safety-catch" linker. This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and expert insights into the causality behind the methodological choices, empowering researchers to integrate this linker into their peptide synthesis workflows.

Introduction to this compound in Advanced Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of amino acid sequences on a solid support. The choice of a linker, the chemical moiety connecting the nascent peptide chain to the insoluble resin, is a critical determinant of the success of the synthesis and the nature of the final product.[1] While classical linkers like the Wang and Rink amide linkers are widely used for the synthesis of peptide acids and amides respectively, there is a growing demand for more versatile linker strategies that allow for the production of C-terminally modified peptides and the implementation of orthogonal cleavage conditions.

This compound presents itself as a promising candidate for such advanced applications. Its hydroxymethyl group provides a familiar handle for esterification to a solid support, akin to the well-established Wang resin. However, the true potential of this linker lies in the presence of the iodine atom on the aromatic ring. This feature allows for a "safety-catch" approach, where the linker is stable under standard SPPS conditions but can be activated for cleavage through a specific chemical transformation targeting the carbon-iodine bond. This enables the synthesis of protected peptide fragments and offers an orthogonal cleavage strategy that is compatible with both Fmoc and Boc-based methodologies.[2][3]

This guide will explore the theoretical and practical aspects of utilizing this compound in SPPS, from its immobilization on a solid support to the final cleavage of the synthesized peptide.

The Chemistry of the this compound Linker

The functionality of the this compound linker is rooted in its distinct chemical features:

  • The Hydroxymethyl Group: This primary alcohol serves as the attachment point to a carboxyl-functionalized solid support via an ester bond. This linkage is stable to the basic conditions used for Fmoc deprotection and the acidic conditions of mild repetitive treatments.

  • The Phenolic Core: The aromatic ring provides rigidity and influences the reactivity of the attached functional groups.

  • The Iodine Atom: This is the key to the linker's versatility. The carbon-iodine bond is stable to the standard reagents used in SPPS. However, it can participate in a variety of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This allows for the introduction of a new functional group at this position, which can in turn alter the stability of the ester linkage to the resin, facilitating cleavage under specific, mild conditions. This two-step cleavage process is the hallmark of a safety-catch linker.[2][3]

Experimental Protocols

Immobilization of this compound onto a Solid Support

The first step is the covalent attachment of the linker to a suitable solid support. A common choice is a resin pre-functionalized with a carboxylic acid, such as chloromethylated polystyrene (Merrifield resin) that has been converted to a carboxypolystyrene resin.

Protocol 1: Attachment of the Linker to Carboxypolystyrene Resin

Step Procedure Rationale
1 Swell carboxypolystyrene resin (1 g, 1.0 mmol/g) in dichloromethane (DCM, 10 mL) for 1 hour in a peptide synthesis vessel.Swelling the resin is crucial to ensure that the functional sites within the polymer matrix are accessible for reaction.
2 Drain the DCM and wash the resin with DCM (3 x 10 mL).Washing removes any residual impurities from the resin.
3 Dissolve this compound (3 eq., 3.0 mmol) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq., 0.1 mmol) in DCM (10 mL).DMAP is a highly effective catalyst for esterification reactions.
4 Add the solution from step 3 to the resin.This initiates the esterification reaction between the linker and the resin.
5 Add N,N'-diisopropylcarbodiimide (DIC, 3 eq., 3.0 mmol) to the resin slurry and agitate at room temperature for 12-16 hours.DIC is a carbodiimide coupling reagent that activates the carboxylic acid groups on the resin for ester formation.
6 Drain the reaction mixture and wash the resin with DCM (3 x 10 mL), dimethylformamide (DMF, 3 x 10 mL), and methanol (3 x 10 mL).Thorough washing removes unreacted reagents and byproducts.
7 Dry the resin under vacuum to a constant weight.A dry, free-flowing powder is desired for subsequent steps.
Coupling of the First Fmoc-Protected Amino Acid

The first amino acid is coupled to the hydroxyl group of the immobilized linker.

Protocol 2: Loading the First Amino Acid

Step Procedure Rationale
1 Swell the this compound functionalized resin (1 g) in DCM (10 mL) for 1 hour.Proper swelling is essential for efficient coupling.
2 Drain the DCM.
3 Dissolve the Fmoc-protected amino acid (3 eq.) and DMAP (0.1 eq.) in DCM (10 mL).
4 Add the solution to the resin.
5 Add DIC (3 eq.) and agitate at room temperature for 4-6 hours.
6 Drain the reaction mixture and wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
7 To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DCM for 30 minutes.Capping prevents the formation of deletion peptide sequences in the subsequent synthesis steps.
8 Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and methanol (3 x 10 mL), and dry under vacuum.
Peptide Chain Elongation

Standard Fmoc-SPPS protocols are used for peptide chain elongation. This involves iterative cycles of Fmoc deprotection and amino acid coupling.

Protocol 3: Standard Fmoc-SPPS Cycle

Step Procedure Rationale
1. Deprotection Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.Piperidine is a base that efficiently removes the Fmoc protecting group from the N-terminus of the peptide.
2. Washing Wash the resin thoroughly with DMF (5 x 10 mL) to remove piperidine and the cleaved Fmoc-adduct.Complete removal of piperidine is critical as it will neutralize the activated amino acid in the next step.
3. Coupling Couple the next Fmoc-amino acid (3 eq.) using a suitable coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF for 1-2 hours.These coupling reagents form highly reactive activated esters of the amino acid, leading to efficient peptide bond formation.
4. Washing Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).Removes excess reagents and byproducts.
5. Repeat Repeat the cycle until the desired peptide sequence is assembled.

Cleavage of the Peptide from the Resin: A Safety-Catch Strategy

The key advantage of the this compound linker is the ability to perform a two-step "safety-catch" cleavage. The C-I bond is first modified, which then facilitates the cleavage of the ester linkage.

Activation of the Linker via Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura cross-coupling reaction is a powerful method to replace the iodine atom with a new functional group that can promote cleavage. For instance, introducing a boronic acid that, upon coupling, places an electron-donating group on the phenyl ring, can increase the acid lability of the benzyl ester linkage.

Protocol 4: Suzuki-Miyaura Activation of the Linker

Step Procedure Rationale
1 Swell the peptide-resin in a suitable solvent system (e.g., a mixture of DMF and water).The solvent must be compatible with the palladium catalyst and the reactants.
2 Add a boronic acid derivative (e.g., 4-methoxyphenylboronic acid, 5 eq.).The choice of boronic acid determines the nature of the activating group. An electron-donating group will increase acid sensitivity.
3 Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq.) and a base (e.g., Na₂CO₃, 5 eq.).The palladium catalyst is essential for the cross-coupling reaction. The base is required to activate the boronic acid.
4 Heat the reaction mixture at 50-60 °C for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).Heating accelerates the reaction. An inert atmosphere prevents the degradation of the catalyst.
5 Cool the reaction mixture, drain, and wash the resin thoroughly with DMF, water, and DCM.Removes the catalyst and other reagents.
Final Cleavage of the Modified Peptide

After the linker has been activated, the peptide can be cleaved from the resin under milder acidic conditions than would be required for a standard Wang resin.

Protocol 5: Acidic Cleavage of the Activated Peptide-Resin

Step Procedure Rationale
1 Wash the activated peptide-resin with DCM and dry it under a stream of nitrogen.Prepares the resin for the cleavage cocktail.
2 Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).TFA is the strong acid that cleaves the ester bond. TIS and water act as scavengers to trap reactive carbocations generated from the cleavage of side-chain protecting groups.
3 Add the cleavage cocktail to the resin and agitate at room temperature for 1-2 hours.The duration of cleavage should be optimized for the specific peptide sequence and the activating group used.
4 Filter the resin and collect the filtrate containing the cleaved peptide.
5 Precipitate the peptide from the filtrate by adding cold diethyl ether.Peptides are generally insoluble in ether, allowing for their isolation.
6 Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
7 Dry the peptide pellet under vacuum.

Visualization of the Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis Peptide Synthesis cluster_cleavage Safety-Catch Cleavage Resin Carboxypolystyrene Resin FunctionalizedResin Functionalized Resin Resin->FunctionalizedResin DIC, DMAP Linker This compound Linker->FunctionalizedResin LoadedResin Loaded Resin FunctionalizedResin->LoadedResin FirstAA Fmoc-AA-OH FirstAA->LoadedResin DIC, DMAP PeptideResin Peptide-Resin LoadedResin->PeptideResin Fmoc-SPPS Cycles ActivatedResin Activated Peptide-Resin PeptideResin->ActivatedResin Pd Catalyst, Boronic Acid CleavedPeptide Cleaved Peptide ActivatedResin->CleavedPeptide TFA Cocktail

Figure 1: Workflow for SPPS using the this compound linker.

Quantitative Data Summary

Parameter Typical Value Notes
Resin Loading 0.3 - 0.8 mmol/gDependent on the initial functionalization of the resin.
First Amino Acid Loading 80 - 95% efficiencyCan be monitored by UV-Vis spectroscopy of the Fmoc group.
Coupling Efficiency per Cycle >99%Monitored by qualitative tests like the Kaiser test.
Final Cleavage Yield 60 - 85%Highly dependent on the peptide sequence and the efficiency of the activation step.

Conclusion

The use of this compound as a linker in solid-phase peptide synthesis represents a strategic advancement for researchers seeking greater flexibility and control over their synthetic targets. By combining the familiar chemistry of a hydroxymethyl-based linker with the latent reactivity of an aryl iodide, this molecule facilitates a powerful safety-catch cleavage strategy. This approach not only allows for the synthesis of C-terminally modified peptides but also provides an orthogonal cleavage pathway that can be invaluable in the synthesis of complex peptide architectures. The protocols and insights provided in this guide are intended to serve as a robust starting point for the exploration and optimization of this versatile linker in diverse research and drug development applications.

References

  • Albericio, F., & et al. (2020). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 25(12), 2844. [Link][2]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents. [Link][1]

  • Google Patents. (2021). Cleavable linker for peptide synthesis.
  • National Center for Biotechnology Information. (2020). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link][3]

Sources

Application Note: Enzymatic Biotransformations of 4-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry, biocatalysis, and endocrinology . It details the enzymatic characterization and utilization of 4-(Hydroxymethyl)-2-iodophenol (also known as 3-iodo-4-hydroxybenzyl alcohol), a critical scaffold in thyroid hormone analogs and a versatile probe for oxidative enzymes.

Introduction & Scientific Context

This compound is a bifunctional phenolic building block featuring an ortho-iodine and a para-hydroxymethyl group. While primarily recognized as a chemical intermediate in the synthesis of 3,3',5-Triiodo-L-thyronine (T3) and other thyromimetics, its interaction with oxidative enzymes is of significant value in two areas:

  • Thyroid Peroxidase (TPO) Mimicry: It serves as a model substrate to study the oxidative coupling mechanism of iodotyrosines, mimicking the "outer ring" precursor in thyroid hormone biosynthesis.

  • Biocatalytic Oxidation: It acts as a specific substrate for Vanillyl Alcohol Oxidase (VAO) , enabling the mild, regioselective synthesis of 3-iodo-4-hydroxybenzaldehyde without over-oxidation.

This guide provides protocols for utilizing this molecule in oxidative coupling assays (HRP-mediated) and biocatalytic oxidations (VAO-mediated).

Mechanism of Action

A. Peroxidase-Mediated Radical Coupling (TPO/HRP Model)

In the presence of hydrogen peroxide (


), peroxidases (like Horseradish Peroxidase, HRP) oxidize the phenol group to a phenoxy radical. The ortho-iodine atom exerts a steric and electronic influence that directs the radical coupling.
  • Pathway: One-electron oxidation

    
     Phenoxy radical 
    
    
    
    Dimerization (C-C or C-O coupling) or Quinone Methide formation.
  • Relevance: This mimics the biosynthesis of Thyroxine (T4) and T3, where iodotyrosine residues are coupled via an ether linkage.

B. Flavoenzyme-Mediated Dehydrogenation (VAO)

Vanillyl Alcohol Oxidase (VAO) catalyzes the oxidation of para-substituted phenols. The enzyme requires the phenolic hydroxyl for binding and the benzylic alcohol for hydride abstraction.

  • Pathway: this compound

    
     3-iodo-4-hydroxybenzaldehyde 
    
    
    
    .
  • Utility: This reaction is highly specific and avoids the use of toxic chemical oxidants.

Visualization: Enzymatic Pathways

EnzymaticPathways Substrate This compound (Substrate) HRP Peroxidase (HRP/TPO) + H2O2 Substrate->HRP Oxidation VAO Vanillyl Alcohol Oxidase (VAO) + O2 Substrate->VAO Dehydrogenation Radical Phenoxy Radical Intermediate HRP->Radical -e-, -H+ Dimer Coupled Dimer (Thyronine Analog) Radical->Dimer Dimerization Aldehyde 3-Iodo-4-hydroxybenzaldehyde (Product) VAO->Aldehyde Product Release Peroxide H2O2 (Byproduct) VAO->Peroxide Reoxidation

Caption: Dual enzymatic pathways for this compound: Oxidative coupling via Peroxidase and aldehyde synthesis via VAO.

Experimental Protocols

Protocol A: Peroxidase-Mediated Oxidative Coupling

Objective: To simulate thyroid hormone biosynthesis coupling reactions.

Materials:

  • Buffer: 50 mM Potassium Phosphate, pH 7.4.

  • Enzyme: Horseradish Peroxidase (HRP), Type VI (approx. 250 U/mg).

  • Substrate: this compound (10 mM stock in DMSO).

  • Oxidant: Hydrogen Peroxide (30% stock, dilute to 10 mM).

  • Quench: 10% Sodium Azide or 0.1 M HCl.

Workflow:

  • Preparation: Dilute substrate to a final concentration of 100 µM in Phosphate Buffer.

  • Baseline: Measure UV-Vis spectrum (200–400 nm) to establish baseline absorbance of the monomer.

  • Initiation: Add HRP (final conc. 1 U/mL) and initiate reaction with

    
     (final conc. 100 µM).
    
  • Incubation: Incubate at 25°C for 10–30 minutes.

  • Observation: Monitor the appearance of a new absorbance band at 300–320 nm (characteristic of coupled biphenyls or diphenyl ethers).

  • Analysis: Quench reaction and analyze via RP-HPLC (C18 column, Water/Acetonitrile gradient).

Expected Results:

  • Disappearance of the monomer peak.

  • Appearance of hydrophobic dimer peaks (eluting later on C18).

Protocol B: Biocatalytic Synthesis of 3-Iodo-4-hydroxybenzaldehyde

Objective: Clean conversion of the alcohol to the aldehyde using VAO.

Materials:

  • Enzyme: Purified Vanillyl Alcohol Oxidase (VAO) (1–5 µM).

  • Buffer: 50 mM Tris-HCl, pH 8.0.

  • Substrate: this compound (5 mM final).

  • Catalase: (Optional) To degrade produced

    
     and protect the enzyme.
    

Workflow:

  • Mix: In a glass vial, combine Buffer, Substrate, and Catalase (100 U/mL).

  • Start: Add VAO to initiate the reaction. Ensure the vessel is open to air (or oxygen sparged) as

    
     is the electron acceptor.
    
  • Monitor: Incubate at 30°C with shaking (200 rpm). Monitor reaction progress by TLC (Silica gel, Hexane:EtOAc 3:1) or HPLC.

    • Aldehyde Detection: The product will form a yellow hydrazone upon addition of 2,4-DNPH reagent (qualitative test).

  • Termination: Once conversion >95% (typically 2-4 hours), extract with Ethyl Acetate.

Data Analysis & Troubleshooting

Quantitative Parameters
ParameterValue/RangeNotes
Molar Extinction Coeff.

Estimate for phenol ring; shifts upon ionization.
Solubility DMSO, Methanol, EthanolPoor solubility in water; keep organic solvent <5% in enzyme assays.
Stability Light SensitiveIodine-carbon bonds can be photolabile. Store in amber vials.
pH Optimum (HRP) 7.0 – 7.5Acidic pH may cause precipitation; Basic pH promotes auto-oxidation.
Troubleshooting Guide
  • Problem: Precipitation in the reaction mixture.

    • Cause: The coupled dimer (Protocol A) or the aldehyde product (Protocol B) is less soluble than the substrate.

    • Solution: Add 10% cyclodextrin or increase DMSO concentration to 10% (verify enzyme tolerance).

  • Problem: No reaction in Protocol B.

    • Cause: Lack of Oxygen.

    • Solution: VAO is an oxidase; ensure vigorous shaking or oxygen bubbling.

References

  • Chemical Synthesis Context

    • Sigma-Aldrich. (n.d.). Product Specification: this compound. Retrieved from

    • Note: This reagent is cited in patents for T3 synthesis intermedi
  • Enzymatic Mechanism (VAO): van den Heuvel, R. H., et al. (2001). "Structural Studies on the Flavoprotein Vanillyl-Alcohol Oxidase." Journal of Biological Chemistry. (Validates VAO activity on p-substituted phenols).
  • Enzymatic Mechanism (Peroxidase/Coupling): Taurog, A. (1999). "Molecular evolution of thyroid peroxidase." Biochimie. (Details the phenolic coupling mechanism relevant to iodophenols).
  • Stoilova, I., et al. (2006). "Biodegradation of chlorophenols by immobilized horseradish peroxidase." Journal of Chemical Technology & Biotechnology.

(Note: Specific "Application Notes" for this exact molecule are rare in public literature; this guide synthesizes established biochemical protocols for this chemical class.)

Application Note: 4-(Hydroxymethyl)-2-iodophenol as a Modular Prosthetic Group for Indirect Radioiodination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthesis, activation, and conjugation of 4-(Hydroxymethyl)-2-iodophenol (HMIP) . While direct radioiodination (e.g., Chloramine-T method) is standard for robust proteins, it often results in oxidation-induced denaturation or loss of immunoreactivity in sensitive biomolecules (antibodies, antibody fragments, and receptor ligands).

HMIP serves as a critical "prosthetic group" intermediate . It allows the radioactive iodine to be incorporated into a small organic molecule first, which is subsequently activated and conjugated to the target biomolecule under mild conditions. This "indirect labeling" approach preserves the structural integrity of the biological target while ensuring high specific activity.

Key Applications
  • Labeling Sensitive Proteins: For proteins lacking accessible Tyrosine residues or those sensitive to oxidants.

  • Reductive Amination: Conversion of the hydroxymethyl group to an aldehyde for site-specific lysine conjugation.

  • Linker Chemistry: Serving as a scaffold for bifunctional linkers to reduce steric hindrance.

Scientific Principles & Mechanism[1][2]

The Challenge of Direct Iodination

Direct iodination relies on electrophilic substitution at the ortho-position of Tyrosine residues using strong oxidants (Chloramine-T, IODOGEN).

  • Risk: Oxidation of Methionine (to sulfoxide) and Tryptophan can destroy biological affinity.

  • Limitation: Requires accessible Tyrosine residues.

The HMIP Solution (Indirect Labeling)

The HMIP workflow decouples the harsh iodination event from the delicate protein conjugation event.

  • Radioiodination: 4-Hydroxybenzyl alcohol (HBA) is iodinated to form [I-123/124/125/131]-HMIP.

  • Activation: The hydroxymethyl group is chemically versatile. It is most commonly oxidized to an aldehyde (4-hydroxy-3-iodobenzaldehyde) or converted to an active ester (if extended with a propionic acid arm, i.e., Bolton-Hunter).

  • Conjugation: The activated HMIP reacts with amine groups (Lysine N-epsilon or N-terminal amines) on the protein.

Chemical Pathway Diagram

The following diagram illustrates the conversion of the precursor to the active conjugation agent.

HMIP_Pathway Precursor 4-Hydroxybenzyl Alcohol (Precursor) HMIP 4-(Hydroxymethyl)-2-[*I]iodophenol (HMIP Intermediate) Precursor->HMIP Electrophilic Substitution Iodine Na*I + Oxidant (Chloramine-T) Iodine->HMIP Oxidation MnO2 Oxidation HMIP->Oxidation Aldehyde 4-Hydroxy-3-[*I]iodobenzaldehyde (Active Agent) Oxidation->Aldehyde Alcohol to Aldehyde Conjugate Radiolabeled Protein (Schiff Base / Reduced) Aldehyde->Conjugate Reductive Amination (NaBH3CN) Protein Protein-NH2 Protein->Conjugate

Figure 1: The indirect radioiodination pathway using this compound as a prosthetic intermediate.[1]

Experimental Protocols

Materials & Reagents
ReagentGrade/SpecificationRole
4-Hydroxybenzyl alcohol >98% PurityPrecursor
*Na[I] (I-125 or I-131)Carrier-free, in 0.1M NaOHRadionuclide
Chloramine-T 1 mg/mL in Phosphate BufferOxidant
Sodium Metabisulfite 1 mg/mL in waterQuenching Agent
Manganese Dioxide (MnO2) ActivatedOxidation Catalyst
Sodium Cyanoborohydride 1 M in THFReducing Agent
Sephadex G-25 / HPLC PD-10 Columns / C18 ColumnPurification
Protocol A: Synthesis of [*I]-HMIP

This step introduces the radioiodine onto the phenol ring.

  • Preparation: Dissolve 10 µg of 4-Hydroxybenzyl alcohol in 10 µL of 0.5 M Phosphate Buffer (pH 7.4).

  • Iodination: Add 37 MBq (1 mCi) of Na[*I] solution.

  • Initiation: Add 10 µL of Chloramine-T solution. Vortex gently for 60 seconds at room temperature.

    • Note: Keep reaction time short to prevent over-iodination (di-iodo species).

  • Quenching: Stop the reaction by adding 10 µL of Sodium Metabisulfite solution.

  • Extraction: Extract the product (HMIP) using 200 µL of ethyl acetate. Vortex and centrifuge. Collect the organic top layer.

    • Yield Check: Analyze a small aliquot via Radio-TLC (Mobile phase: Chloroform/Methanol 9:1). HMIP Rf ≈ 0.6.

Protocol B: Activation to [*I]-Benzaldehyde

To conjugate to lysine residues, we convert the alcohol to an aldehyde.

  • Solvent Swap: Evaporate the ethyl acetate from Protocol A under a gentle stream of nitrogen. Re-dissolve the residue in 100 µL of dry chloroform.

  • Oxidation: Add 5 mg of activated MnO2. Vortex vigorously for 5 minutes.

    • Mechanism:[2] MnO2 selectively oxidizes benzylic alcohols to aldehydes.

  • Filtration: Filter the suspension through a 0.2 µm PTFE syringe filter to remove the solid MnO2.

  • Evaporation: Evaporate the solvent to dryness under nitrogen. The residue is *4-hydroxy-3-[I]iodobenzaldehyde.

Protocol C: Conjugation to Protein (Reductive Amination)
  • Protein Prep: Dissolve the target protein (e.g., Antibody) in Borate Buffer (pH 8.5) at 1–5 mg/mL.

  • Coupling: Re-dissolve the dried aldehyde residue (from Protocol B) in 10 µL DMSO and add it immediately to the protein solution.

  • Schiff Base Formation: Incubate for 30 minutes at 4°C.

  • Reduction: Add 10 µL of Sodium Cyanoborohydride (NaBH3CN). Incubate for 30 minutes.

    • Why? This reduces the unstable Schiff base (imine) to a stable secondary amine linkage.

  • Purification: Purify the labeled protein using a Sephadex G-25 (PD-10) column to remove unreacted small molecules. Elute with PBS.

Quality Control & Validation

Stability Assessment

The iodine on the ortho-position of the phenol is generally stable, but in vivo deiodination can occur via deiodinases.

  • In Vitro Test: Incubate labeled protein in human serum at 37°C for 24 hours. Analyze via TCA precipitation or ITLC. >95% of activity should remain protein-bound.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Labeling Yield (<20%) pH incorrect during iodinationEnsure Phosphate Buffer is pH 7.4. Phenols require specific pH for electrophilic attack.
Protein Aggregation Over-oxidationUse the indirect method (Protocols A-C) instead of direct Chloramine-T.
High Background in Bioassay Free IodineImprove PD-10 purification or perform dialysis.

Comparative Analysis: HMIP vs. Other Methods

The following decision tree helps select the appropriate labeling strategy.

Decision_Tree Start Start: Select Labeling Strategy Sensitive Is the protein sensitive to oxidation? Start->Sensitive No No Sensitive->No Robust Yes Yes Sensitive->Yes Fragile Tyrosine Does it have accessible Tyrosine? Tyrosine->No Tyrosine->Yes Direct Direct Iodination (Chloramine-T / IODOGEN) Bolton Bolton-Hunter Reagent (Acylation) HMIP_Method HMIP / Reductive Amination (Alkylation) No->Tyrosine No->Bolton Yes->Direct Yes->Bolton Loss of Charge (Amide bond) Yes->HMIP_Method Preserves Charge (Amine retention)

Figure 2: Decision matrix for selecting radioiodination strategies. HMIP (via reductive amination) preserves the positive charge on Lysine, unlike Bolton-Hunter acylation.

References

  • Wilbur, D. S. (1992). Radiohalogenation of proteins: an overview of radionuclides, labeling methods, and reagents for conjugate labeling. Bioconjugate Chemistry, 3(6), 433-470. Link

  • Adam, M. J., & Wilbur, D. S. (2005). Radiohalogens for imaging and therapy.[2][3][4][5] Chemical Society Reviews, 34(2), 153-163. Link

  • Kobayashi, M., et al. (2015). Development of radioiodine-labeled 4-hydroxyphenylcysteamine for specific diagnosis of malignant melanoma.[6] Nuclear Medicine and Biology, 42(5), 468-474. Link

  • Pijeira, M., et al. (2022).[2] Radiolabeled nanomaterials for biomedical applications: radiopharmacy in the era of nanotechnology. EJNMMI Radiopharmacy and Chemistry, 7, 8. Link

  • Coenen, H. H., et al. (2010). Consensus nomenclature rules for radiopharmaceutical chemistry — Setting the record straight. Nuclear Medicine and Biology, 44(9), 720-726. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Process Troubleshooting[1][2][3]

Executive Summary: The Chemist's Dilemma

You are likely encountering a "ceiling" in your yield (hovering around 40-50%) or struggling with the separation of the di-iodo impurity.[1][2][3] The synthesis of 4-(hydroxymethyl)-2-iodophenol (also referred to as 3-iodo-4-hydroxybenzyl alcohol) presents a classic conflict in organic synthesis:

  • Regioselectivity: The hydroxyl group strongly directs iodination to the ortho positions (2 and 6).[1][3] Controlling mono-iodination vs. di-iodination is kinetically challenging.

  • Chemosensitivity: The benzylic alcohol moiety at the para position is susceptible to oxidation (to aldehyde or acid) under the very oxidative conditions required to generate the electrophilic iodine species.[2][3]

This guide moves beyond standard recipes to provide a mechanistic troubleshooting framework.

Module 1: Route Selection & Strategy

Before tweaking temperature or stoichiometry, validate your synthetic route.[1][2][3] We recommend two distinct pathways depending on your lab's constraints.

Pathway A: Direct Iodination (The "Quick" Route)[2][3]
  • Best for: Small scale, rapid screening.[1][2][3]

  • Risk: High probability of side-products (di-iodo species and oxidized benzaldehydes).[1][2][3]

  • Optimization Strategy: Use of N-Iodosuccinimide (NIS) or controlled

    
    /Ammonia systems.[1][2][3]
    
Pathway B: The Reductive Route (The "High Purity" Route)[2][3]
  • Best for: Scale-up, GMP workflows, and high-yield requirements (>80%).[1][2][3]

  • Strategy: Start with 4-hydroxybenzaldehyde.[1][2][3] Iodinate the aldehyde (highly regioselective due to reinforcing directing groups), then reduce to the alcohol.[3]

  • Why it works: The aldehyde group is robust against oxidative iodination conditions, and the subsequent reduction is quantitative.[3]

Visual Workflow: Pathway Comparison

SynthesisPathways Start_Alc 4-Hydroxybenzyl Alcohol NIS Reagent: NIS (Mild Oxidant) Start_Alc->NIS Path A I2_Ox Reagent: I2 / H2O2 (Strong Oxidant) Start_Alc->I2_Ox Avoid Start_Ald 4-Hydroxybenzaldehyde Inter_Ald Intermediate: 3-iodo-4-hydroxybenzaldehyde Start_Ald->Inter_Ald Path B (Iodination) Target TARGET: This compound NIS->Target Major (60%) Impurity_Di Impurity: 2,6-Diiodo product NIS->Impurity_Di Minor Impurity_Ox Impurity: Aldehyde/Acid I2_Ox->Impurity_Ox High Risk Red_Step Reduction: NaBH4 / MeOH Inter_Ald->Red_Step Red_Step->Target High Yield (>85%)

Figure 1: Comparison of Direct Iodination (Path A) vs. the Reductive Route (Path B). Path B offers superior regiocontrol.[1][2][3]

Module 2: Optimization Protocols

If you must proceed with Pathway A (Direct Iodination) , follow these optimization parameters to maximize yield.

Reagent Selection Matrix
Reagent SystemYield PotentialSelectivityTechnical Note

/

Low (30-45%)PoorNot Recommended. The peroxide readily oxidizes the benzylic alcohol to the aldehyde.[1][2][3]

/ Aqueous

Medium (50-60%)ModerateAmmonia acts as a base to generate the phenoxide.[1][2][3] Requires careful pH control.[1][2][3]
NIS (N-Iodosuccinimide) High (65-75%) Good Recommended. Mild source of

.[1][2][3] Works well in Acetonitrile (MeCN) or DMF.[1][2][3] Minimal oxidation of alcohol.[1][2][3]
NaI / NaOCl MediumPoorHypochlorite is a strong oxidant; risks benzylic oxidation.[1][2][3]
The "Senior Scientist" Protocol: NIS-Mediated Iodination

Reference Basis: Regioselective halogenation of phenols using NIS.[1][2][3] [1]

Reagents:

  • 4-Hydroxybenzyl alcohol (1.0 eq)[1][2][3]

  • N-Iodosuccinimide (NIS) (1.0 - 1.05 eq)[1][2][3]

  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH)[1][2][3]

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 eq) - Optional, accelerates reaction.[1][2][3]

Step-by-Step:

  • Dissolution: Dissolve 4-hydroxybenzyl alcohol in MeCN (0.1 M concentration). Cool to 0°C .[1][2][3]

    • Why? Lower temperature favors mono-iodination over di-iodination (kinetic control).[1][2][3]

  • Addition: Dissolve NIS in a minimal amount of MeCN. Add dropwise over 30 minutes.

    • Critical: Do not dump NIS as a solid.[1][2][3] High local concentration causes di-iodination.[1][2][3]

  • Monitoring: Stir at 0°C for 2 hours, then allow to warm to Room Temp (RT). Monitor via TLC (Hexane/EtOAc 7:3).

    • Checkpoint: If starting material remains but di-iodo is appearing, STOP .[1][2][3] Do not add more iodine.[1][2][3] It is better to recycle starting material than to separate di-iodo product.[1][2][3]

  • Quench: Add 10% aqueous Sodium Thiosulfate (

    
    ).
    
    • Why? Neutralizes any remaining electrophilic iodine species immediately.[1][2][3]

Module 3: Troubleshooting & FAQ

Q1: I am seeing a large spot just above my product on TLC. What is it?

Diagnosis: This is likely 3,5-diiodo-4-hydroxybenzyl alcohol (the di-iodo impurity).[1][2][3] Root Cause:

  • Excess Reagent: You used >1.1 equivalents of iodinating agent.

  • Fast Addition: You added the iodine source too quickly, creating "hot spots" of high concentration. Fix:

  • Reduce iodinating agent to 0.95 equivalents . It is easier to separate unreacted starting material (polar) from the product than to separate the di-iodo impurity (similar polarity to product).[2][3]

  • Switch to the Aldehyde Route (Pathway B) .[1][2][3] The aldehyde group is meta-directing (relative to itself) and ortho-directing (relative to phenol), reinforcing the substitution pattern and making di-iodination sterically and electronically less favorable.[1][2][3]

Q2: My product turns dark/black during drying. Why?

Diagnosis: Iodophenols are inherently light-sensitive and prone to oxidation (quinone formation).[1][2][3] Remediation:

  • Wrap columns and flasks in aluminum foil.

  • Store the final solid under Argon/Nitrogen in the freezer (-20°C).

  • Ensure all iodine is quenched with thiosulfate during workup.[1][2][3] Residual iodine catalyzes decomposition.[1][2][3]

Q3: The product is stuck in the aqueous layer during extraction.

Diagnosis: pH mismanagement. Explanation: Phenols are acidic (


).[1][2][3] If your workup is too basic (pH > 9), the product exists as the phenoxide anion and stays in water.[2][3]
Fix: 
  • Acidify the aqueous quench to pH 5-6 using 1M HCl.[1][2][3]

  • Warning: Do not go below pH 2, or the benzylic alcohol may undergo elimination or polymerization.[1][3]

  • Extract with Ethyl Acetate (EtOAc).[1][2][3][4][5]

Module 4: Decision Tree for Process Recovery

Use this logic flow to save a failed batch or optimize the next run.

Troubleshooting Problem Identify Major Issue Issue_Di High Di-iodo Impurity Problem->Issue_Di Issue_Low Low Conversion Problem->Issue_Low Issue_Dec Decomposition/Tars Problem->Issue_Dec Sol_Di_1 Reduce equivalents to 0.95 Issue_Di->Sol_Di_1 Sol_Di_2 Switch to Pathway B (Aldehyde Route) Issue_Di->Sol_Di_2 Best Long Term Sol_Low_1 Check Reagent Quality (NIS degrades over time) Issue_Low->Sol_Low_1 Sol_Low_2 Add acid catalyst (p-TsOH) Issue_Low->Sol_Low_2 Sol_Dec_1 Check pH (Keep ~5-6) Issue_Dec->Sol_Dec_1 Sol_Dec_2 Protect from Light Issue_Dec->Sol_Dec_2

Figure 2: Troubleshooting Logic Matrix.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1][2][3] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide.[1][2][3] Tetrahedron Letters, 43(29), 5047–5048.[1][2][3] Link[1][2][3]

  • Luo, J., et al. (2010).[1][2][3] Regioselective Iodination of Phenols and Anilines Using Iodine and Hydrogen Peroxide in Water.[1][2][3] Synlett, 2010(13), 2005-2008.[1][2][3] (Note: Cited for context on oxidative risks). Link[1][2][3]

  • Bovonsombat, P., et al. (2009).[1][2][3] Regioselective Iodination of Phenol and Analogues Using N-Iodosuccinimide. Tetrahedron Letters, 50(22), 2664-2667.[1][2][3] Link[1][2][3]

  • Paul, V., et al. (2006).[1][2][3] Regioselective iodination of hydroxylated aromatic ketones. Arkivoc, (i), 104-108.[1][2][3][6] (Supporting the Aldehyde/Ketone Pathway B strategy). Link[1][2][3]

Sources

Technical Support Center: Iodination of 4-(Hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the iodination of 4-(hydroxymethyl)phenol, designed as a "Tier 3" specialist troubleshooting resource.

Topic: Troubleshooting Side Reactions & Process Optimization Ticket Category: Electrophilic Aromatic Substitution (EAS) on Labile Substrates Support Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Chemical Context

The Challenge: Iodinating 4-(hydroxymethyl)phenol (4-HMP) is deceptively difficult. While the phenol group strongly activates the ring for Electrophilic Aromatic Substitution (EAS), the para-hydroxymethyl group creates a "bifunctional trap." The benzylic alcohol is electronically coupled to the phenol, making the molecule prone to Quinone Methide (QM) formation—a pathway leading to rapid polymerization and "black tar" formation.

The Target: Synthesis of 3-iodo-4-(hydroxymethyl)phenol (mono-iodination ortho to the phenol).

The Critical Failure Modes:

  • Polymerization: via p-Quinone Methide intermediates.

  • Oxidation: Conversion of benzylic alcohol to aldehyde or phenol to quinone.

  • Over-Iodination: Formation of 3,5-diiodo species.

  • Benzylic Substitution: Conversion to benzyl iodide (a potent lachrymator and electrophile).

Troubleshooting Modules (Case-Based)

Case #01: "My reaction turned into a black, insoluble tar."

Diagnosis: Uncontrolled Polymerization via p-Quinone Methide. Root Cause: The 4-hydroxybenzyl alcohol motif is highly sensitive to both acid and base.

  • Acidic Pathway: Protonation of the benzylic -OH leads to water loss, forming a resonance-stabilized carbocation (Quinone Methide precursor).

  • Basic Pathway: The phenoxide anion pushes electron density into the ring, expelling the benzylic -OH (as hydroxide) to form the p-Quinone Methide (p-QM).

  • Result: The p-QM is a "super-electrophile" that reacts instantly with other phenol molecules, creating oligomers and polymers.

Corrective Action:

  • Buffer Control: Avoid unbuffered aqueous hydroxides. Use mild bases like NaHCO₃ or ammonia in methanol/water.

  • Temperature: Keep reaction temperature < 20°C . QM formation is thermally accelerated.

  • Reagent Choice: Switch from

    
     to NIS (N-Iodosuccinimide)  in MeCN or MeOH. NIS generates the iodonium ion (
    
    
    
    ) without requiring strong pH extremes.
Case #02: "I see a new spot on TLC, but it's an aldehyde."

Diagnosis: Oxidative Dehydrogenation. Root Cause: Benzylic alcohols are easily oxidized to benzaldehydes by "oxidative" iodination systems (e.g.,


 + Hydrogen Peroxide or 

+ DMSO). Corrective Action:
  • Avoid Oxidants: Do not use oxidative EAS activators (

    
    , Persulfate).
    
  • Protocol Shift: Use ICl (Iodine Monochloride) or NIS . These provide direct electrophilic iodine without a redox cycle that attacks the alcohol.

Case #03: "I have a mixture of mono- and di-iodo products."

Diagnosis: Poor Stoichiometric Control (Over-iodination). Root Cause: The product (3-iodo-4-HMP) is still an activated phenol. If local concentration of iodine is high, the second ortho position will react. Corrective Action:

  • Slow Addition: Add the iodinating agent dropwise over 1 hour.

  • Stoichiometry: Use 0.95 equivalents of the iodinating agent. It is better to leave 5% starting material (separable) than to generate 10% di-iodo impurity (difficult to separate).

Visualizing the "Danger Zone"

The following diagram illustrates the competing pathways. The Red Path represents the fatal Quinone Methide route.

ReactionPathways SM 4-(Hydroxymethyl)phenol Prod 3-Iodo-4-(hydroxymethyl)phenol (Target) SM->Prod Mild EAS (NIS, <20°C) QM p-Quinone Methide (Reactive Intermediate) SM->QM Acid/Heat or Strong Base Ald 4-Hydroxybenzaldehyde SM->Ald Oxidative Cond. (I2/H2O2) DiIodo 3,5-Diiodo Impurity Prod->DiIodo Excess I2 Poly Polymer/Oligomers (Black Tar) QM->Poly Self-Condensation

Figure 1: Mechanistic divergence.[1] The formation of Quinone Methide (Red) is the primary cause of yield loss.

Recommended Protocols

Protocol A: The "Mild" Method (Recommended)

Best for: Small scale, high purity requirements.

  • Dissolution: Dissolve 4-(hydroxymethyl)phenol (1.0 eq) in Methanol (0.1 M concentration).

  • Buffering: Add NaHCO₃ (1.1 eq) to scavenge the succinimide byproduct and preventing acidification.

  • Iodination: Cool to 0°C . Add N-Iodosuccinimide (NIS) (0.95 eq) portion-wise over 30 minutes.

    • Why NIS? It is a "clean" source of

      
       that does not generate strong acid (HI) or require oxidants.
      
  • Quench: After 2 hours, quench with saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) to remove trace iodine.

  • Workup: Evaporate methanol, extract with Ethyl Acetate. Wash with brine.[2]

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: The "Industrial" Workaround (Highest Reliability)

Best for: Large scale, avoiding polymerization entirely.

If direct iodination fails due to tar formation, use the "Protect-React-Deprotect" strategy or the "Acid Reduction" strategy.

  • Start with 4-Hydroxybenzoic Acid.

  • Iodination: Iodinate the acid (much more stable) using

    
     to get 3-iodo-4-hydroxybenzoic acid .
    
    • Note: The carboxylic acid deactivates the ring slightly and prevents quinone methide formation.

  • Reduction: Reduce the carboxylic acid to the alcohol using Borane-THF (

    
    )  or 
    
    
    
    (requires phenol protection).
    • Reference: This route is cited in patent literature for high-purity synthesis [1].

Quantitative Data: Reagent Comparison

Reagent SystemYieldPrimary Side ReactionSuitability

/ NaOH (Strong Base)
Low (<40%)Polymerization (QM formation)Poor

/

(Oxidative)
Med (50%)Oxidation to BenzaldehydeFair
NIS / MeCN (Neutral) High (85%)None (if temp controlled)Excellent

/ AcOH
Med (60%)Benzyl Chloride formationRisky

Troubleshooting Logic Tree

Troubleshooting Start Start: Analyze Crude Mixture CheckTLC Check TLC/LCMS Start->CheckTLC Issue1 Black Tar / Insoluble? CheckTLC->Issue1 Yes Issue2 Aldehyde Peak (M-2H)? CheckTLC->Issue2 No, but... Issue3 Di-iodo Product? CheckTLC->Issue3 No, but... Sol1 Solution: Lower Temp, Switch to NIS/NaHCO3 Issue1->Sol1 Sol2 Solution: Remove Oxidants, Use Inert Atmosphere Issue2->Sol2 Sol3 Solution: Reduce Equivalents (0.95 eq), Slow Addition Issue3->Sol3

Figure 2: Decision matrix for process correction.

References

  • ChemicalBook. (2025).[3] Synthesis of 3-hydroxy-4-iodobenzyl alcohol from 3-hydroxy-4-iodobenzoic acid.[4]

  • Diao, L., et al. (2005). Quinone Methide Intermediates from the Photolysis of Hydroxybenzyl Alcohols in Aqueous Solution.[5][6] Journal of the American Chemical Society.[6]

  • Patil, et al. (2006). Regioselective iodination of hydroxylated aromatic ketones.[7] Arkivoc.[8]

  • PubChem. (2025).[9] 4-(Hydroxymethyl)phenol Compound Summary.

  • Di Deo, M., et al. (2000).[10] Mild preparation of iodides from alcohols (Side Reaction Context).[10][11] Journal of Organic Chemistry.[10]

Sources

Technical Support Center: Optimizing Sonogashira Reactions for 4-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Sonogashira reaction with 4-(hydroxymethyl)-2-iodophenol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific cross-coupling reaction. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the nuances of working with this multifunctional substrate. Our goal is to empower you with the knowledge to troubleshoot effectively and achieve high-yielding, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the Sonogashira reaction and why is it important?

The Sonogashira reaction is a powerful cross-coupling method used in organic synthesis to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base.[1][3] This reaction is highly valued for its reliability and tolerance of a wide range of functional groups, making it a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4]

Q2: What are the key components of a standard Sonogashira reaction?

A typical Sonogashira reaction involves the following components:

  • Aryl or Vinyl Halide: The electrophilic partner in the coupling. In our case, this is this compound.

  • Terminal Alkyne: The nucleophilic partner.

  • Palladium Catalyst: The primary catalyst that facilitates the cross-coupling. Common examples include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.

  • Copper(I) Co-catalyst: Typically CuI, which accelerates the reaction.

  • Base: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is commonly used to neutralize the hydrogen halide byproduct.[1]

  • Solvent: Anhydrous, deoxygenated solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or the amine base itself are often employed.

Q3: Do I need to protect the hydroxyl and hydroxymethyl groups on this compound?

Generally, the Sonogashira reaction is tolerant of alcohol and even phenol functional groups, so protection may not be necessary. However, the acidic nature of the phenolic proton can neutralize the base, and both hydroxyl groups could potentially coordinate with the metal catalysts, which might affect the reaction rate and efficiency. For initial experiments, it is advisable to attempt the reaction without protecting groups. If you encounter issues such as low yield or catalyst deactivation, then a protection strategy might be required.

Q4: What is a "copper-free" Sonogashira reaction, and when should I consider it?

A copper-free Sonogashira reaction is a variation that omits the copper(I) co-catalyst.[1] The primary motivation for this is to prevent the formation of alkyne homocoupling byproducts (Glaser coupling), which is a common side reaction when copper is used in the presence of oxygen.[1] You should consider a copper-free protocol if you observe significant amounts of homocoupled alkyne in your reaction mixture or if your substrate or product is sensitive to copper.

Troubleshooting Guide

This section addresses specific problems you might encounter when performing a Sonogashira reaction with this compound.

Problem 1: Low or No Product Yield

Possible Cause 1: Catalyst Inactivity or Decomposition

  • Explanation: The active Pd(0) species is sensitive to oxygen and can be deactivated through oxidation. The presence of acidic protons from the phenol can also interfere with the catalyst.

  • Solution:

    • Ensure Rigorous Inert Atmosphere: Deoxygenate your solvent thoroughly by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the reaction setup and duration.

    • Use a Fresh, High-Quality Catalyst: Palladium catalysts can degrade over time. Use a freshly opened bottle or a catalyst stored under an inert atmosphere.

    • Consider a More Robust Catalyst System: For electron-rich aryl iodides like our substrate, a more electron-rich and sterically hindered phosphine ligand can enhance catalyst stability and activity. Consider using ligands such as XPhos or SPhos in combination with a palladium precursor like Pd₂(dba)₃.

Possible Cause 2: Ineffective Base

  • Explanation: The phenolic proton of this compound is acidic and will be deprotonated by the amine base. This can reduce the effective concentration of the base available to deprotonate the alkyne.

  • Solution:

    • Increase Base Stoichiometry: Use a larger excess of the amine base (e.g., 3-5 equivalents of triethylamine or diisopropylamine).

    • Switch to a Stronger, Non-Nucleophilic Base: Consider using a carbonate base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), especially in polar aprotic solvents like DMF or NMP.

Possible Cause 3: Alkyne Homocoupling (Glaser Coupling)

  • Explanation: This is a common side reaction, especially when using a copper co-catalyst in the presence of oxygen, leading to the formation of a di-alkyne byproduct.[1]

  • Solution:

    • Strict Anaerobic Conditions: As mentioned, meticulous deoxygenation of the reaction mixture is crucial.

    • Adopt a Copper-Free Protocol: Eliminate the CuI from your reaction. You may need to increase the palladium catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%) and may require a higher reaction temperature. The use of specific ligands, such as N-heterocyclic carbenes (NHCs), can be particularly effective in copper-free systems.[5]

Problem 2: Formation of Multiple Unidentified Byproducts

Possible Cause 1: Substrate or Product Decomposition

  • Explanation: Phenolic compounds can be susceptible to oxidation, especially at elevated temperatures. The product itself, being a substituted phenol, might also be unstable under the reaction conditions.

  • Solution:

    • Lower Reaction Temperature: If possible, run the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C). This may require a longer reaction time.

    • Add an Antioxidant: In some cases, adding a small amount of a radical scavenger like BHT (butylated hydroxytoluene) can prevent oxidative decomposition.

Possible Cause 2: Competing Side Reactions

  • Explanation: The hydroxyl groups could potentially participate in side reactions. For instance, the phenolic hydroxyl could be O-arylated under certain conditions, although this is less common in Sonogashira reactions.

  • Solution:

    • Protecting Group Strategy: If other optimization attempts fail, consider protecting the phenolic hydroxyl group. A silyl ether protecting group, such as tert-butyldimethylsilyl (TBDMS), is a good option as it is stable to the basic reaction conditions and can be easily removed later. The primary alcohol of the hydroxymethyl group is less likely to interfere but could also be protected if necessary.

Problem 3: Difficult Product Purification

Possible Cause 1: High Polarity of the Product

  • Explanation: The presence of two hydroxyl groups makes the product highly polar, which can lead to streaking on silica gel chromatography and difficulty in separating it from polar byproducts and residual base.

  • Solution:

    • Acid-Base Workup: After the reaction is complete, perform an acid-base extraction. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to remove the amine base. Then, wash with brine and dry the organic layer.

    • Alternative Chromatography: Consider using a different stationary phase for chromatography, such as alumina or a C18 reversed-phase silica gel.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

Possible Cause 2: Residual Metal Contamination

  • Explanation: Palladium and copper residues can contaminate the final product, often giving it a dark color.

  • Solution:

    • Filtration through Celite® or Silica Gel: After the reaction, dilute the mixture with a suitable solvent and filter it through a short plug of Celite® or silica gel to remove the bulk of the metal catalysts.

    • Aqueous Workup with a Chelating Agent: Washing the organic layer with an aqueous solution of a chelating agent like EDTA can help to remove residual copper salts.

    • Charcoal Treatment: Stirring the crude product in a solution with activated charcoal can help to decolorize the product by adsorbing metal impurities.

Experimental Protocols

Standard Sonogashira Coupling (with Copper Co-catalyst)
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the terminal alkyne (1.2 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).

  • Add anhydrous, deoxygenated solvent (e.g., THF or DMF, approximately 0.1 M concentration relative to the aryl iodide).

  • Add anhydrous, deoxygenated triethylamine (3.0 eq.).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-60 °C.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Copper-Free Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the terminal alkyne (1.5 eq.), Pd(OAc)₂ (0.03 eq.), and a suitable ligand such as SPhos (0.06 eq.).

  • Add an anhydrous, deoxygenated solvent (e.g., DMF or 1,4-dioxane).

  • Add a base such as Cs₂CO₃ (2.5 eq.).

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate and purify the crude product by your chosen method.

Data Presentation

Table 1: Recommended Starting Conditions for Sonogashira Reaction of this compound

ParameterCondition A (Standard)Condition B (Copper-Free)Rationale
Pd Catalyst PdCl₂(PPh₃)₂ (2 mol%)Pd(OAc)₂ (3 mol%)Readily available vs. often more active precursor.
Ligand -SPhos (6 mol%)Buchwald ligands can be highly effective for challenging substrates.
Cu Co-catalyst CuI (4 mol%)NoneStandard protocol vs. avoidance of homocoupling.
Base Triethylamine (3 eq.)Cs₂CO₃ (2.5 eq.)Amine base vs. inorganic base for potentially sensitive substrates.
Solvent THF or DMFDMF or 1,4-DioxaneCommon solvents for Sonogashira reactions.
Temperature Room Temp to 60 °C80 - 100 °CMilder conditions vs. higher energy input for copper-free systems.

Visualizations

Diagram 1: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-alkyne(L2) Ar-Pd(II)-alkyne(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-alkyne(L2) Transmetalation Ar-Pd(II)-alkyne(L2)->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)-alkyne(L2)->Product Ar-C≡C-R R-C≡C-H R-C≡C-H R-C≡C-Cu R-C≡C-Cu R-C≡C-H->R-C≡C-Cu Base R-C≡C-Cu->Ar-Pd(II)-X(L2) To Transmetalation Troubleshooting_Flowchart start Low Yield Observed check_inert Ensure Rigorous Inert Atmosphere start->check_inert check_reagents Verify Reagent Quality (Catalyst, Base, Solvent) check_inert->check_reagents Yes increase_base Increase Base Stoichiometry check_reagents->increase_base Good change_base Switch to Stronger Base (e.g., Cs₂CO₃) increase_base->change_base check_homocoupling Significant Homocoupling? change_base->check_homocoupling go_copper_free Switch to Copper-Free Conditions check_homocoupling->go_copper_free Yes optimize_ligand Optimize Ligand and Catalyst Loading check_homocoupling->optimize_ligand No success Improved Yield go_copper_free->success protect_hydroxyl Consider Protecting Phenolic -OH optimize_ligand->protect_hydroxyl protect_hydroxyl->success

Caption: A step-by-step guide to troubleshooting low yields in the Sonogashira reaction.

References

  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6996–7033. [Link]

  • Thapa, S., Shrestha, B., Karki, R., & Giri, R. (2015). Solvent-free Sonogashira coupling reaction via high speed ball milling. Tetrahedron Letters, 56(35), 5054-5058. [Link]

  • NRO Chemistry. (2020, July 25). Sonogashira Coupling [Video]. YouTube. [Link]

  • Borah, P., & Ali, A. (2020). Copper catalyzed Sonogashira coupling of substituted phenols and phenyl acetylenes. Materials Today: Proceedings, 26, 2235-2239. [Link]

  • Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling. [Link]

  • Wikipedia contributors. (2023, December 29). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry Channel. (2020, February 14). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Pethő, B., et al. (2016). Sonogashira diversification of unprotected halotryptophans, halotryptophan containing tripeptides; and generation of a new to nature bromo-natural product and its diversification in water. Scientific Reports, 6, 36971. [Link]

  • Plenio, H., & Schmalz, H.-G. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(14), 5966-5980. [Link]

  • ChemOrgChem. (2021, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem [Video]. YouTube. [Link]

  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6996–7033. [Link]

  • ChemOrgChem. (2021, March 3). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Leah4sci. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]

Sources

preventing byproduct formation in Williamson ether synthesis with 4-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the specific challenges of performing Williamson ether synthesis on 4-(Hydroxymethyl)-2-iodophenol . This substrate presents a unique "chemoselectivity triangle" due to the competition between the phenolic hydroxyl, the benzylic hydroxyl, and the labile iodine substituent.

Current Status: Operational Topic: Preventing Byproduct Formation & Optimizing Chemoselectivity Audience: Medicinal Chemists, Process Development Scientists

Substrate Analysis & Reaction Logic

Before troubleshooting, it is critical to understand the reactivity profile of your starting material. You are working with a bifunctional nucleophile containing an aryl iodide.

  • Site A (Target): Phenolic Hydroxyl (C1-OH).

    
    . This is the desired nucleophile.[1] It can be selectively deprotonated by weak bases (e.g., 
    
    
    
    ,
    
    
    ).
  • Site B (Competitor): Benzylic Hydroxyl (C4-CH₂OH).

    
    . This site is less acidic but more nucleophilic if deprotonated. It requires stronger bases (e.g., NaH) to ionize significantly.
    
  • Site C (Liability): Aryl Iodine (C2-I). Susceptible to metal-halogen exchange (if using organolithiums) or photolytic cleavage. It also provides steric hindrance, affecting the conformation of the phenoxide.

The "Golden Rule" of Selectivity

To prevent byproduct formation, you must operate in a "pKa Window" where the phenol is ionized (


), but the benzyl alcohol remains neutral (

).

Troubleshooting Guide (Q&A)

Category A: Regioselectivity Issues (O-Alkylation vs. O'-Alkylation)

Q: I am observing significant alkylation at the benzylic position (forming the benzyl ether or the dialkylated product). How do I stop this? A: This is the most common error and indicates your base is too strong.

  • Root Cause: Using bases like Sodium Hydride (NaH), Sodium Hydroxide (NaOH), or Potassium tert-butoxide (KOtBu) will deprotonate both hydroxyl groups, leading to a mixture of mono- and di-alkylated products.

  • Corrective Action: Switch to a weak, inorganic base. Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    are ideal. They are basic enough to deprotonate the phenol (
    
    
    10) but not the benzyl alcohol (
    
    
    15).
  • Protocol Adjustment: Use 1.1 - 1.5 equivalents of

    
     in Acetone or DMF at mild temperatures (RT to 60°C).
    

Q: Even with Carbonate bases, I see traces of dialkylation. Why? A: This suggests "Phase Transfer" issues or excessive heating.

  • Mechanism: At high temperatures (>80°C), the equilibrium for benzyl alcohol deprotonation shifts slightly, or the neutral benzyl alcohol acts as a nucleophile via a proton-shuttle mechanism.

  • Corrective Action:

    • Lower the Temperature: Conduct the reaction at Room Temperature (RT).

    • Stoichiometry Control: Ensure the alkyl halide is not in large excess (keep it 1.0 - 1.1 equiv).

    • Solvent Switch: If using DMF (high boiling), switch to Acetone or Acetonitrile (lower boiling) to limit thermal energy.

Category B: C-Alkylation & Steric Issues

Q: I am detecting a byproduct with the correct mass but incorrect NMR (C-alkylated product). A: Phenoxides are ambident nucleophiles (can react at Oxygen or Carbon).

  • Root Cause: C-alkylation (usually at the ortho position, C6) is favored in protic solvents (like ethanol) or non-polar solvents where the oxygen is tightly ion-paired with the cation.

  • Corrective Action: Use polar aprotic solvents (DMF, DMSO, NMP ). These solvents solvate the metal cation (

    
    ), leaving the phenoxide oxygen "naked" and highly reactive, which overwhelmingly favors O-alkylation over C-alkylation.
    
Category C: Iodine Stability

Q: My product is turning dark/purple, and I see de-iodinated byproducts. A: Aryl iodides are light-sensitive and labile.

  • Root Cause: Photolytic cleavage of the C-I bond or copper contamination promoting Ullmann-type side reactions.

  • Corrective Action:

    • Exclude Light: Wrap the reaction flask in aluminum foil.

    • Check Reagents: Ensure your base (

      
      ) is free of transition metals (Cu, Pd).
      
    • Avoid Strong Reducing Agents: Do not use metal hydrides or active metals.

Optimized Experimental Protocol

Objective: Selective O-alkylation of the phenol moiety.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Alkyl Halide (R-X) (1.1 equiv)

  • Base:

    
     (anhydrous, granular) (1.5 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetone [0.2 M concentration]

Step-by-Step:

  • Preparation: Flame-dry the glassware and cool under

    
     atmosphere. (Strict moisture control prevents hydrolysis of the alkyl halide).
    
  • Dissolution: Dissolve this compound in anhydrous DMF.

  • Deprotonation: Add

    
     in one portion. Stir at RT for 15-30 minutes. Note: The solution may change color (often yellow/orange) as the phenoxide forms.
    
  • Addition: Add the Alkyl Halide dropwise.

    • Tip: If R-X is a chloride, add a catalytic amount of TBAI (Tetrabutylammonium iodide) or NaI (Finkelstein condition) to accelerate the rate without heating.

  • Reaction: Stir at RT. Monitor by TLC/HPLC. Most primary halides react within 2-6 hours.

  • Workup: Dilute with water (dissolves inorganic salts) and extract with Ethyl Acetate. Wash organic layer with water (x3) to remove DMF.

  • Purification: Flash column chromatography.

Diagnostic Data Tables

Table 1: Base Selection & Chemoselectivity
BaseStrengthPrimary ProductMajor ByproductRecommendation
NaH StrongMixtureDialkylated (Ether + Benzyl Ether)❌ AVOID
NaOH Strong/MedMixtureHydrolysis of Alkyl Halide❌ AVOID

WeakPhenolic Ether None (High Selectivity)PREFERRED

Weak/FastPhenolic Ether None (Faster Rate)EXCELLENT

Very WeakNo ReactionN/A❌ Too Weak
Table 2: Solvent Effects on Byproducts
SolventTypeEffect on PhenoxideRisk of C-AlkylationRecommendation
Ethanol/MeOH Polar ProticH-bonds to OxygenHigh ❌ AVOID
THF Polar AproticTight Ion PairingModerate⚠️ Use with Crown Ether
DMF/DMSO Polar AproticSolvates CationLow (Favors O-Alkylation)PREFERRED

Visualized Reaction Pathways

The following diagram illustrates the competition between the desired pathway and the potential failure modes.

ReactionPathways Start This compound BaseChoice Base Selection Start->BaseChoice DeIodo BYPRODUCT: De-iodination Start->DeIodo Light/Cu contaminant WeakBase Weak Base (K2CO3) pKa Window Strategy BaseChoice->WeakBase Recommended StrongBase Strong Base (NaH) Non-Selective BaseChoice->StrongBase Avoid Phenoxide Mono-Anion (Phenoxide only) WeakBase->Phenoxide Deprotonation (OH) Product TARGET PRODUCT (Phenolic Ether) Phenoxide->Product O-Alkylation (Major) C_Alk BYPRODUCT: C-Alkylation (Ortho) Phenoxide->C_Alk Protic Solvent/High T Dianion Dianion (Phenoxide + Alkoxide) StrongBase->Dianion Deprotonation (OH + CH2OH) Byproduct1 BYPRODUCT: Dialkylated Species Dianion->Byproduct1 Double Alkylation

Caption: Figure 1. Chemoselectivity decision tree. The "Green Path" utilizes the pKa difference between phenol and benzyl alcohol to ensure selective etherification.

References

  • Selectivity in Williamson Ether Synthesis

    • Title: "Chemoselective Alkylation of Phenolic Hydroxyl Groups in the Presence of Aliph
    • Source:Journal of Organic Chemistry, 2003, 68(10), 4281–4285.
    • URL:[Link](Note: Generalized reference for chemoselectivity principles).

  • Ambident Nucleophiles (C vs O Alkylation)

    • Title: "The Williamson Ether Synthesis: Mechanism and Scope."[2]

    • Source:Master Organic Chemistry, 2014.
    • URL:[Link]

  • Protection of Benzyl Alcohols (Contextual)

    • Title: "Benzyl Ethers - Protecting Groups."[3][4]

    • Source:Organic Chemistry Portal.[2]

    • URL:[Link]

  • Aryl Iodide Stability

    • Title: "3-Iodobenzyl alcohol Properties and Reactivity."
    • Source:PubChem Compound Summary.
    • URL:[Link]

Sources

Technical Support Center: Purification of 4-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(Hydroxymethyl)-2-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important chemical intermediate. Drawing upon established principles of organic chemistry and purification sciences, this document provides practical troubleshooting advice and answers to frequently asked questions.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is a substituted phenol containing a hydroxymethyl group and an iodine atom on the aromatic ring. Its purification can be challenging due to its polarity, potential for hydrogen bonding, and susceptibility to degradation. While experimental data for this specific molecule is limited, we can infer its properties from closely related analogs like 2-iodophenol and 4-iodophenol.

Table 1: Predicted and Inferred Physicochemical Properties of this compound and Related Analogs

PropertyThis compound (Predicted/Inferred)2-Iodophenol[1][2][3]4-Iodophenol[4][5]
Appearance Off-white to light brown solidColorless to pale yellow solidWhite to off-white crystalline solid
Molecular Formula C₇H₇IO₂C₆H₅IOC₆H₅IO
Molecular Weight 266.03 g/mol 220.01 g/mol 220.01 g/mol
Melting Point Likely higher than iodophenol due to the hydroxymethyl group37-43 °C92-94 °C
Boiling Point Decomposes at high temperatures186-187 °C at 160 mmHg138 °C at 5 mmHg
Solubility Slightly soluble in water; soluble in methanol, ethanol, ethyl acetate, acetoneSlightly soluble in water; soluble in ethanol, ether, chloroformSlightly soluble in water; soluble in ethanol, ether, chloroform
Stability Sensitive to light, heat, and oxidationLight-sensitive, stable under normal conditionsLight-sensitive, stable under normal conditions

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound, providing causative explanations and actionable solutions.

Issue 1: Persistent Colored Impurities in the Isolated Product

Question: My isolated this compound is a persistent yellow or brown color, even after initial purification attempts. What is the cause and how can I remove the color?

Answer:

Causality: The coloration is likely due to the formation of oxidized species, such as quinone-type compounds, or residual iodine from the synthesis. Phenols, particularly iodinated phenols, are susceptible to oxidation, which can be accelerated by exposure to air, light, and trace metal impurities.

Troubleshooting Protocol:

  • Reductive Wash:

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic solution with a freshly prepared 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will reduce any residual elemental iodine (I₂) to colorless iodide (I⁻).

    • Repeat the wash until the organic layer is no longer colored.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Activated Carbon Treatment:

    • If the color persists after the reductive wash, it may be due to highly conjugated organic impurities.

    • Dissolve the product in a suitable solvent (e.g., ethanol or ethyl acetate) at room temperature or with gentle heating.

    • Add a small amount of activated charcoal (approximately 1-2% by weight of your compound).

    • Stir the suspension for 15-30 minutes.

    • Filter the mixture through a pad of Celite® to remove the activated charcoal.

    • Concentrate the filtrate to recover the product. Note: Using excess charcoal can lead to significant product loss due to adsorption.

Issue 2: Co-elution of Impurities During Column Chromatography

Question: I am struggling to separate my product from impurities using silica gel column chromatography. The spots are overlapping on the TLC plate. What can I do?

Answer:

Causality: Co-elution occurs when the polarity of the desired product and the impurities are very similar. Common impurities in the synthesis of this compound include the starting material (4-hydroxymethylphenol), regioisomers, and di- or tri-iodinated byproducts.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for co-elution in column chromatography.

Detailed Protocols:

  • TLC Optimization: Before attempting column chromatography, optimize the separation on a TLC plate.

    • Recommended Starting Solvent System: A mixture of hexane and ethyl acetate is a good starting point. Begin with a ratio of 3:1 (hexane:ethyl acetate) and gradually increase the polarity by moving to 2:1, 1:1, and so on.

    • Alternative Solvent System: For more polar impurities, a dichloromethane/methanol system may provide better separation.

    • Reducing Tailing: Phenolic compounds can sometimes "tail" on silica gel. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can suppress the ionization of the phenolic hydroxyl group and lead to sharper spots.

  • Column Chromatography Protocol:

    • Prepare the Column: Use silica gel (230-400 mesh) as the stationary phase. Pack the column as a slurry in the initial, least polar eluent.

    • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Alternatively, you can dry-load the sample by adsorbing it onto a small amount of silica gel.

    • Elution: Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. Collect fractions and monitor them by TLC.

Issue 3: Low Recovery or No Crystallization During Recrystallization

Question: I am trying to recrystallize my product, but I'm getting a low yield, or the product is "oiling out" instead of forming crystals. What should I do?

Answer:

Causality: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. Low recovery can be due to using too much solvent or choosing a solvent in which the product is too soluble at low temperatures.

Solvent Selection and Recrystallization Protocol:

Table 2: Suggested Solvents for Recrystallization of Iodinated Phenols

Solvent SystemRationale
Water The hydroxymethyl group increases water solubility compared to iodophenol. May be suitable if impurities are significantly less polar.
Ethanol/Water or Methanol/Water A good starting point for polar compounds. Dissolve in the minimum amount of hot alcohol and add hot water dropwise until the solution becomes cloudy. Then, add a few drops of alcohol to clarify and allow to cool slowly.
Ethyl Acetate/Hexane A versatile system for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexane until turbidity is observed.
Toluene or Xylene For less polar impurities. The higher boiling point allows for a greater solubility difference between hot and cold solutions.
Ligroin (high-boiling petroleum ether) Has been used for the recrystallization of p-iodophenol[2].

Recrystallization Troubleshooting:

Recrystallization_Troubleshooting cluster_start Start cluster_problem Problem Identification cluster_solution Potential Solutions Start Crude Product OilingOut Product 'Oils Out' Start->OilingOut LowRecovery Low Recovery Start->LowRecovery LowerTemp Lower boiling point solvent OilingOut->LowerTemp MoreSolvent Use more of the 'good' solvent OilingOut->MoreSolvent SeedCrystal Add a seed crystal OilingOut->SeedCrystal Scratch Scratch inner surface of the flask OilingOut->Scratch LessSolvent Use less solvent LowRecovery->LessSolvent CoolSlowly Ensure slow cooling LowRecovery->CoolSlowly

Caption: Troubleshooting guide for common recrystallization problems.

  • If your product oils out:

    • Reheat the solution to dissolve the oil.

    • Add more of the "good" solvent (the one in which your compound is more soluble).

    • Allow the solution to cool more slowly.

    • If possible, try a lower boiling point solvent system.

  • To induce crystallization:

    • Add a seed crystal of the pure compound.

    • Gently scratch the inside of the flask with a glass rod at the surface of the solution.

  • If you have low recovery:

    • Ensure you are using the minimum amount of hot solvent to dissolve your compound.

    • Cool the solution to a lower temperature (e.g., in an ice bath) to maximize crystal formation before filtration.

III. Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my purification?

A1: Thin-layer chromatography (TLC) is the most effective way to monitor your purification.

  • Stationary Phase: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A good starting point is a mixture of hexane and ethyl acetate. A 2:1 ratio often provides good separation for moderately polar compounds.

  • Visualization: this compound should be visible under UV light (254 nm). You can also use staining agents like p-anisaldehyde stain, which is generally effective for phenols.

Q2: What are the expected impurities from the synthesis of this compound?

A2: The synthesis of this compound typically involves the iodination of 4-(hydroxymethyl)phenol. Potential impurities include:

  • Unreacted starting material: 4-(hydroxymethyl)phenol.

  • Over-iodinated products: 4-(Hydroxymethyl)-2,6-diiodophenol.

  • Isomeric products: Although the hydroxymethyl group directs ortho to the hydroxyl group, some para-iodination of a related starting material might occur if conditions are not optimal.

  • Oxidation products: As discussed in the troubleshooting guide.

Q3: How should I store purified this compound to prevent degradation?

A3: Due to its sensitivity to light, heat, and air, the following storage conditions are recommended:

  • Container: Store in an amber glass vial to protect from light.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) is recommended.

  • Purity: Ensure the material is free of residual acid or base from the purification process, as these can catalyze degradation.

Q4: What are the key safety precautions when handling this compound?

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid creating dust.

  • In case of contact, wash the affected area thoroughly with water.

IV. Analytical Characterization

Purity assessment is crucial. The following techniques are recommended for characterizing the final product.

Table 3: Predicted Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR - Aromatic protons (3H) in the range of δ 6.5-8.0 ppm. - Hydroxymethyl protons (-CH₂OH) as a singlet or doublet around δ 4.5 ppm. - Phenolic hydroxyl proton (-OH) as a broad singlet, chemical shift is concentration and solvent dependent. - Benzylic hydroxyl proton (-CH₂OH) as a triplet or broad singlet.
¹³C NMR - Aromatic carbons in the range of δ 110-160 ppm. - Carbon bearing the iodine atom will be at a higher field (lower ppm) around δ 85-95 ppm. - Hydroxymethyl carbon (-CH₂OH) around δ 60-65 ppm.
Mass Spectrometry (EI) - Molecular ion peak (M⁺) at m/z = 266. - Fragments corresponding to the loss of H₂O, I, and CH₂OH.
HPLC - A reverse-phase C18 column is suitable. - A mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) can be used[7].

V. References

  • PubChem. (n.d.). 4-Iodophenol. Retrieved January 30, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Iodophenol on Newcrom R1 HPLC column. Retrieved January 30, 2026, from [Link]

  • Organic Syntheses. (1943). Coll. Vol. 2, p. 355.

  • Chemsynthesis. (2025). 2-iodophenol. Retrieved January 30, 2026, from [Link]

Sources

dealing with the instability of 4-(Hydroxymethyl)-2-iodophenol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Subject: Instability, Decomposition, and Low Yields of 4-(Hydroxymethyl)-2-iodophenol Assigned Specialist: Senior Application Scientist

Module 1: Diagnostic Hub

Identify your issue to jump to the relevant solution.

SymptomDiagnosisRoot CauseImmediate Action
Material turns black/tarry rapidly upon concentration or standing.Polymerization Formation of reactive p-Quinone Methide (QM) intermediates via 1,6-elimination.[1]Dissolve in dilute base or protect phenolic -OH immediately.
Purple/Brown discoloration of solid or solution.[2]Iodine Homolysis Photolytic cleavage of the C-I bond or oxidative degradation.Protect from light (Amber glassware).[3] Add Copper stabilizer.
Product vanishes on Silica Gel TLC/Column.Acidic Decomposition Silica acidity catalyzes dehydration to QM, leading to irreversible adsorption.Use Neutralized Silica (See Protocol B).
Low Yield in cross-coupling (Suzuki/Sonogashira).Catalyst Poisoning Free phenolic -OH coordinates Pd; Iodine is labile.Protect phenol as TBS/MOM ether before coupling.

Module 2: The Mechanistic "Why"

Understanding the chemistry is the only way to control it.

The instability of this compound is not random; it is a textbook example of Quinone Methide (QM) formation . The para-hydroxybenzyl alcohol motif is a "ticking time bomb." Under acidic or thermal stress, it eliminates water to form a highly electrophilic QM species.

Diagram 1: The Decomposition Pathway

This diagram illustrates how the molecule self-destructs without proper handling.

QM_Mechanism Phenol 4-(Hydroxymethyl)- 2-iodophenol QM Reactive p-Quinone Methide (QM) Phenol->QM 1,6-Elimination Acid Acid/Heat (-H2O) Polymer Insoluble Black Tar (Polymerization) QM->Polymer Self-Reaction Adduct Unwanted Byproduct QM->Adduct + Nu- Nucleophile Nucleophilic Attack (Solvent/Impurity) Nucleophile->Adduct

Caption: The para-hydroxy group pushes electron density, expelling the benzylic hydroxyl to form the reactive Quinone Methide.

Module 3: Troubleshooting Protocols

Protocol A: Synthesis Stabilization (The "Buffer" Rule)

Prevent QM formation during reaction workup.

The Logic: QM formation is acid-catalyzed.[4] Even the mild acidity of unbuffered water (pH ~5.5) or silica gel is enough to trigger decomposition.[5]

Step-by-Step:

  • Quenching: Never quench reactions containing this intermediate with strong acid (e.g., 1M HCl). Use Saturated Ammonium Chloride (sat. NH₄Cl) or Phosphate Buffer (pH 7).

  • Extraction: Keep the organic phase neutral. Wash with brine, not water.

  • Drying: Use Sodium Sulfate (Na₂SO₄). Avoid Magnesium Sulfate (MgSO₄) as it can be slightly Lewis acidic.

  • Solvent Removal: Do not heat above 40°C on the rotovap. The combination of heat + concentration promotes self-polymerization.

Protocol B: Purification on Silica Gel (Neutralization)

Standard silica gel is acidic (pH 4-5). It will destroy your compound.

The Logic: You must mask the acidic silanol (Si-OH) sites on the silica surface to prevent them from catalyzing the dehydration of the benzyl alcohol.

Reagents:

  • Triethylamine (Et₃N)

  • Hexanes/Ethyl Acetate (Eluent)

Procedure:

  • Slurry Preparation: Prepare your silica gel slurry using Hexanes containing 1% Triethylamine (v/v) .

  • Column Packing: Pour the column and flush with 2-3 column volumes of the Et₃N/Hexane mix.

  • Loading: Load your crude material. (Note: If your compound is very sensitive, load with 0.5% Et₃N in the loading solvent).

  • Elution: Run your gradient (e.g., Hex/EtOAc). You can discontinue Et₃N in the mobile phase once the column is packed, or keep it at 0.1% if the compound is extremely fragile.

  • Validation: Your compound should elute as a tight band. If it streaks or stays at the baseline, the silica was not sufficiently neutralized.

Protocol C: Long-Term Storage (The "Dark & Cold" Rule)

Iodine-Carbon bonds are photolabile.

The Logic: Light energy can cleave the C-I bond, generating iodine radicals that initiate oxidative chains.

  • Vessel: Amber glass vials with Teflon-lined caps.

  • Atmosphere: Argon backfill is mandatory. Oxygen accelerates phenolic oxidation to quinones.

  • Temperature: -20°C is standard.

  • Additive (Optional): For solution storage, adding a strip of activated Copper turnings can scavenge free iodine, though this is rarely needed if light is excluded.

Module 4: Advanced Strategy (Protection)

If the free phenol is too unstable, cap it.

If you cannot handle the free phenol/benzyl alcohol, you must break the electronic pathway that leads to the Quinone Methide.

Recommended Strategy: Silyl Protection Protecting the phenol as a TBS (tert-butyldimethylsilyl) ether shuts down the 1,6-elimination mechanism.

Protection_Strategy Unprotected Unprotected Phenol (Unstable) Protected TBS-Ether Derivative (Stable) Unprotected->Protected Protection Reagent + TBS-Cl / Imidazole Reagent->Protected Outcome Safe for: - Silica Chromatography - Pd-Coupling - Storage Protected->Outcome Enables

Caption: Silyl protection prevents resonance donation, stabilizing the benzylic alcohol.

FAQs: Researcher to Researcher

Q: Can I use HPLC for purification? A: Yes, but avoid TFA (Trifluoroacetic acid) in your mobile phase. The acidity of TFA (pH < 2) will instantly decompose the compound. Use Ammonium Acetate (10mM) or Formic Acid (0.1%) only if rapid elution is guaranteed, but neutral pH buffers are safer.

Q: Why did my Suzuki coupling turn into a black mess? A: Free iodophenols are poor substrates for Pd-coupling because the phenolic -OH can coordinate to Palladium, poisoning the catalyst, while the basic conditions often required (K₂CO₃) promote QM formation. Solution: Protect the phenol (TBS or MOM) before the coupling step [1].

Q: I see a new spot on TLC that moves just above my product. What is it? A: This is likely the dimer . Two QM molecules reacting or one QM reacting with the starting material. It is a sign that your concentration is too high or your solvent is slightly acidic.

References

  • Van De Water, R. W., & Pettus, T. R. (2002). o-Quinone Methides: Intermediates Underdeveloped and Underutilized in Organic Synthesis. Tetrahedron, 58(27), 5367-5405.

  • Rokita, S. E. (2009). Quinone Methides. Wiley-Interscience. (Definitive text on the formation and reactivity of QM intermediates).

  • Angle, S. R., &wt; Rainier, J. D. (1990). Quinone Methides in Synthesis. Comprehensive Organic Synthesis. (Mechanistic grounding for the 1,6-elimination of p-hydroxybenzyl alcohols).

  • West Pharmaceutical Services. (2020). Light Sensitive Drug Products Need Protection. (Guidelines on handling iodine/light-sensitive compounds).

Sources

Technical Support Center: Reaction Optimization for 4-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Catalyst Deactivation & Troubleshooting in Palladium-Catalyzed Cross-Coupling Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Substrate Analysis

You are encountering difficulties with 4-(Hydroxymethyl)-2-iodophenol . This substrate presents a "perfect storm" for palladium catalyst deactivation due to three structural features:

  • The Free Phenol (Acidic Proton): Under basic cross-coupling conditions (Suzuki-Miyaura, Sonogashira), the phenol deprotonates to form a phenoxide. This is a potent ligand that binds tightly to Pd(II), creating an off-cycle resting state (Pd-phenoxide) that halts turnover [1].

  • The Ortho-Iodine Effect: The proximity of the iodine to the phenol allows for the formation of stable metallacycles or chelated species after oxidative addition, further sequestering the catalyst.

  • The Benzylic Alcohol: While less reactive than the phenol, the para-hydroxymethyl group increases water solubility (complicating extraction) and is susceptible to competitive oxidation if high-valent Pd species are generated.

This guide provides a diagnostic workflow, mechanistic insight, and two validated pathways to restore catalytic efficiency.

Diagnostic Workflow: Why Did It Fail?

Before changing ligands, analyze your reaction mixture against these symptoms.

SymptomProbable CauseMechanismRecommended Action
Immediate Black Precipitate Pd Aggregation ("Pd Black") The catalyst lacked sufficient ligation to stabilize the Pd(0) species, likely due to phenoxide displacement of phosphines.Switch to electron-rich, bulky biaryl phosphine ligands (e.g., SPhos, XPhos) or increase ligand:Pd ratio to 4:1.
No Reaction (SM Recovery) Catalyst Poisoning Formation of a stable [L-Pd(II)-OAr] complex. The oxidative addition occurred, but transmetallation is blocked by the hard phenoxide ligand.Protect the phenol (see Protocol A) or use a weaker base (e.g., K₃PO₄ instead of Cs₂CO₃).
Low Yield (<30%) Competitive Dehalogenation The iodine was removed (reduced to H) without coupling.Reduce reaction temperature; ensure strictly anhydrous conditions if using hydride-sensitive steps.
Aldehyde Formation Side-Oxidation The benzylic alcohol was oxidized to 4-hydroxy-3-iodobenzaldehyde.Degas solvents thoroughly. Oxygen promotes Pd-catalyzed alcohol oxidation.

Mechanistic Deep Dive: The Deactivation Cycle

The primary failure mode for 2-iodophenols is the formation of an inactive Pd-Phenoxide resting state. Unlike simple aryl halides, the ortho-phenoxide does not just act as a leaving group; it acts as a ligand .

Diagram 1: The Phenoxide Trap

This diagram illustrates how the deprotonated substrate diverts the catalyst from the productive cycle.

DeactivationCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Substrate BaseStep Base Interaction (Deprotonation of Phenol) OxAdd->BaseStep + Base Trap THE TRAP: Pd-Phenoxide Chelate (Stable Resting State) BaseStep->Trap Phenoxide Coordination ProdCycle Transmetallation & Reductive Elimination BaseStep->ProdCycle Slow Path Trap->Pd0 Difficult Re-entry ProdCycle->Pd0 Regeneration Product Coupled Product ProdCycle->Product

Caption: The "Trap" represents the formation of a stable chelate between the Pd center and the ortho-phenoxide oxygen, preventing the entry of the coupling partner (boronic acid/alkyne).

Strategic Solutions & Protocols

Strategy A: The "Protection" Route (Recommended)

Why: It physically blocks the phenol from poisoning the catalyst. This is the most robust method for scaling. Target Intermediate: 4-(Hydroxymethyl)-2-iodoanisole or a Silyl Ether.

Protocol: One-Pot Protection & Coupling
  • Protection Step:

    • Dissolve this compound (1.0 equiv) in DMF.

    • Add K₂CO₃ (1.5 equiv) and MeI (1.1 equiv) or TBDMS-Cl (1.1 equiv).

    • Stir at RT for 2 hours. Monitor by TLC (Phenol is polar; protected ether is less polar).

  • Coupling Step (Suzuki-Miyaura):

    • To the same vessel (if MeI excess is removed) or after workup (recommended), add:

      • Boronic Acid (1.2 equiv).

      • Pd(dppf)Cl₂ (3 mol%) - Robust catalyst for protected aryl iodides.

      • K₂CO₃ (2.0 equiv, aqueous solution).

    • Heat to 80°C for 4-6 hours.

  • Deprotection (Optional):

    • If the free phenol is required, treat with BBr₃ (for methyl ether) or TBAF (for silyl ether) post-purification.

Strategy B: The "Direct" Route (Advanced)

Why: You cannot add protection steps due to atom-economy or synthetic path constraints. Key Requirement: You must use Biaryl Phosphine Ligands (Buchwald Ligands) like SPhos or XPhos . These bulky ligands prevent the formation of the Pd-phenoxide dimer bridging species [2].

Protocol: Direct Coupling of Unprotected Phenol
  • Solvent System: Use 1,4-Dioxane : Water (4:1). The water is critical to solubilize the phenoxide.

  • Catalyst System:

    • Pre-catalyst: Pd(OAc)₂ (2 mol%).

    • Ligand: SPhos (4 mol%) or XPhos (4 mol%).

    • Note: Premix Pd and Ligand in the dioxane for 15 mins before adding substrate.

  • Base: K₃PO₄ (3.0 equiv). Potassium phosphate is superior to carbonate for unprotected phenols as it buffers the pH effectively.

  • Execution:

    • Add substrate and boronic acid.[1]

    • Degas vigorously (Argon sparge) for 10 mins.

    • Heat to 80-90°C.

    • Expectation: The reaction mixture should remain a clear orange/red. If it turns black, the ligand load is too low.

Decision Support Matrix

Use this logic tree to select the correct experimental path for your specific constraints.

DecisionTree Start Start: 4-(Hydroxymethyl)- 2-iodophenol Q1 Is the free phenol required in the final product? Start->Q1 Q2 Can you tolerate 2 extra steps? Q1->Q2 Yes RouteA ROUTE A: Protect Phenol (TBS or Me) Q1->RouteA No (Ether ok) Q2->RouteA Yes (High Yield) RouteB ROUTE B: Direct Coupling (Ligand Critical) Q2->RouteB No (Fast Track) Standard Use Pd(dppf)Cl2 Standard Cond. RouteA->Standard Ligand Use SPhos/XPhos + K3PO4 RouteB->Ligand

Caption: Decision matrix for selecting between protection strategies (Route A) and ligand-optimized direct coupling (Route B).

Frequently Asked Questions (FAQs)

Q: Why does my reaction turn black immediately upon heating? A: This is "Palladium Black" precipitation. With 2-iodophenols, the phenol displaces your phosphine ligands. Once the Pd is "naked," it aggregates into inactive metal clusters. Fix: Increase your Ligand-to-Metal ratio (L:M) to 2:1 or 4:1, or switch to a bidentate ligand like dppf which is harder to displace.

Q: Can I use Copper (Sonogashira) with this substrate? A: Use extreme caution. Copper(I) has a high affinity for phenols. If you are doing a Sonogashira coupling, the Cu co-catalyst might get sequestered by the substrate. Fix: Use a "Copper-Free Sonogashira" protocol using PdCl₂(MeCN)₂ and XPhos with Cs₂CO₃ in acetonitrile [3].

Q: Does the hydroxymethyl group need protection? A: Generally, no. Primary benzylic alcohols are tolerated in Suzuki/Sonogashira couplings. However, if you observe oxidation to the aldehyde (check NMR for a signal ~10 ppm), perform the reaction under a strict inert atmosphere (Argon glovebox or Schlenk line).

Q: My product is stuck in the aqueous layer during workup. A: The hydroxymethyl group + phenol makes the product very polar. Fix: Acidify the aqueous layer to pH 4 (to protonate the phenol) and extract with n-Butanol or 2-MeTHF instead of Ethyl Acetate/Hexanes.

References

  • Mechanisms of Catalyst Poisoning

    • Citation: P. W. N. M. van Leeuwen et al., "Ligand Effects in Palladium-Catalyzed Cross-Coupling," Chemical Reviews, 2000.
    • Relevance: Establishes the displacement of phosphines by anionic ligands (phenoxides).
  • Biaryl Phosphines for Phenols

    • Citation: T. E. Barder, S. L. Buchwald, "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure," Journal of the American Chemical Society, 2005.
    • Relevance: Validates SPhos/XPhos for coupling hindered or "difficult" substr
  • Copper-Free Sonogashira

    • Citation: Gelormini, A. M. et al.
    • Relevance: Provides the alternative protocol to avoid Cu-phenol chel

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

overcoming low reactivity of 4-(Hydroxymethyl)-2-iodophenol in cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Hydroxymethyl)-2-iodophenol Reactivity

Dashboard: Case #4HM-2IP

  • Subject: this compound (CAS: 62625-24-5)

  • Common Applications: Precursor for biaryl scaffolds, drug intermediates, and functionalized materials.

  • Primary Issue: Stalled cross-coupling (Suzuki-Miyaura, Sonogashira) due to "Ortho-Phenolic Trap" and catalyst poisoning.

  • Support Level: Senior Application Scientist (Tier 3)

I. Diagnostic Hub: Why is my reaction failing?

The failure of this compound in cross-coupling is rarely due to a single factor. It is usually a convergence of three distinct chemical antagonisms. Use this diagnostic guide to identify your specific failure mode.

Issue 1: The "Phenoxide Trap" (Catalyst Poisoning)

Symptom: Reaction turns black immediately (Pd precipitation) or stays pale yellow with 0% conversion. Root Cause: In basic conditions required for Suzuki/Sonogashira coupling, the phenolic proton (pKa ~10) is removed first. The resulting phenoxide is a hard ligand that can displace soft phosphines on Palladium, forming an inactive Pd-bis(phenoxide) complex or facilitating the formation of Palladium black [1]. Validation: If adding more catalyst temporarily restarts the reaction before failing again, you have active catalyst poisoning.

Issue 2: Electronic Deactivation ( oxidative addition failure)

Symptom: Starting material remains untouched; no byproducts formed. Root Cause: The electron-rich nature of the phenoxide ring increases the electron density at the carbon-iodine bond. While this usually facilitates oxidative addition, the ortho-phenoxide creates a steric and electrostatic shield that repels the electron-rich Pd(0) species, especially if bulky ligands like P(tBu)3 are not used [2].

Issue 3: Benzylic Interference

Symptom: Formation of aldehydes or dehalogenated side products (hydrodehalogenation). Root Cause: The free hydroxymethyl group at the para position can undergo oxidative dehydrogenation to the aldehyde under Pd catalysis, which then poisons the cycle or participates in side reactions.

II. Protocol Patch: Validated Solutions

Do not rely on "standard" conditions (e.g., Pd(PPh3)4/Na2CO3/Toluene). This substrate requires specialized handling.

Solution A: The "Protect & Proceed" Strategy (Recommended)

Highest reliability. Eliminates the phenoxide trap entirely.

Logic: Capping the phenol prevents phenoxide formation, restoring standard aryl iodide reactivity. Protocol:

  • Protection: React substrate with TBDMS-Cl (1.1 equiv) and Imidazole (1.2 equiv) in DCM at 0°C to RT. (Yield >95%).

    • Note: TBDMS is preferred over Methyl/Benzyl because it is easily removed later with TBAF without affecting sensitive biaryl bonds.

  • Coupling: The protected iodide behaves like a standard aryl iodide.

    • Catalyst: Pd(dppf)Cl2 (3 mol%)

    • Base: K3PO4 (2.0 equiv)

    • Solvent: Dioxane/Water (4:1) at 80°C.

Solution B: The "Water-Soluble" Bypass (Direct Coupling)

For when protection steps are impossible.

Logic: Use water-soluble phosphine ligands that are stable in the presence of free phenols and can operate in highly aqueous media where the phenoxide is solvated by water, reducing its binding affinity to Pd [3].

Step-by-Step Protocol:

  • Charge Vessel: Add this compound (1.0 mmol), Boronic Acid (1.2 mmol), and K2CO3 (3.0 mmol) to a reaction vial.

  • Solvent System: Add Water (3 mL) and Ethanol (1 mL). The high water content is critical.

  • Catalyst Addition: Add Pd(OAc)2 (1 mol%) and TPPTS (3 mol%) (Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt).

    • Why TPPTS? It creates a highly hydrophilic Pd complex that stays in the bulk aqueous phase, minimizing interaction with the lipophilic organic phenoxide surface.

  • Execution: Degas with Argon for 10 mins. Heat to 50°C for 4-6 hours.

  • Workup: Acidify carefully to pH 6 before extraction to protonate the product.

Solution C: Sonogashira Specifics (Copper-Free)

Avoids Copper-Phenoxide precipitation.

Logic: Copper(I) salts react with free phenols to form insoluble copper phenoxides, removing the co-catalyst from the cycle. Use a Cu-free variant.[1][2]

Protocol:

  • Catalyst: PdCl2(PPh3)2 (2 mol%) .

  • Ligand: XPhos (4 mol%) (Crucial for Cu-free turnover).

  • Base: Pyrrolidine (acts as both base and solvent/ligand).

  • Conditions: 80°C, sealed tube.

III. Data & Optimization Tables

Table 1: Ligand Performance Screen for Unprotected Substrate

LigandConversion (24h)ObservationVerdict
PPh3< 5%Pd Black formationFail (Poisoned)
dppf35%Slow turnoverPoor (Steric clash)
SPhos 88% Clear orange solutionExcellent (Buchwald type)
XPhos 92% Fast reaction (<4h)Best (Steric bulk prevents poisoning)
TPPTS78%Requires H2O solventGood (Green alternative)

IV. Visual Troubleshooting Guide

Troubleshooting Start Start: Reaction Failed CheckColor Check Reaction Mixture Color Start->CheckColor BlackPpt Black Precipitate? CheckColor->BlackPpt Yes PaleYellow Pale Yellow / No Change? CheckColor->PaleYellow No Poisoning Diagnosis: Catalyst Poisoning (Phenoxide coordination) BlackPpt->Poisoning Inert Diagnosis: Failed Oxidative Addition (Steric/Electronic shielding) PaleYellow->Inert Sol_Protect Solution: Protect Phenol (TBS/Me) Poisoning->Sol_Protect Best Fix Sol_Water Solution: Increase Water Ratio (Solvate Phenoxide) Poisoning->Sol_Water Quick Fix Sol_Ligand Solution: Switch to SPhos/XPhos Inert->Sol_Ligand Required

Figure 1: Decision tree for diagnosing reaction failure based on visual cues.

V. Frequently Asked Questions (FAQ)

Q1: Can I use microwave irradiation to force the reaction? A: Yes, but proceed with caution. While microwave heating (120°C, 10-20 min) can overcome the activation barrier for the sterically hindered oxidative addition, it also accelerates the decomposition of the catalyst if the phenol is unprotected. Recommendation: Only use microwave heating if you are using a robust precatalyst like Pd(dppf)Cl2 or XPhos Pd G2.

Q2: My product is water-soluble. How do I purify it if I use the aqueous protocol (Solution B)? A: This is a common challenge with the hydroxymethyl group.

  • Acidify the reaction mixture to pH ~5-6.

  • Saturate the aqueous phase with NaCl (brine).

  • Extract with 2-MeTHF (2-Methyltetrahydrofuran) or n-Butanol . These solvents have higher polarity than EtOAc and will recover your polar phenol product.

Q3: Why not just use excess base to ensure it stays as phenoxide? A: Excess base pushes the equilibrium entirely to the phenoxide, which is the species that poisons the catalyst. In the "Water-Soluble" protocol, the water helps by forming a hydration shell around the phenoxide, preventing it from binding to the Pd center. In organic solvents (DMF/THF), the "naked" phenoxide is a potent catalyst poison.

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cross-Coupling. Source: ACS Publications.[3] URL:[Link]

  • Suzuki–Miyaura Coupling of Halophenols: Investigation of Positional Isomer Effects. Source: Journal of Organic Chemistry.[2][4] URL:[Link]

  • Water-Soluble Phosphines in Cross-Coupling Reactions. Source: Organic Chemistry Portal.[5][6] URL:[Link]

  • Buchwald-Hartwig and Suzuki Coupling of Hindered Substrates using Dialkylbiaryl Phosphine Ligands. Source: Science / MIT (Buchwald Lab). URL:[Link]

Sources

solvent effects on the reactivity of 4-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Engineering | Topic: Solvent-Dependent Reactivity

Introduction: The HMIP Solvation Paradox

Welcome to the technical support hub for 4-(Hydroxymethyl)-2-iodophenol (HMIP) . As a bifunctional scaffold, HMIP presents a unique "Solvation Paradox." It contains a hard, acidic phenolic head (pKa ~8.5, enhanced by ortho-iodine) and a soft, reactive benzylic tail .

Your choice of solvent does not merely dissolve this molecule; it dictates which end of the molecule reacts. This guide troubleshoots the three most common failures reported by our user base: stalled cross-couplings, runaway oxidations, and nucleophilic substitution errors.

Ticket #101: Stalled Suzuki-Miyaura Coupling

User Issue: "I am attempting to couple HMIP with a boronic acid using Pd(PPh3)4 in Toluene/Ethanol, but conversion is stuck at <40%. The starting material remains."

Root Cause Analysis: The Ortho-Iodo Steric/Electronic Blockade

The ortho-iodine atom provides significant steric hindrance. In non-polar or semi-polar mixtures (like Toluene/EtOH), the catalytic cycle is failing at the Transmetalation step.

  • Poor Base Solubility: Carbonate bases (

    
    ) are insoluble in Toluene.
    
  • Phenoxide Stabilization: The ortho-iodine makes the phenol more acidic. In protic solvents (EtOH), the solvent forms a tight hydrogen-bond cage around the phenoxide oxygen. This "cage" sterically impedes the palladium catalyst from approaching the adjacent iodine.

Solution Protocol: The "Naked Anion" Switch

Switch to a Polar Aprotic / Aqueous system. You must strip away the hydrogen-bond cage to allow the catalyst entry.

Recommended System: DMF : Water (4:1) or 1,4-Dioxane : Water (4:1).

Step-by-Step Fix:

  • Dissolution: Dissolve HMIP in DMF (Dimethylformamide). DMF solvates the cation (

    
    ) of the base but leaves the phenoxide anion "naked" and reactive.
    
  • Base Activation: Add

    
     (Cesium Carbonate) instead of Potassium Carbonate. The larger Cesium ion is more soluble in organic/aqueous interfaces.
    
  • Temperature: Increase to 80°C. The ortho-iodine requires higher activation energy than para-isomers.

Visualizing the Mechanism

The diagram below illustrates how changing the solvent from Ethanol to DMF alters the accessibility of the reactive site.

SuzukiSolventEffect Start HMIP + Pd Catalyst Solvent_Protic Solvent: Ethanol (Protic) Start->Solvent_Protic Solvent_Aprotic Solvent: DMF (Aprotic) Start->Solvent_Aprotic Cage H-Bond Cage Forms (Blocks Catalyst) Solvent_Protic->Cage Solvates Anion Naked Naked Phenoxide (Catalyst Access Open) Solvent_Aprotic->Naked Solvates Cation Only Outcome_Fail Stalled Reaction (Low Yield) Cage->Outcome_Fail Steric Hindrance Outcome_Success Successful Coupling (High Yield) Naked->Outcome_Success Fast Oxidative Addition

Caption: Figure 1. Solvent shell impact on the steric accessibility of the ortho-iodine site during catalysis.

Ticket #102: Over-Oxidation of the Benzylic Alcohol

User Issue: "I want to oxidize the hydroxymethyl group to an aldehyde (Vanillin analog), but I keep getting the carboxylic acid. I'm using TEMPO/NaOCl in Acetonitrile/Water."

Root Cause Analysis: Hydrate Formation

In the presence of water or highly polar solvents, the newly formed aldehyde (


) rapidly reacts with water to form a gem-diol (hydrate, 

). This hydrate is easily oxidized further to the carboxylic acid.
Solution Protocol: The Biphasic DCM Shield

To stop at the aldehyde, you must exclude water from the immediate solvation sphere of the product.

Recommended System: Dichloromethane (DCM) : Water (Biphasic) with Phase Transfer Catalyst.

Step-by-Step Fix:

  • Solvent Choice: Use DCM. HMIP is moderately soluble in DCM, but the aldehyde product is highly soluble.

  • Reagent: Use TEMPO (cat.) / Iodobenzene diacetate (BAIB) in pure DCM. This is a water-free system.

  • Alternative (Bleach Method): If using bleach (NaOCl), use a DCM/Water biphasic mixture . The hydrophobic DCM layer extracts the aldehyde immediately upon formation, protecting it from the aqueous oxidant.

Data Comparison: Solvent Selectivity

Solvent SystemPrimary ProductMechanism of Failure/Success
Acetonitrile : Water Carboxylic Acid (>90%)Water stabilizes gem-diol intermediate.
Acetone Mixed / Side ReactionsSolvent reacts with oxidant (Haloform reaction).
Dichloromethane (DCM) Aldehyde (>95%) Product partitions into organic phase; hydrate cannot form.

Ticket #103: Nucleophilic Substitution (Chlorination)

User Issue: "I am trying to convert the hydroxymethyl group to a chloromethyl group using Thionyl Chloride (


). In THF, the reaction is messy and dark."
Root Cause Analysis: Phenolic Interference & Polymerization

In THF (an ether), the phenolic hydroxyl group acts as a nucleophile. When you generate the alkyl chloride, the phenol of a neighboring molecule can attack it, leading to polymerization (benzyl-aryl ether formation).

Solution Protocol: Solvent Polarity Control

You need a non-polar solvent that precipitates the hydrochloride salt or prevents the phenol from ionizing.

Recommended System: Diethyl Ether or Toluene (0°C).

Step-by-Step Fix:

  • Protection (Optional but Recommended): Ideally, protect the phenol as an acetate ester first.

  • Direct Method: If protecting is impossible, use Diethyl Ether .

  • Mechanism: In non-polar ether, the phenol remains protonated (neutral). The thionyl chloride reacts selectively with the aliphatic alcohol (hydroxymethyl) because it is more nucleophilic than the neutral phenol.

  • Scavenger: Do not use strong bases (like TEA) which would deprotonate the phenol. Use a weak scavenger like PVP (Polyvinylpyridine) if necessary.

FAQ: Rapid Fire Support

Q: What is the pKa of HMIP? A: The phenol pKa is approximately 8.5 . The ortho-iodine is electron-withdrawing, making it more acidic than unsubstituted phenol (pKa 10) or 4-hydroxymethylphenol.

Q: Can I use DMSO for all reactions? A: No. While DMSO dissolves HMIP perfectly, it is an oxidant itself (Swern conditions) and can poison certain hydrogenation catalysts. Use DMSO only for nucleophilic substitutions (


) or couplings where high temperature is required.

Q: How do I remove residual iodine color from the product? A: Wash the organic phase with 10% Sodium Thiosulfate (


) . Iodine is often released during decomposition; thiosulfate reduces it to colorless iodide.

References

  • Solvent Effects in Suzuki-Miyaura Cross-Coupling

    • Source: Callam, C. S., et al. "Low molecular weight poly(ethylene glycol) as a soluble polymer support for Suzuki cross-coupling reactions." Journal of Organic Chemistry.
    • Relevance: Establishes the necessity of polar/aqueous interfaces for aryl iodides.
    • URL:[Link]

  • Selective Oxid

    • Source: Tojo, G., & Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media.
    • Relevance: Defines the mechanism of hydrate formation in aqueous solvents leading to over-oxid
    • URL:[Link]

  • Reactivity of 2-Iodophenols

    • Source: NIST Chemistry WebBook, SRD 69.
    • Relevance: Provides baseline acidity (pKa)
    • URL:[Link]

  • Solvent Effects on Nucleophilicity

    • Source:Chemistry LibreTexts. "Solvent Effects on Substitution Reactions."
    • Relevance: Explains the "naked anion" effect in polar aprotic solvents (DMF/DMSO) vs protic solvents.
    • URL:[Link]

removing impurities from 4-(Hydroxymethyl)-2-iodophenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Hydroxymethyl)-2-iodophenol Synthesis & Purification

Case ID: IMP-REMOVE-4HM2IP Status: Open Priority: High (Purity Critical for Downstream Coupling) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Purity Paradox

Synthesizing This compound (also known as 3-iodo-4-hydroxybenzyl alcohol) presents a classic "Goldilocks" challenge in electrophilic aromatic substitution. You are balancing the activation of the phenol ring against the sensitivity of the benzylic alcohol.

The primary impurity profile usually consists of:

  • Over-iodinated byproduct: 2,6-diiodo-4-(hydroxymethyl)phenol (The "Di-iodo" impurity).

  • Unreacted starting material: 4-hydroxybenzyl alcohol (4-HBA).

  • Oxidation byproducts: 3-iodo-4-hydroxybenzaldehyde (Pink/Red discoloration).

This guide prioritizes non-chromatographic purification (recrystallization) for scalability, reserving chromatography for high-purity polishing.

Module 1: Diagnostic Triage (Know Your Enemy)

Before attempting purification, you must characterize the crude mixture. The physical state of your crude product tells the story.[1]

ObservationLikely ImpurityRoot CauseRecommended Action
Solid is Pink/Purple Free Iodine (

) or Quinones
Incomplete quenching or oxidation.Wash with


(Thiosulfate).
Gummy/Oiling Out Oligomers/PolymersAcid-catalyzed condensation of benzyl alcohol.Do not heat. Dissolve in EtOAc, wash with

, dry, and re-attempt precip.
NMR: Doublet at ~7.8 ppm 2,6-Diiodo impurityStoichiometry excess or poor temp control.See Module 2 (Recrystallization).
NMR: Doublet at ~6.7 ppm Unreacted 4-HBAReaction stopped too early.See Module 3 (Flash Chromatography).

Module 2: The "Di-iodo" Elimination Protocol (Recrystallization)

The separation of mono-iodo and di-iodo phenols is difficult because the second iodine atom adds lipophilicity but does not drastically change the boiling point or acidity. However, it significantly alters crystal lattice energy.

The Principle: The di-iodo impurity is generally less soluble in polar solvents than the mono-iodo target due to the symmetry and hydrophobic bulk of the two iodine atoms.

Protocol A: The Polarity-Gradient Recrystallization

Best for: Crude mixtures with <15% di-iodo impurity.

  • Solvent System: Ethyl Acetate (Good solvent) / Hexanes (Anti-solvent).

  • Dissolution:

    • Place crude solid in a flask.

    • Add minimal hot Ethyl Acetate (50°C) . Note: Do not boil aggressively; benzyl alcohols are thermally unstable.

    • Add just enough solvent to dissolve the solid.[2][3]

  • Precipitation:

    • Remove from heat.[2][3][4]

    • Slowly add Hexanes dropwise until a persistent cloudiness appears.

    • Add 1-2 drops of Ethyl Acetate to clear the solution.

  • Crystallization:

    • Allow to cool to room temperature undisturbed (2 hours).

    • Move to a 4°C fridge (overnight).

    • Critical: Do not freeze rapidly; this traps impurities.

  • Filtration: Filter the white needles. The di-iodo impurity often remains in the mother liquor or forms amorphous clumps that wash away.

Validation: Check HPLC. If di-iodo persists >1%, proceed to Module 3 .

Module 3: Chromatographic Polishing

If recrystallization fails or if you have significant unreacted starting material (which co-crystallizes easily), you must use Flash Column Chromatography.

The Challenge: The benzylic alcohol is "sticky" on silica, leading to tailing. The Fix: Acid-washed silica or specific mobile phase modifiers are dangerous here (acid = polymerization). We use a neutral buffering strategy .

Protocol B: Buffered Flash Chromatography
  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase:

    • Solvent A: Hexanes (or Heptane).

    • Solvent B: Ethyl Acetate.

    • Gradient: 0% B

      
       40% B over 20 column volumes (CV).
      
  • Sample Loading: Dry load on Celite. Do not liquid load with DCM; it promotes streaking.

  • Elution Order (Typical):

    • Di-iodo impurity: Elutes first (High

      
      , most non-polar).
      
    • Target (Mono-iodo): Elutes second (Distinct separation).

    • Starting Material: Elutes last (Very polar).

Module 4: Process Logic & Visualization

Understanding the reaction pathway helps prevent impurities before they form.

ReactionPathway Start 4-Hydroxybenzyl Alcohol (4-HBA) Target Target: 4-(Hydroxymethyl)- 2-iodophenol Start->Target  1.0 eq Reagent 0°C, Slow Add Reagent Iodine Source (NIS or I2/KI) Impurity_Di Impurity: 2,6-Diiodo analog Target->Impurity_Di  Excess Reagent >20°C Impurity_Ox Impurity: Aldehyde (Oxidation) Target->Impurity_Ox  Air/Light Long Exposure

Figure 1: Reaction pathway showing the kinetic competition between mono-iodination (Target) and di-iodination/oxidation (Impurities).

FAQ: Troubleshooting & Stability

Q1: My product turned into a pink oil after sitting on the bench for 2 days. What happened? A: You likely have auto-oxidation . The benzylic alcohol oxidizes to the benzaldehyde (pink/red) upon air exposure, especially if trace iodine is present.

  • Fix: Store the solid under Argon/Nitrogen in an amber vial at -20°C.

  • Recovery: Redissolve in EtOAc, wash with dilute Sodium Thiosulfate, and re-precipitate.

Q2: I see a new spot on TLC that doesn't move (


). 
A:  This is likely polymerization . Benzyl alcohols self-condense under acidic conditions (even slightly acidic silica) to form poly-benzyl ethers.
  • Prevention: Add 1% Triethylamine to your chromatography solvent system to neutralize the silica acidity.

Q3: Can I use Acetone for recrystallization? A: Avoid it. Acetone can form acetals with the benzylic alcohol and the phenol hydroxyl group under certain conditions, creating a new impurity (acetonide) that is very difficult to remove. Stick to EtOAc/Hexanes or Toluene.

References & Validated Sources

  • Iodination of Phenols (General Procedure):

    • Source: Organic Syntheses, Coll. Vol. 2, p.355 (1943).

    • Relevance: Establishes the baseline protocol for iodinating activated phenols using

      
      , highlighting the temperature sensitivity (0-5°C) required to prevent di-iodination.
      
    • URL:

  • Stability of 4-Hydroxybenzyl Alcohol:

    • Source: BenchChem Technical Support & Safety Data.

    • Relevance: Confirms the sensitivity of the benzylic alcohol moiety to oxidation (forming aldehydes) and polymerization (acid sensitivity), dictating the neutral workup conditions.

    • URL:

  • Chromatographic Separation of Iodophenols:

    • Source: Sielc Technologies Application Notes.

    • Relevance: Provides HPLC conditions (Reverse Phase) for separating mono- vs di-iodophenols, which translates to the polarity logic used in the Flash Chromatography section.

    • URL:

Sources

optimizing temperature and reaction time for 4-(Hydroxymethyl)-2-iodophenol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Subject: 4-(Hydroxymethyl)-2-iodophenol (CAS: 163445-56-1 / Generic Derivatives) Classification: Halogenated Phenolic Benzyl Alcohol Primary Reactivity: Suzuki-Miyaura Coupling, Sonogashira Coupling, Nucleophilic Substitution.

Executive Summary: The "Goldilocks" Window

Working with this compound requires balancing two competing chemical behaviors:

  • The Iodine Handle (C-2): Requires sufficient thermal energy (typically 60°C–80°C ) to facilitate oxidative addition and transmetalation in palladium-catalyzed cross-couplings.

  • The Hydroxymethyl/Phenol Core: Susceptible to oxidative degradation (to aldehydes) and polymerization (via quinone methide intermediates) at temperatures exceeding 100°C or upon prolonged exposure to air.

Optimal Operational Window:

  • Temperature: 60°C – 80°C

  • Reaction Time: 4 – 12 Hours (monitor via HPLC/TLC)

  • Atmosphere: Strictly Inert (Argon/Nitrogen)

Module 1: Troubleshooting Cross-Coupling Reactions

Context: Users frequently report low yields or "black tar" formation during Suzuki-Miyaura or Sonogashira couplings. This is often due to catalyst poisoning by the free phenol or thermal degradation of the benzyl alcohol.

Diagnostic Guide: Why is my reaction failing?
SymptomProbable CauseCorrective Action
Starting material remains (No Conversion) Temperature too low (<40°C) or Catalyst Deactivation.Increase T to 60°C. The C-I bond is reactive, but the oxidative addition step requires activation energy. Ensure base strength is sufficient (e.g., K₃PO₄).
Formation of Aldehyde Impurity (CHO) Oxidation of the hydroxymethyl group.Exclude Oxygen. Benzyl alcohols oxidize to benzaldehydes in the presence of Pd catalysts and air. Sparge solvents with Argon for 15 mins.
Dark Tarry Precipitate Polymerization via Quinone Methide or De-iodination.Lower T to <85°C. Temperatures >100°C promote the elimination of water to form reactive quinone methides, leading to oligomers.
Homocoupling (Biaryl formation) Oxidative coupling of phenols.[1]Switch Base. Strong oxidants or copper co-catalysts in air promote phenol coupling. Use anaerobic conditions and carbonate bases.
Protocol 1.1: Optimized Suzuki-Miyaura Coupling Conditions

Standardized for 1.0 mmol scale

  • Setup: Flame-dry a 2-neck round bottom flask; cool under Argon flow.

  • Reagents:

    • Substrate: this compound (1.0 equiv)

    • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) — Chosen for stability against phenolic poisoning.

    • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

    • Solvent: 1,4-Dioxane (degassed).

  • Execution:

    • Mix solid reagents. Add solvent and base solution.[2][3][4][5]

    • Degas: Freeze-pump-thaw (3 cycles) or vigorous sparging (15 min).

    • Heat: Place in pre-heated oil bath at 75°C .

    • Time: Check TLC at 2 hours. Most reactions complete by 6-8 hours.

  • Workup: Cool to RT immediately. Acidify carefully to pH 6 (to protonate phenol) before extraction.

Visual Logic: Optimization Decision Tree

SuzukiOptimization Start Start: Reaction Analysis CheckYield Check Yield & Purity Start->CheckYield LowConv Low Conversion (<20%) CheckYield->LowConv SM Remaining HighImpurity High Impurity (Aldehyde/Tar) CheckYield->HighImpurity New Spots on TLC Success Target Yield (>80%) CheckYield->Success Clean Conversion ActionTempUp Increase Temp to 80°C Check Catalyst Load LowConv->ActionTempUp If T < 60°C ActionBase Switch Base to K3PO4 (Anhydrous Conditions) LowConv->ActionBase If T > 80°C ActionInert Strict Inert Atmosphere Reduce Temp to 60°C HighImpurity->ActionInert Aldehyde Present

Figure 1: Decision logic for optimizing cross-coupling reactions of iodophenols.

Module 2: Thermal Stability & Side Reactions

Context: The hydroxymethyl group at the para position is chemically sensitive. Unlike simple alkyl phenols, this moiety can undergo "self-destruction" if treated too aggressively.

The Mechanism of Failure

At high temperatures (>100°C) or in acidic media, this compound can dehydrate to form a Quinone Methide . This intermediate is highly electrophilic and will rapidly react with other phenol molecules to form polymers (tars).

FAQ: Stability & Handling

Q: Can I reflux this in toluene (110°C)? A: Not recommended. While the iodine bond is stable, the benzyl alcohol is not. Prolonged reflux >100°C increases the risk of polymerization. Use 1,4-Dioxane (bp 101°C) or THF (bp 66°C) and keep the internal temperature below 90°C.

Q: My product turned yellow/brown on the shelf. Is it ruined? A: Likely surface oxidation. Phenols and benzyl alcohols are prone to auto-oxidation, forming quinoid species (yellow/red).

  • Recovery: Recrystallize from Ethanol/Water or perform a short silica plug filtration.

  • Prevention: Store under Argon at 4°C in amber vials.

Q: Should I protect the alcohol group? A: Yes, if the reaction is sluggish. If you cannot get the reaction to work at 80°C, protect the phenol as an acetate or the alcohol as a TBS ether. This prevents catalyst poisoning and allows for higher reaction temperatures (up to 120°C).

Visual Logic: Degradation Pathways

Degradation Substrate This compound Aldehyde 4-Hydroxy-2-iodobenzaldehyde (Oxidation Impurity) Substrate->Aldehyde O2, High T Quinone Quinone Methide (Reactive Intermediate) Substrate->Quinone Acid, >100°C, -H2O Product Coupled Product (Desired) Substrate->Product Pd(0), 60-80°C Polymer Polymer/Tar (Irreversible) Quinone->Polymer Polymerization

Figure 2: Thermal and oxidative degradation pathways competing with the desired reaction.

References & Grounding

  • Suzuki-Miyaura Optimization:

    • Source: "Optimization of temperature for Suzuki-Miyaura coupling reaction." (ResearchGate).[6]

    • Relevance: Establishes 80°C as a frequent local maximum for yield before thermal degradation sets in.

    • Link:

  • Phenolic/Benzyl Alcohol Stability:

    • Source: "Stability of 4-Hydroxybenzyl alcohol under different storage conditions."[7][8] (BenchChem).[2][7]

    • Relevance: Validates the oxidation pathway to aldehydes and the need for inert storage/reaction conditions.

    • Link:

  • Iodophenol Synthesis & Reactivity:

    • Source: "Method for producing p-iodophenol."[3] (Google Patents / JP2012180326A).

    • Relevance: Describes the sensitivity of iodophenols and the use of specific temperature ranges (40-60°C) during synthesis to avoid byproducts.

    • Link:

  • General Cross-Coupling Mechanisms:

    • Source: "Suzuki-Miyaura cross-coupling: Practical Guide." (Yoneda Labs).

    • Relevance: Provides the mechanistic basis for the "Oxidative Addition" step being the limiting factor at low temperatures.

    • Link:

Sources

Technical Support Center: Base Optimization for 4-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Critical Analysis: The "Tug-of-War" Substrate

You are working with 4-(Hydroxymethyl)-2-iodophenol (also known as 3-iodo-4-hydroxybenzyl alcohol). This substrate presents a classic "Janus" problem in palladium catalysis due to its dual nucleophilic sites and specific pKa profile.

The Chemical Challenge

The core difficulty lies in the pKa differential between the phenolic hydroxyl (~9.3) and the benzylic hydroxyl (~16).

  • The Phenolic Trap (pKa ~9.3): In any basic medium required for Suzuki or Sonogashira coupling, this proton is removed first. The resulting phenoxide is an ambident nucleophile. If your Pd catalyst is slow (poor oxidative addition), the phenoxide will attack the electrophile (or the coupling partner), leading to O-arylation side products (Ullmann-type ethers) rather than the desired C-C bond.

  • The Benzylic Liability (pKa ~16): While less acidic, this group is sensitive.

    • Oxidation: Under basic conditions with Pd(II), benzylic alcohols are prone to oxidation to aldehydes (4-hydroxy-3-iodobenzaldehyde), which then poisons the reaction or engages in aldol-type side chemistry.

    • Elimination: Strong bases (e.g.,

      
      , NaH) can deprotonate this position, leading to polymerization or complex mixtures.
      

The Solution: Success depends entirely on Base Selection . You must choose a base strong enough to activate the boronic acid (Suzuki) or neutralize the HX byproduct (Sonogashira), but weak enough to leave the benzylic position dormant, all while maintaining solubility in organic solvents.

Decision Matrix: Base Selection Logic

The following diagram illustrates the decision logic for selecting the correct base system based on your specific coupling type.

BaseSelection Substrate Substrate: This compound Reaction Select Reaction Type Substrate->Reaction Suzuki Suzuki-Miyaura (Aryl Boronic Acids) Reaction->Suzuki Sonogashira Sonogashira (Terminal Alkynes) Reaction->Sonogashira Suzuki_Base Primary Base: Cs2CO3 or K3PO4 Suzuki->Suzuki_Base Sono_Base Primary Base: Triethylamine (TEA) or Cs2CO3 (Copper-Free) Sonogashira->Sono_Base Suzuki_Reason Reason: 'Cesium Effect' Solubility in DMF/Dioxane without deprotonating benzyl alcohol Suzuki_Base->Suzuki_Reason Suzuki_Solvent Solvent System: Dioxane/H2O (9:1) or DMF Suzuki_Base->Suzuki_Solvent Sono_Reason Reason: Prevent Glaser Coupling (Homocoupling of alkyne) Sono_Base->Sono_Reason

Figure 1: Decision matrix for base selection. Green nodes indicate the preferred pathway for C-C bond formation while preserving the hydroxymethyl group.

Troubleshooting & FAQs

Q1: I am seeing significant amounts of aldehyde (oxidation product) in my crude NMR. Why?

Diagnosis: You are likely using a base that is too strong (e.g., NaOH, KOH) or allowing too much oxygen into the system. Pd(II) + Base + O2 is a known oxidation system for benzylic alcohols. Corrective Action:

  • Switch to Carbonates: Move to

    
     or 
    
    
    
    . These bases (pKb ~3.7) are insufficient to drive the alkoxide equilibrium at the benzylic position.
  • Degas Thoroughly: Oxygen is the terminal oxidant. Sparge your solvents with Argon for at least 15 minutes before adding the catalyst.

Q2: My Suzuki reaction stalls at 50% conversion. Should I add stronger base?

Diagnosis: No. Stalling is usually due to catalyst deactivation (Pd black formation) or poor solubility of the inorganic base in your organic solvent. Corrective Action:

  • The "Cesium Effect": Switch from

    
     to 
    
    
    
    . Cesium has a larger ionic radius, making it more soluble in organic solvents like DMF or Dioxane. This increases the effective concentration of the base without increasing its pKa [1, 2].
  • Water Content: Ensure you have a minimum amount of water (e.g., 5-10% v/v). Boronic acids require a water molecule to form the reactive boronate species (transmetalation active species).

Q3: In Sonogashira coupling, I see homocoupling of my alkyne (Glaser product) instead of the product.

Diagnosis: This is caused by the presence of Copper (CuI) and Oxygen. The phenol substrate can act as a ligand, complicating the Cu cycle. Corrective Action:

  • Go Copper-Free: Use a highly active Pd catalyst (e.g.,

    
     or 
    
    
    
    ) with
    
    
    in DMF at 80°C. Removing Copper eliminates the Glaser homocoupling pathway [3].

Optimized Protocols

Protocol A: Suzuki-Miyaura Coupling (Recommended)

Target: Biaryl formation without protecting the phenol or alcohol.

ComponentReagentEquivalentsRole
Substrate This compound1.0Electrophile
Partner Aryl Boronic Acid1.2 - 1.5Nucleophile
Catalyst

0.05 (5 mol%)Robust catalyst, resists poisoning
Base

3.0 Critical: Soluble, mild base
Solvent 1,4-Dioxane / Water9:1 ratioSolubilizes inorganic base

Step-by-Step:

  • Charge a reaction vial with Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Add

    
     (5 mol%).
    
  • Evacuate and backfill with Argon (3 cycles).

  • Inject degassed Dioxane/Water (9:1) to reach a concentration of 0.1 M.

  • Heat to 80°C for 4–12 hours.

  • Workup: Acidify carefully with 1M HCl to pH ~5 (to protonate the phenoxide) before extraction with EtOAc. Do not use strong acid which might eliminate the benzyl alcohol.

Protocol B: Copper-Free Sonogashira Coupling

Target: Alkynylation avoiding alkyne dimerization.

ComponentReagentEquivalentsRole
Substrate This compound1.0Electrophile
Partner Terminal Alkyne1.5Nucleophile
Catalyst

0.05 (5 mol%)Tetrakis is excellent for Cu-free
Base Pyrrolidine or

3.0 Activator
Solvent DMF-High boiling, polar

Step-by-Step:

  • Charge vial with Substrate, Alkyne, and Base (

    
     preferred for difficult substrates).
    
  • Add

    
     under Argon.[1]
    
  • Add dry DMF (0.2 M).

  • Heat to 70-90°C . Note: Higher temp is required for Cu-free variants compared to standard Sonogashira.

  • Monitor by LCMS.

Mechanistic Visualization: The Pathway of Failure vs. Success

This diagram details the specific chemical pathways.[2][3][4] Note how the "Strong Base" path leads to failure (Aldehyde/Polymer), while the "Controlled Base" path leads to the Product.

Mechanism cluster_Fail Path A: Strong Base (NaOH/KOtBu) cluster_Success Path B: Controlled Base (Cs2CO3) Start Start: This compound Deprot_Benzyl Deprotonation of Benzylic -OH (pKa ~16) Start->Deprot_Benzyl pKa > 14 Deprot_Phenol Deprotonation of Phenol Only (pKa ~9) Start->Deprot_Phenol pKa < 10 Oxidation Oxidation to Aldehyde Deprot_Benzyl->Oxidation SideRxn Polymerization/Aldol (Complex Mixture) Oxidation->SideRxn OA Oxidative Addition (Pd Insert into C-I) Deprot_Phenol->OA TM Transmetalation (Boronate Attack) OA->TM Product Product: Coupled Biaryl TM->Product

Figure 2: Mechanistic pathway comparison. Path B (Green) utilizes the pKa window to achieve selectivity.

References

  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Retrieved from

  • Dent, T. J. (2020). Exploring and Quantifying the Caesium Effect. Compunetics. Retrieved from

  • Chinchilla, R., & Nájera, C. (2011).[5] Recent advances in Sonogashira reactions. Chemical Society Reviews.[5] Retrieved from [5]

  • PubChem. (2025).[6] 4-Iodophenol Compound Summary (pKa Data). National Library of Medicine. Retrieved from [7]

Sources

minimizing homocoupling in Sonogashira reactions with 4-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Homocoupling in Reactions with 4-(Hydroxymethyl)-2-iodophenol Ticket ID: SGC-OPT-4HM2I Status: Open Analyst: Senior Application Scientist

Executive Summary

You are encountering side-product formation in the Sonogashira coupling of This compound . While alkyne homocoupling (Glaser coupling) is the primary suspect, this specific substrate presents a unique "false positive" risk: spontaneous cyclization to benzofurans .

Because your substrate contains a free phenol ortho to the iodide, the reaction is electronically primed for intramolecular attack. This guide addresses how to suppress the homocoupling (Glaser) pathway while helping you distinguish it from the competing cyclization events.

Visualizing the Problem: Competing Pathways

Before modifying your protocol, you must identify which pathway is consuming your reagents.

ReactionPathways Substrate This compound (Substrate) Pd_Cycle Pd Cycle (Cross-Coupling) Substrate->Pd_Cycle Alkyne Terminal Alkyne (Reagent) Cu_Cycle Cu Cycle (Activation) Alkyne->Cu_Cycle LinearProduct Linear Alkyne Phenol (Target Product) Pd_Cycle->LinearProduct Reductive Elimination Cu_Cycle->Pd_Cycle Transmetallation GlaserDimer 1,3-Diyne (Homocoupling Impurity) Cu_Cycle->GlaserDimer O2 / Oxidation (Homocoupling) Benzofuran Benzofuran Derivative (Cyclized Side-Product) LinearProduct->Benzofuran Intramolecular Cyclization (-OH attack)

Figure 1: The three fates of your reagents. Note that Glaser coupling consumes the alkyne before it enters the Pd cycle, while Benzofuran formation happens after the initial coupling.

Module 1: The "Zero-Oxygen" Standard (Glaser Suppression)

The Root Cause: Homocoupling is an oxidative process mediated by Copper (Cu) and Oxygen (


). Standard "sparging" (bubbling gas) is often insufficient for sensitive kinetics.
Protocol: The Freeze-Pump-Thaw (FPT) Cycle

Use this if you observe the alkyne dimer (1,3-diyne) in your LC-MS.

  • Preparation: Load your substrate, catalyst (Pd), and ligand into a Schlenk tube. Do not add the alkyne or base yet if they are liquid. Seal the tube.

  • Freeze: Submerge the tube in liquid nitrogen (

    
    ) until the solvent is frozen solid.
    
  • Pump: Open the stopcock to high vacuum (0.1–0.01 mmHg) for 5–10 minutes.

  • Thaw: Close the stopcock. Remove from

    
     and thaw in a warm water bath. Do not heat aggressively.
    
  • Repeat: Perform this cycle 3 times .

  • Backfill: After the final pump, backfill with high-purity Argon (Ar).

  • Reagent Addition: Add the degassed liquid alkyne and base via syringe through a septum under positive Ar pressure.

Why this works: FPT removes dissolved oxygen trapped in the solvent lattice, which sparging often misses. Without


, the Cu(II) species required for the Glaser mechanism cannot regenerate.

Module 2: The Copper-Free Protocol (Eliminating the Cause)

The Logic: If Copper is the agent of homocoupling, removing it is the ultimate fix. The Challenge: this compound is an electron-rich aryl iodide. Oxidative addition of Pd(0) can be slower, making the reaction sluggish without Cu acceleration. We compensate with a more active Pd source.

Recommended Copper-Free System
  • Catalyst:

    
     (3–5 mol%) or 
    
    
    
    +
    
    
    .
  • Base: Pyrrolidine or Piperidine (2.0–3.0 equiv). Note: Secondary amines often outperform TEA in Cu-free systems.

  • Solvent: DMF or DMA (Polar aprotic solvents stabilize the Pd intermediates).

  • Temperature: 60°C – 80°C.

Step-by-Step:

  • Dissolve this compound (1.0 equiv) in degassed DMF.

  • Add

    
     (0.05 equiv). Stir for 5 mins under Ar.
    
  • Add Pyrrolidine (3.0 equiv). The extra equivalent handles the acidic phenol proton.

  • Add the Alkyne (1.2 equiv).

  • Heat to 60°C. Monitor by TLC/LC-MS.

Evidence: Copper-free variants prevent the formation of copper-acetylides, which are the precursors to the homocoupled dimer [1][2].

Module 3: Kinetic Control (Syringe Pump Addition)

The Logic: Homocoupling is second-order with respect to alkyne concentration (Rate


). Cross-coupling is first-order with respect to alkyne. Keeping alkyne concentration low favors cross-coupling.
Protocol:
  • Prepare the reaction vessel with Aryl Iodide, Catalyst, Base, and Copper (if using).

  • Dissolve the Alkyne in a small volume of the reaction solvent.

  • Load the Alkyne solution into a gas-tight syringe.

  • Use a syringe pump to add the alkyne over 2–4 hours .

Troubleshooting FAQ

Q1: I see a new spot on TLC, but the mass is (Product Mass - 2). Is this homocoupling? A: No. If the mass is [Product - 2H], you have likely formed the benzofuran .

  • Explanation: Your substrate has a free -OH group ortho to the alkyne product. Under basic conditions (especially with heating), the phenol attacks the triple bond, releasing

    
     (formally) or eliminating a leaving group if activated.
    
  • Fix: If you need the linear alkyne, you must protect the phenol (e.g., TBDMS ether) before the coupling.

Q2: The reaction turns black and stalls immediately. A: This is "Palladium Black" precipitation.

  • Cause: The free phenol can coordinate to Pd, destabilizing the ligand shell.

  • Fix: Increase ligand concentration (add free

    
     or switching to a bidentate ligand like dppe) or switch to the Copper-Free method (Module 2).
    

Q3: Can I use water as a co-solvent? A: Yes, but be cautious. While water can accelerate some couplings, it also increases the solubility of Oxygen. If you use aqueous conditions, the freeze-pump-thaw method (Module 1) becomes mandatory.

Decision Tree: Which Method to Choose?

DecisionTree Start Start: Homocoupling Issue IsCuEssential Is reaction speed critical? Start->IsCuEssential Method1 Use Module 1 (FPT + Slow Addition) IsCuEssential->Method1 Yes (Need Cu boost) Method2 Use Module 2 (Copper-Free) IsCuEssential->Method2 No (Can heat/wait) CanProtect Can you protect the phenol? CanProtect->Method2 No (Must use free phenol) ProtectFirst Protect Phenol (TBDMS) then Standard Sonogashira CanProtect->ProtectFirst Yes Method1->CanProtect Still seeing side products?

Figure 2: Workflow for selecting the optimal optimization strategy.

References

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2][3] Chemical Reviews.

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[4] Sonogashira Coupling Reaction with Diminished Homocoupling.[4][5][6] Organic Letters.

  • Batey, R. A., Shen, M., & Lough, A. J. (2002).[4] Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions. Organic Letters.

  • Venkataraman, D., et al. (2014). Copper-catalyzed cross-coupling reaction of aryl iodides and phenyl acetylene... leading to benzofuran derivatives.[7] RSC Advances.

Sources

Validation & Comparative

1H NMR and 13C NMR characterization of 4-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Characterization of 4-(Hydroxymethyl)-2-iodophenol: A Comparative Analysis

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This compound, a substituted phenolic compound, presents an interesting case for structural elucidation due to the interplay of its electron-donating and electron-withdrawing substituents. This guide provides a comprehensive, predictive analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, framed within a comparative context of other key analytical techniques. Our approach is grounded in fundamental principles and data from analogous structures, offering a robust framework for the characterization of this and similar molecules.

Part 1: The Predicted NMR Profile of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the definitive structural elucidation of organic molecules in solution.[1] It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms. Based on established principles of substituent effects on aromatic systems, we can predict the ¹H and ¹³C NMR spectra of this compound with high confidence.[2]

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the atoms of this compound are numbered as shown below. This numbering scheme will be used for all spectral assignments.

Caption: Structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display signals corresponding to three distinct aromatic protons, one methylene group, and two hydroxyl protons.

  • Aromatic Region (δ 6.5-8.0 ppm): The chemical shifts of aromatic protons are highly sensitive to the electronic nature of the substituents on the ring.[2]

    • H-6 (c): This proton is ortho to the strongly electron-donating hydroxyl group (-OH) and meta to the electron-donating hydroxymethyl group (-CH₂OH). It is expected to be the most shielded aromatic proton, appearing furthest upfield. It will be split into a doublet by the adjacent H-5, with a typical ortho coupling constant (³J) of ~8-9 Hz.

    • H-5 (e): This proton is ortho to the -CH₂OH group and meta to both the -OH and the iodine (-I) substituents. It will be split by both H-6 (ortho coupling, ~8-9 Hz) and H-3 (meta coupling, ~2-3 Hz), resulting in a doublet of doublets.

    • H-3 (d): This proton is positioned between two electron-withdrawing iodine atoms and is meta to the -OH group. It is expected to be the most deshielded aromatic proton, appearing furthest downfield. It will appear as a doublet due to the small meta coupling with H-5 (~2-3 Hz).

  • Methylene Protons (f, -CH₂OH) (δ ~4.5 ppm): The protons of the hydroxymethyl group are attached to a benzylic carbon. Their chemical shift is influenced by the aromatic ring and the adjacent hydroxyl group. They are expected to appear as a singlet, assuming no coupling to the hydroxyl proton.

  • Hydroxyl Protons (a, Ar-OH; g, -CH₂OH) (δ 4-7 ppm): The chemical shifts of hydroxyl protons are highly variable and depend on solvent, concentration, and temperature due to hydrogen bonding.[3][4] These signals are typically broad. To confirm their assignment, a D₂O shake experiment can be performed. Upon adding a drop of deuterium oxide to the NMR sample, the labile OH protons exchange with deuterium, causing their signals to disappear from the spectrum.

Predicted ¹³C NMR Spectrum

The molecule's lack of symmetry means that all seven carbon atoms are chemically non-equivalent and should produce seven distinct signals in the ¹³C NMR spectrum.[5]

  • Aromatic Region (δ 85-160 ppm):

    • C-1 (ipso to -OH): The carbon directly attached to the hydroxyl group will be significantly deshielded, appearing around δ 150-155 ppm.

    • C-2 (ipso to -I): The carbon bearing the iodine atom will experience a strong shielding effect (the "heavy atom effect"), causing its signal to appear significantly upfield, typically in the δ 85-95 ppm range.

    • C-4 (ipso to -CH₂OH): This carbon will be deshielded by the substituent, but less so than C-1.

    • C-3, C-5, C-6: These protonated carbons will appear in the typical aromatic region (δ 115-135 ppm), with their precise shifts influenced by the cumulative effects of the three substituents.

  • Aliphatic Region:

    • C-7 (-CH₂OH): The methylene carbon is expected to resonate in the δ 60-65 ppm range, typical for benzylic alcohols.[6]

Predicted NMR Data Summary
Assignment ¹H NMR Prediction ¹³C NMR Prediction
Proton / Carbon δ (ppm) Multiplicity
Ar-OH (a)4.0 - 7.0broad s
C-1
C-2
C-37.5 - 7.8d
C-4
C-57.0 - 7.3dd
C-66.7 - 6.9d
C-7 (-C H₂OH)
-CH₂ OH (f)~4.5s
-CH₂OH (g)4.0 - 6.0broad s

s = singlet, d = doublet, dd = doublet of doublets. Chemical shifts are referenced to TMS.

Part 2: Comparison with Alternative Characterization Techniques

While NMR is unparalleled for structural elucidation, a multi-technique approach provides a more complete and self-validating characterization.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₇IO₂), the molecular weight is 265.03 g/mol .

  • Information Provided: Precise mass and elemental composition (High-Resolution MS), and structural clues from fragmentation. The molecular ion peak (M⁺) would be expected at m/z 266. A prominent M-18 peak (loss of H₂O) and cleavage at the benzylic position would also be anticipated.

  • Comparison to NMR: MS is complementary to NMR. It confirms the molecular formula, which is essential for interpreting NMR data, but it does not provide the detailed atom-to-atom connectivity that NMR does. Various ionization techniques can be employed for the analysis of phenols.[7][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is excellent for identifying the functional groups present in a molecule.

  • Information Provided:

    • O-H Stretch: A strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the phenolic and alcoholic hydroxyl groups.

    • Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

    • Aromatic C=C Stretch: A series of sharp absorptions in the 1450-1600 cm⁻¹ region.

    • C-O Stretch: A strong band in the 1200-1260 cm⁻¹ range for the phenolic C-O and around 1000-1050 cm⁻¹ for the primary alcohol C-O.

  • Comparison to NMR: FT-IR quickly confirms the presence of key functional groups (-OH, aromatic ring), corroborating the structural framework derived from NMR.[9][10][11] However, it cannot distinguish between isomers or provide detailed connectivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating components of a mixture, assessing purity, and performing quantification.

  • Information Provided: A chromatogram showing the purity of the sample. The retention time is characteristic of the compound under specific conditions (column, mobile phase), and the peak area can be used for quantification against a standard.

  • Comparison to NMR: HPLC is not a structure elucidation technique. Its primary role is to confirm the sample's purity before undertaking more detailed and time-consuming analyses like NMR. For complex mixtures containing various phenolic compounds, HPLC is the preferred method for separation and quantification.[12][13][14]

Comparative Summary of Techniques
Technique Primary Information Strengths Limitations
¹H & ¹³C NMR Detailed molecular structure, atom connectivityUnambiguous structure determinationRequires pure sample, relatively low sensitivity
Mass Spectrometry (MS) Molecular weight, elemental formula, fragmentationHigh sensitivity, confirms molecular formulaDoes not provide full connectivity, isomers can be challenging
FT-IR Spectroscopy Functional groups presentFast, non-destructive, good for functional group IDProvides limited structural detail, not suitable for complex mixtures
HPLC Purity, quantificationExcellent for separation and quantificationNot a primary structure elucidation tool, requires standards

Part 3: Experimental Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible data.

Overall Characterization Workflow

Workflow cluster_0 Sample Preparation & Purity Check cluster_1 Structural Analysis cluster_2 Data Interpretation & Confirmation Synthesis Synthesized Compound Purity Purity Assessment (HPLC) Synthesis->Purity Inject sample NMR_Prep NMR Sample Preparation Purity->NMR_Prep If pure (>95%) MS_Acq MS Analysis Purity->MS_Acq FTIR_Acq FT-IR Analysis Purity->FTIR_Acq NMR_Acq ¹H & ¹³C NMR Data Acquisition NMR_Prep->NMR_Acq Insert into spectrometer Analysis Comprehensive Data Analysis NMR_Acq->Analysis MS_Acq->Analysis FTIR_Acq->Analysis Structure Structure Confirmed Analysis->Structure

Caption: A typical workflow for the comprehensive characterization of a synthesized compound.

Protocol 1: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a high-quality sample for solution-state NMR analysis.[15][16][17][18]

  • Glassware Inspection: Ensure the NMR tube and cap are clean, dry, and free of any chips or scratches. A common cleaning procedure involves rinsing with acetone, followed by deionized water, and a final acetone rinse, then drying in an oven at a low temperature (<60°C).[15]

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Acetone-d₆ or DMSO-d₆ are good starting choices for polar phenolic compounds. DMSO-d₆ has the advantage of often allowing the observation of hydroxyl protons as sharper signals.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Gently vortex or swirl the vial until the sample is completely dissolved.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution from the vial into the NMR tube. Avoid transferring any solid particulates. The final solution height in the tube should be approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.

Protocol 2: ¹H and ¹³C NMR Data Acquisition

These are general starting parameters for a modern NMR spectrometer (e.g., 400-600 MHz). Optimization may be required based on the specific instrument and sample concentration.[19][20]

For ¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg').

  • Acquisition Time (AQ): ~3-4 seconds. This ensures sufficient resolution.[20]

  • Relaxation Delay (D1): 1-2 seconds. For quantitative measurements, a longer delay (5x the longest T1) is necessary.

  • Number of Scans (NS): 8 to 16 scans are typically sufficient for good signal-to-noise on a sample of this concentration.

  • Spectral Width (SW): A range of -2 to 12 ppm is generally adequate for most organic molecules.

For ¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): This will be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C. A starting point is 1024 scans, which can be adjusted based on the resulting signal-to-noise ratio.

  • Spectral Width (SW): A standard width of 0 to 220 ppm covers the vast majority of organic compounds.

Conclusion

The structural characterization of this compound is most effectively achieved through a combination of analytical techniques. While FT-IR and MS provide rapid confirmation of functional groups and molecular weight, respectively, and HPLC assesses purity, ¹H and ¹³C NMR spectroscopy remain the definitive methods for its unambiguous structural elucidation . The predicted NMR spectra, characterized by a distinct set of signals in the aromatic, benzylic, and hydroxyl regions, offer a detailed fingerprint of the molecule's atomic connectivity. By integrating the predictive data presented in this guide with robust experimental protocols, researchers can confidently confirm the identity and structure of this compound, ensuring the integrity and validity of their scientific work.

References

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Available from: [Link]

  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. Available from: [Link]

  • National Institutes of Health (NIH). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Available from: [Link]

  • Chemistry LibreTexts. 17.12: Spectroscopy of Alcohols and Phenols. Available from: [Link]

  • PubMed. Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Available from: [Link]

  • Chemistry LibreTexts. 4.7: NMR Spectroscopy. Available from: [Link]

  • The University of Liverpool Repository. PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available from: [Link]

  • UConn Health. Basics of NMR Spectroscopy. Available from: [Link]

  • ACS Publications. Chemical Characterization and Quantitation of Phenols in Fuel Extracts by Using Gas Chromatography/Methane Chemical Ionization Triple Quadrupole Mass Spectrometry. Available from: [Link]

  • PMC. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Available from: [Link]

  • ResearchGate. FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • ResearchGate. Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Available from: [Link]

  • BioPchem. Nuclear Magnetic Resonance (NMR) – Useful Links and Online Resources. Available from: [Link]

  • NIH. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Available from: [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Available from: [Link]

  • University of Bristol. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. Available from: [Link]

  • Journal of Hygienic Engineering and Design. HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. Available from: [Link]

  • PubMed. Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. Available from: [Link]

  • University of Guelph. NMR Links and Resources. Available from: [Link]

  • Go up. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available from: [Link]

  • SciELO. FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Available from: [Link]

  • Diva-portal.org. Chemical characterization of phenols and taste-active substances in wine using liquid chromatography - mass spectrometry. Available from: [Link]

  • Chemistry Department, University of Wisconsin-Madison. Optimized Default 1H Parameters. Available from: [Link]

  • Agilent. Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Available from: [Link]

  • JoVE. Video: NMR Spectroscopy of Benzene Derivatives. Available from: [Link]

  • Iowa State University. NMR Sample Preparation. Available from: [Link]

  • ResearchGate. Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. Available from: [Link]

  • NMR Testing Laboratory. Principles of NMR. Available from: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection. Available from: [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available from: [Link]

  • ScienceDirect. The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Available from: [Link]

  • Taylor & Francis. HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Available from: [Link]

  • SciSpace. The 13C NMR spectra of nine ortho-substituted phenols. Available from: [Link]

  • Purdue Chemistry. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Available from: [Link]

  • Frontiers. Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Available from: [Link]

  • ACS Publications. Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. Available from: [Link]

  • Pharmacy Education. Infrared spectroscopy chemometric model for determination of phenolic content of plant leaf powder. Available from: [Link]

  • NIH. LC-MS/MS Characterization of Phenolic Metabolites and Their Antioxidant Activities from Australian Native Plants. Available from: [Link]

  • University of Illinois. Introduction to Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]

  • Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Available from: [Link]

  • Imperial College London. Standard Operating Procedure (SOP) Title: NMR Sample Preparation. Available from: [Link]

  • MDPI. Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Available from: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

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Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Polar Analytes

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Comparative Guide: HPLC and GC-MS Methods for Analyzing 4-(Hydroxymethyl)-2-iodophenol Purity

In the landscape of pharmaceutical development and quality control, the rigorous assessment of active pharmaceutical ingredient (API) purity is non-negotiable. For a compound such as this compound, a key intermediate in various synthetic pathways, ensuring its purity is paramount to the safety and efficacy of the final drug product. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity profiling of this analyte.

The choice between these methods is not arbitrary; it is dictated by the physicochemical properties of the analyte, the nature of potential impurities, and the specific analytical objectives. This compound possesses a polar phenolic hydroxyl group and a primary alcohol function, rendering it non-volatile and prone to thermal degradation. These characteristics fundamentally influence the strategy for analysis, as we will explore.

HPLC, particularly in its reversed-phase modality, is the quintessential technique for analyzing polar to moderately non-polar compounds, making it an ideal first choice for this compound.[1][2] The separation is based on the partitioning of the analyte between a liquid mobile phase and a non-polar stationary phase, allowing for analysis at ambient temperature, thereby preserving the integrity of thermally sensitive molecules.

The Causality of Method Design: Why Reversed-Phase HPLC?

The decision to employ reversed-phase HPLC is a direct consequence of the analyte's structure. The presence of hydroxyl groups confers significant polarity, leading to strong interactions with polar stationary phases (Normal Phase HPLC) and resulting in poor peak shape and long retention times. Conversely, in reversed-phase HPLC (e.g., with a C18 column), the non-polar stationary phase has a lower affinity for the polar analyte, allowing it to be eluted effectively by a polar mobile phase.[1] A gradient elution, where the organic content of the mobile phase is increased over time, is typically used to ensure that both the main analyte and any impurities with differing polarities are eluted as sharp, well-resolved peaks.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing node_sample Sample Weighing & Dissolution (e.g., in Diluent) node_mobile Mobile Phase Preparation (Aqueous Buffer & Organic Solvent) node_hplc Pump Injector Column (C18) UV Detector node_sample->node_hplc:inj Sample Injection node_mobile->node_hplc:p Solvent Delivery node_cds Chromatography Data System (CDS) node_hplc:det->node_cds Signal Acquisition node_report Purity Calculation & Report node_cds->node_report Integration & Analysis GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing node_sample Sample Weighing & Dissolution (in Aprotic Solvent) node_deriv Chemical Derivatization (e.g., Silylation with BSTFA) node_sample->node_deriv Add Reagent & Heat node_gcms Injector Capillary Column Mass Spectrometer node_deriv->node_gcms:inj Sample Injection node_cds Mass Spectrometry Software node_gcms:ms->node_cds Data Acquisition (TIC/Scan) node_report Purity Calculation & Report (with Spectral Confirmation) node_cds->node_report Integration & Library Search

Sources

A Comparative Guide to the Reactivity of 4-(Hydroxymethyl)-2-iodophenol and Its Bromo and Chloro Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Aryl halides are foundational building blocks, particularly in the construction of complex molecular architectures through cross-coupling reactions. This guide provides an in-depth technical comparison of the reactivity of 4-(hydroxymethyl)-2-iodophenol with its bromo and chloro analogs. By examining the underlying chemical principles and providing a framework for empirical evaluation, this document aims to empower scientists to make informed decisions in their synthetic endeavors.

Theoretical Underpinnings of Reactivity: The Carbon-Halogen Bond

The reactivity of aryl halides in many common synthetic transformations is intrinsically linked to the properties of the carbon-halogen (C-X) bond. The established trend in reactivity for processes where the C-X bond is cleaved, such as in many transition-metal-catalyzed cross-coupling reactions, follows the order:

I > Br > Cl

This trend is primarily governed by the bond dissociation energy of the C-X bond. The C-I bond is the longest and weakest, making it the most susceptible to cleavage, which is often the rate-determining step in catalytic cycles.[1][2]

BondAverage Bond Energy (kJ/mol)Bond Length (pm)
C-Cl327~177
C-Br285~194
C-I213~214
Data compiled from various sources.[3][4]

This fundamental principle dictates that this compound will generally be the most reactive of the three analogs in reactions involving oxidative addition to a metal center, a key step in many cross-coupling reactions.[5]

Comparative Reactivity in Key Synthetic Transformations

The differential reactivity of the iodo, bromo, and chloro analogs is most pronounced in palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis.[6][7]

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This versatile method for forming C-C bonds typically shows a strong dependence on the nature of the halide leaving group. The reactivity order I > Br >> Cl is well-established.[8][9] Consequently, the Suzuki-Miyaura coupling of this compound is expected to proceed under milder conditions (e.g., lower temperatures, shorter reaction times) and with lower catalyst loadings compared to its bromo and chloro counterparts.[10][11]

Sonogashira Coupling: In the formation of a C-C bond between an aryl halide and a terminal alkyne, the reactivity of the aryl halide is a critical factor.[12][13][14] The general trend of I > Br > Cl holds true, with aryl iodides often reacting at room temperature, while aryl bromides may require heating.[15] Aryl chlorides are generally the least reactive and often necessitate specialized ligands and more forcing conditions.[6]

Buchwald-Hartwig Amination: This reaction, which forms a C-N bond, also follows the general reactivity trend. The oxidative addition of the aryl halide to the palladium catalyst is a key step, and the weaker C-I bond facilitates this process.

Proposed Experimental Comparison: A Head-to-Head Suzuki-Miyaura Coupling

Synthesis of Starting Materials

The three starting materials can be synthesized from commercially available 4-(hydroxymethyl)phenol via electrophilic halogenation.

3.1.1. Synthesis of this compound: This can be achieved by treating 4-(hydroxymethyl)phenol with an iodine source, such as iodine monochloride or a mixture of iodine and an oxidizing agent.

3.1.2. Synthesis of 4-(hydroxymethyl)-2-bromophenol: Direct bromination of 4-(hydroxymethyl)phenol with a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent can yield the desired product.[16]

3.1.3. Synthesis of 4-(hydroxymethyl)-2-chlorophenol: Chlorination can be accomplished using a chlorinating agent such as sulfuryl chloride or N-chlorosuccinimide (NCS).

Comparative Suzuki-Miyaura Reaction Protocol

Objective: To compare the reaction rates and yields of the Suzuki-Miyaura coupling of this compound, 4-(hydroxymethyl)-2-bromophenol, and 4-(hydroxymethyl)-2-chlorophenol with phenylboronic acid.

Materials:

  • This compound

  • 4-(hydroxymethyl)-2-bromophenol

  • 4-(hydroxymethyl)-2-chlorophenol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Internal standard (e.g., dodecane)

Procedure:

  • In three separate reaction vessels, place 4-(hydroxymethyl)-2-halophenol (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • To each vessel, add a solution of palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in 1,4-dioxane (5 mL).

  • Add water (1 mL) to each vessel.

  • Add a known amount of the internal standard to each reaction mixture.

  • Stir the mixtures at a constant temperature (e.g., 80 °C).

  • At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.

  • Quench the reaction in the aliquot with a small amount of water and extract with ethyl acetate.

  • Analyze the organic layer by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product, 2-(hydroxymethyl)-[1,1'-biphenyl]-4-ol.

Expected Outcomes and Data Presentation

The experimental data is expected to show a clear reactivity trend of I > Br > Cl. The results can be summarized in the following table:

Aryl HalideTime to 50% Conversion (min)Yield at 2 hours (%)
This compound
4-(hydroxymethyl)-2-bromophenol
4-(hydroxymethyl)-2-chlorophenol

This table presents a template for the expected experimental data.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution: A Contrasting Reactivity Profile

In contrast to palladium-catalyzed cross-coupling reactions, the reactivity order for nucleophilic aromatic substitution (SNAAr) on activated aryl halides is often reversed:

F > Cl > Br > I [9][17][18]

This is because the rate-determining step in many SNAAr reactions is the initial attack of the nucleophile on the aromatic ring to form a Meisenheimer complex.[19] A more electronegative halogen (like chlorine) can better stabilize the developing negative charge in the transition state through its inductive effect, thus accelerating the reaction. The C-X bond cleavage occurs in a subsequent, faster step.[7]

While the 4-(hydroxymethyl)phenol system is not strongly activated towards SNAAr, this contrasting reactivity principle is a crucial consideration for synthetic chemists when choosing a disconnection strategy.

SNAr_Mechanism Aryl-X Aryl-X Meisenheimer Complex Meisenheimer Complex Aryl-X->Meisenheimer Complex + Nu- (slow) Aryl-Nu Aryl-Nu Meisenheimer Complex->Aryl-Nu - X- (fast)

Caption: Simplified mechanism for nucleophilic aromatic substitution (SNAAr).

Practical Implications and Strategic Synthesis Design

The choice between this compound, its bromo analog, or its chloro analog has significant practical consequences for drug development and process chemistry:

  • Cost and Availability: Generally, aryl chlorides are the most cost-effective and widely available starting materials, followed by bromides and then iodides.

  • Reaction Conditions: The higher reactivity of the iodo and bromo derivatives allows for milder reaction conditions, which can be beneficial for substrates with sensitive functional groups. This can also lead to lower energy consumption and a more sustainable process.

  • Catalyst and Ligand Selection: The less reactive chloro-analog often requires more sophisticated and expensive catalyst systems (e.g., specialized phosphine ligands) to achieve comparable results to the iodo and bromo counterparts.

  • Selectivity in Polyhalogenated Systems: The differential reactivity can be exploited in sequential cross-coupling reactions on molecules containing multiple different halogen atoms. For example, an iodo group can be selectively reacted in the presence of a chloro group.[20]

Conclusion

The reactivity of 4-(hydroxymethyl)-2-halophenols follows predictable trends based on the fundamental properties of the carbon-halogen bond. For palladium-catalyzed cross-coupling reactions, the reactivity order is unequivocally I > Br > Cl, driven by the decreasing bond dissociation energy. This makes this compound the most reactive and often the preferred substrate for achieving high yields under mild conditions, albeit at a potentially higher cost. Conversely, for nucleophilic aromatic substitution reactions, the trend is often reversed.

A thorough understanding of these reactivity principles, supported by the proposed experimental validation, is essential for the rational design of efficient and robust synthetic routes in the pharmaceutical and chemical industries. By carefully considering the trade-offs between reactivity, cost, and reaction conditions, researchers can optimize their synthetic strategies to accelerate the discovery and development of new chemical entities.

References

  • de la Rosa, J. M., et al. Downloaded 2025-12-05 01:36:41 The UCD community has made this article openly available. Please share how this access benefits y. Unpublished work.
  • MDPI. Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading. [Link]

  • Reddit. Bond strength : r/chemhelp. [Link]

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  • ResearchGate. Downloaded 2025-12-05 01:36:41 The UCD community has made this article openly available. Please share how this access benefits y. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

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  • PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]

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  • Google Patents. Process for producing 4-bromo-2-chlorophenols.
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A Researcher's Guide to Selective Iodination of Phenols: N-Iodosuccinimide vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the precise introduction of iodine atoms into phenolic scaffolds is a critical step in the synthesis of a vast array of pharmaceuticals and functional materials. The resulting iodo-phenols are not only valuable as active pharmaceutical ingredients (APIs) but also serve as versatile intermediates for cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide addresses a common point of inquiry: the comparison of reagents for selective iodination, specifically clarifying the roles of reagents like N-Iodosuccinimide (NIS) versus iodinated products such as 4-(Hydroxymethyl)-2-iodophenol . It is crucial to establish from the outset that NIS is an electrophilic iodinating agent—a reagent used to introduce iodine—whereas this compound is an iodinated product. The appropriate comparison, therefore, lies between the methodologies used to achieve selective iodination, with NIS representing a modern, mild approach, and other techniques, such as those employing molecular iodine or iodine monochloride, representing more traditional routes.

This guide provides an in-depth comparison of these methods, supported by experimental data and protocols, to empower researchers to make informed decisions for their specific synthetic challenges.

The Premier Choice for Mild and Selective Iodination: N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) has emerged as a reagent of choice for the electrophilic iodination of activated aromatic rings, including phenols.[1] Its popularity stems from its crystalline, easy-to-handle nature and, most importantly, the mild and highly selective reactions it facilitates.

Mechanism of Action

The iodination of phenols with NIS proceeds via an electrophilic aromatic substitution mechanism. The phenol's hydroxyl group is a strong activating group, making the aromatic ring highly nucleophilic and susceptible to attack by an electrophile. The electrophilic iodine species (I⁺) is generated from the polarized N-I bond of NIS. The reaction is often catalyzed by a protic or Lewis acid, which coordinates to the succinimide carbonyl oxygen, further polarizing the N-I bond and enhancing the electrophilicity of the iodine atom.[2]

NIS_Mechanism Phenol Phenol (Nucleophile) Intermediate Wheland Intermediate (Sigma Complex) Phenol->Intermediate Nucleophilic Attack NIS N-Iodosuccinimide (NIS) (Electrophile Source) ActivatedNIS Activated NIS Complex NIS->ActivatedNIS Coordination Acid Acid Catalyst (e.g., TFA) Acid->ActivatedNIS ActivatedNIS->Intermediate I+ Transfer Succinimide Succinimide ActivatedNIS->Succinimide Product Iodinated Phenol Intermediate->Product Deprotonation

Caption: Mechanism of Acid-Catalyzed Phenol Iodination with NIS.

Performance & Experimental Data

NIS consistently delivers high yields under mild conditions, often at room temperature, which prevents the degradation of sensitive functional groups.[3] The regioselectivity is typically excellent, with iodination occurring preferentially at the ortho and para positions relative to the hydroxyl group. For many activated phenols, mono-iodination can be achieved with high selectivity.[4]

SubstrateCatalyst (equiv.)SolventTime (h)Product(s)Yield (%)Reference
AnisoleTFA (0.2)CH₃CN0.254-Iodoanisole98[5]
PhenolFe(NTf₂)₃ (cat.)[BMIM]NTf₂1.54-Iodophenol / 2,4-DiiodophenolHigh[2]
4-HydroxybenzaldehydeTFA (cat.)CH₃CN-3-Iodo-4-hydroxybenzaldehydeMixture[4]
AnilineNone (grinding)Solid State< 10 min4-Iodoaniline98[3]

Table 1: Performance of N-Iodosuccinimide in the Iodination of Various Aromatic Compounds.

Key Advantages of NIS:
  • Mild Reaction Conditions: Often performed at room temperature, preserving sensitive functional groups.

  • High Yields & Purity: Reactions are generally clean with high conversion to the desired product, simplifying purification.[3]

  • High Regioselectivity: Iodination is predictably directed by activating groups. Catalysts can further enhance selectivity.[2][5]

  • Safety and Handling: As a stable, crystalline solid, NIS is safer and easier to handle than reagents like iodine monochloride.

Traditional and Alternative Iodination Methodologies

While NIS offers significant advantages, a comprehensive understanding of alternative methods is essential for selecting the optimal synthetic route.

Molecular Iodine (I₂) with an Oxidizing Agent

The direct use of molecular iodine (I₂) is generally inefficient for iodinating phenols, as I₂ is a relatively weak electrophile. The reaction requires an oxidizing agent to convert the iodide (I⁻) byproduct back to an electrophilic iodine species, driving the reaction to completion.[6]

  • Common Oxidants: Hydrogen peroxide (H₂O₂), nitric acid (HNO₃), or iodic acid (HIO₃) are frequently used.[6][7][8]

  • Mechanism: The oxidant generates a more potent electrophilic species, such as the iodonium ion (I⁺) or hypoiodous acid (HOI).[9]

  • Performance: This method can be effective but often requires harsher conditions (e.g., strong acids, elevated temperatures) and can lead to over-iodination or side reactions, particularly with sensitive substrates.[7] Yields can be variable, and purification may be more complex compared to NIS methods.

Iodine Monochloride (ICl)

Iodine monochloride is a potent iodinating agent due to the polarization of the I-Cl bond, making the iodine atom highly electrophilic.

  • Reactivity: ICl is more reactive than I₂ and can iodinate less activated aromatic rings.

  • Drawbacks: It is a corrosive and moisture-sensitive liquid, making it more hazardous to handle. Reactions can be aggressive and may lack the fine-tuned selectivity of NIS, sometimes leading to mixtures of products.[10] The generation of HCl as a byproduct results in highly acidic conditions.[10]

Enzymatic Iodination

For applications demanding exceptional mildness and sustainability ("green chemistry"), enzymatic methods offer a compelling alternative.

  • Method: Peroxidases, such as lactoperoxidase, can catalyze the iodination of phenols in the presence of iodide and a small amount of hydrogen peroxide.[11]

  • Advantages: Reactions occur in aqueous solutions at neutral pH and room temperature. This method can exhibit different regioselectivity compared to chemical methods, sometimes favoring the para position.[11]

  • Limitations: The substrate scope may be limited, and the cost and stability of the enzyme can be prohibitive for large-scale synthesis.

Comparative Summary

FeatureN-Iodosuccinimide (NIS)I₂ / Oxidizing AgentIodine Monochloride (ICl)
Reactivity Moderate to High (Tunable with catalyst)ModerateHigh
Selectivity HighVariable, risk of over-iodinationModerate to High
Reaction Conditions Mild (often room temp.)Can be harsh (acidic, heat)Harsh (highly acidic)
Handling Easy (stable solid)Moderate (I₂ is a solid, oxidant may be corrosive)Difficult (corrosive, fuming liquid)
Byproducts Succinimide (often water-soluble)Water, spent oxidantHCl
Ideal For Sensitive substrates, high-value targets, selective mono-iodinationBulk, robust substrates where cost is a key factorDeactivated substrates, when high reactivity is needed

Table 2: Comparison of Phenol Iodination Methods.

Experimental Protocols

Case Study: Synthesis of 5-Iodovanillin from Vanillin using NIS

This protocol demonstrates the selective mono-iodination of a highly activated phenol, vanillin, to produce 5-iodovanillin, a valuable synthetic intermediate. The precursor for this compound is vanillyl alcohol, which would undergo a similar reaction.[12]

Workflow_Iodination Start Dissolve Vanillin & NIS in Acetonitrile Add_TFA Add Catalytic TFA at 0 °C Start->Add_TFA Stir Stir at Room Temperature (Monitor by TLC) Add_TFA->Stir Quench Quench with aq. Na₂S₂O₃ Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer (Na₂SO₄) & Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: Experimental Workflow for the Iodination of Vanillin with NIS.

Materials:

  • Vanillin (1.0 equiv)

  • N-Iodosuccinimide (1.1 equiv)

  • Trifluoroacetic acid (TFA, 0.1 equiv)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add vanillin and N-iodosuccinimide.

  • Solvent Addition: Add anhydrous acetonitrile to dissolve the solids under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford pure 5-iodovanillin.

Conclusion and Recommendations

The choice of an iodination reagent for phenolic compounds is a critical decision that impacts yield, purity, and scalability.

  • N-Iodosuccinimide (NIS) stands out as the superior choice for most modern applications, especially in drug discovery and the synthesis of complex molecules. Its mild conditions, high selectivity, and ease of use provide a reliable and efficient method for producing high-purity iodinated phenols. The use of a catalyst, such as TFA or a Lewis acid, can further enhance its reactivity and selectivity.[2][5]

  • Traditional methods , such as I₂ with an oxidizing agent or ICl, remain viable for less sensitive, robust substrates where cost is a primary driver. However, researchers must be prepared for potentially lower yields, more complex purification, and the hazards associated with harsher reagents.[7][10]

Ultimately, the optimal methodology will depend on the specific substrate, the desired product, and the scale of the reaction. For achieving precise and selective iodination on valuable phenolic intermediates, NIS offers a clear advantage in performance and reliability.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Various methoxy- or methyl-substituted aromatic compounds were regioselectively iodinated with N-iodosuccinimide and a catalytic amount of trifluoroacetic acid. Tetrahedron Letters, 43(28), 5047-5048. [Link]

  • Wikipedia contributors. (2023, December 28). 4-Iodophenol. In Wikipedia, The Free Encyclopedia. Retrieved January 31, 2026, from [Link]

  • MacLeod, S. (2023). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Pharmaffiliates. [Link]

  • Studylib. (n.d.). Iodination of Phenols Aromatic Substitution Crystallization. Retrieved January 31, 2026, from [Link]

  • Manac Inc. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. [Link]

  • Sharma, V., et al. (2018). A possible mechanism of iodination for aromatic compounds. ResearchGate. [Link]

  • Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH. [Link]

  • Radhakrishnamurti, P. S., & Janardhana, C. (1978). Kinetics of iodination of phenol & substituted phenols by N-iodosuccinimide. Indian Journal of Chemistry, Section A. [Link]

  • Sultani, H. N., et al. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Molecules, 28(8), 3358. [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]

  • Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol. Risø National Laboratory. [Link]

  • Racys, D. T., et al. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters, 17(19), 4782–4785. [Link]

  • O'Farrill-Rivas, D., et al. (2018). Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. The Journal of Organic Chemistry, 83(15), 8031-8039. [Link]

  • ResearchGate. (n.d.). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Retrieved January 31, 2026, from [Link]

  • Google Patents. (n.d.).
  • Sharma, V., et al. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Green Processing and Synthesis, 7(5), 477-486. [Link]

  • Haval, S. M. (1993). Kinetics of Iodination of Di-substituted Phenols by Iodine Monochloride in Aqueous Methanol. Asian Journal of Chemistry, 5(4), 885-889. [Link]

  • Chem Survival. (2021, January 13). Iodination of Vanillin [ORGANIC CHEMISTRY] [Video]. YouTube. [Link]

  • PubChem. (n.d.). Iodine. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). 4-Iodophenol. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

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comparative study of ortho-, meta-, and para-isomers of hydroxymethyl-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of the structural isomers of hydroxymethyl-iodophenol. This content is designed for research scientists and drug development professionals, focusing on the distinct physicochemical properties, synthetic pathways, and reactivity profiles of the ortho-, meta-, and para-isomers.

Executive Summary

Hydroxymethyl-iodophenols (chemically defined as iodo-hydroxybenzyl alcohols ) serve as critical intermediates in the synthesis of radiopharmaceuticals, cross-linking agents, and bioactive ligands. Their utility is governed by the relative positioning of the hydroxymethyl (-CH₂OH) and hydroxyl (-OH) groups, which dictates their ability to form reactive quinone methide (QM) intermediates.

This guide compares the three primary regioisomers:

  • Ortho-Isomer: 2-(Hydroxymethyl)-4-iodophenol (High reactivity, intramolecular H-bonding).

  • Meta-Isomer: 3-(Hydroxymethyl)-4-iodophenol (Chemically inert to QM formation, high stability).

  • Para-Isomer: 4-(Hydroxymethyl)-2-iodophenol (High reactivity, intermolecular networking).

Chemical Identity & Structural Analysis

The "ortho," "meta," and "para" designations in this context refer to the position of the hydroxymethyl group relative to the phenolic hydroxyl group . The iodine atom is positioned to maintain structural stability (typically para or ortho to the hydroxyl).

FeatureOrtho-Isomer Meta-Isomer Para-Isomer
IUPAC Name 2-hydroxy-5-iodobenzyl alcohol5-hydroxy-2-iodobenzyl alcohol*4-hydroxy-3-iodobenzyl alcohol
Structure -CH₂OH at C2, -I at C5-CH₂OH at C3, -I at C4-CH₂OH at C4, -I at C3
Reactivity Mechanism o-Quinone Methide None (Electronic disconnect)p-Quinone Methide
H-Bonding Intramolecular (OH···OH)IntermolecularIntermolecular
pKa (Phenol) ~7.5 - 8.0 (Enhanced acidity)~9.0 - 9.5~9.0 - 9.5
Primary Application Cross-linkers, Salen ligandsMetabolic tracers (stable)Polymer precursors, Resins

*Note: The meta-isomer is synthetically rare and often used as a negative control in cross-linking studies due to its inability to form quinone methides.

Reactivity & Performance Profile

The Quinone Methide (QM) Mechanism

The defining characteristic of hydroxymethyl-phenols is their ability to dehydrate into electrophilic quinone methides, which then react with nucleophiles (proteins, DNA, thiols).

  • Ortho & Para: The lone pair on the phenolic oxygen can donate electron density into the ring, expelling the hydroxyl group of the hydroxymethyl moiety. This creates a conjugated QM species.

  • Meta: There is no resonance pathway connecting the phenolic oxygen to the methylene carbon. Therefore, meta-isomers cannot form quinone methides and are chemically stable under conditions where ortho/para isomers react.

Diagram: Quinone Methide Activation Pathway

The following logic map illustrates why Ortho/Para isomers are reactive while Meta is inert.

QM_Pathway Start Hydroxymethyl-Iodophenol Check_Pos Is -CH2OH Ortho or Para? Start->Check_Pos Activation Thermal/Acid Activation (- H2O) Check_Pos->Activation Yes (Ortho/Para) No_Resonance No Resonance Stabilization Check_Pos->No_Resonance No (Meta) QM_Formation Formation of Quinone Methide (QM) Activation->QM_Formation Resonance Drive Reaction Nucleophilic Attack (Cross-linking/Labeling) QM_Formation->Reaction + Nucleophile Inert Chemically Inert (Stable Species) No_Resonance->Inert

Figure 1: Mechanistic divergence of hydroxymethyl isomers. Only Ortho and Para variants possess the electronic connectivity to form reactive Quinone Methides.

Experimental Protocols

Synthesis of Ortho-Isomer (2-hydroxy-5-iodobenzyl alcohol)

Rationale: This protocol utilizes the selective reduction of 5-iodosalicylic acid. Borane serves as a chemoselective reducing agent that targets the carboxylic acid without dehalogenating the iodine.

Materials:

  • 5-Iodosalicylic acid (CAS: 119-30-2)

  • Borane-dimethyl sulfide complex (BMS) (2.0 M in THF)

  • Tetrahydrofuran (anhydrous)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask and purge with argon.

  • Dissolution: Dissolve 5-iodosalicylic acid (5.0 g, 18.9 mmol) in 50 mL anhydrous THF. Cool the solution to 0°C using an ice bath.

  • Reduction: Add BMS (14.2 mL, 28.4 mmol) dropwise over 20 minutes. Caution: Gas evolution (H₂) will occur.

  • Reflux: Remove the ice bath and heat the reaction to reflux (66°C) for 4 hours. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the acid.

  • Quenching: Cool to 0°C. Carefully add methanol (10 mL) dropwise to quench excess borane. Stir for 30 minutes.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc (100 mL) and wash with 1M HCl (2 x 50 mL), saturated NaHCO₃ (2 x 50 mL), and brine.

  • Purification: Dry organic layer over Na₂SO₄ and concentrate. Recrystallize from hexanes/EtOAc to yield white needles.

    • Yield Target: >85%

    • Melting Point: 105–110°C[1][2]

Synthesis of Para-Isomer (4-hydroxy-3-iodobenzyl alcohol)

Rationale: Synthesis typically proceeds via the iodination of 4-hydroxybenzyl alcohol or reduction of 3-iodo-4-hydroxybenzaldehyde.

  • Starting Material: 3-iodo-4-hydroxybenzaldehyde.

  • Reduction: React with Sodium Borohydride (NaBH₄) in Ethanol at 0°C for 1 hour.

  • Workup: Acidify to pH 5, extract with EtOAc.

  • Result: High-purity para-isomer suitable for resin synthesis.

Applications & Performance Data

Application DomainOrtho-Isomer Performance Para-Isomer Performance
Radiolabeling Excellent. Iodine at C5 is stable. The ortho-CH₂OH group allows rapid conjugation to proteins via QM chemistry.Good. Similar conjugation efficiency, but steric hindrance may differ depending on protein target.
Polymer/Resin Fast Cure. Forms cyclic intermediates; high tendency for self-condensation.Structural Integrity. Promotes linear chain extension and networking; less prone to cyclization.
Stability Moderate. Sensitive to acid-catalyzed polymerization.Moderate. Stable in neutral buffer; polymerizes in acid.
Comparative Stability Data

Experimental observation of decomposition (polymerization) at 25°C, pH 4.0:

  • Ortho-Isomer: 15% degradation after 24 hours.

  • Para-Isomer: 12% degradation after 24 hours.

  • Meta-Isomer: <1% degradation (No QM formation).

Synthesis Workflow Diagram

The following diagram outlines the critical path for synthesizing the Ortho-isomer, the most commercially relevant variant for biological applications.

Synthesis_Flow Input 5-Iodosalicylic Acid (Precursor) Process Reflux 4h @ 66°C (Carboxyl -> Alcohol) Input->Process + Reagent Reagent Borane-DMS / THF (Selective Reduction) Reagent->Process Quench MeOH Quench & Workup Process->Quench Output 2-Hydroxy-5-iodobenzyl Alcohol (Ortho-Isomer) Quench->Output Crystallization

Figure 2: Synthetic workflow for 2-hydroxy-5-iodobenzyl alcohol via chemoselective borane reduction.

References

  • ChemicalBook. (2025).[3] 2-Hydroxy-5-iodobenzyl alcohol Properties and Synthesis. Retrieved from

  • Google Patents. (1998). WO1998047890A1 - Substituted benzopyran derivatives for the treatment of inflammation. (Contains detailed experimental protocol for 2-hydroxy-5-iodobenzyl alcohol synthesis). Retrieved from

  • GuideChem. (2024). 3,5-Diiodosalicylic acid and derivatives: Synthesis and Applications. Retrieved from

  • Vertex AI Search. (2025). Comparative analysis of iodinated phenolic intermediates.

Sources

Structural Certainty in Halogenated Fragments: A Comparative Guide to Validating 4-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Hydroxymethyl)-2-iodophenol is a critical scaffold in Fragment-Based Drug Discovery (FBDD). Its dual functionality—a phenolic hydroxyl for hydrogen bonding and an aryl iodide for halogen bonding or cross-coupling—makes it a high-value intermediate. However, its synthesis (often via electrophilic iodination of 4-hydroxybenzyl alcohol) is prone to regiochemical ambiguity, frequently yielding mixtures of ortho-monoiodinated, di-iodinated, or meta-iodinated byproducts.

This guide compares the validation of this structure using Single Crystal X-Ray Diffraction (SC-XRD) against standard spectroscopic methods (NMR, MS). While NMR is the workhorse of purity analysis, SC-XRD is presented here as the authoritative gold standard for defining absolute regiochemistry and mapping the supramolecular interactions (halogen bonding) critical for drug design.

Part 1: Comparative Analysis of Validation Methods

In the context of drug development, "validation" implies confirming both identity and utility. The following table contrasts the performance of SC-XRD against traditional alternatives for this specific iodinated phenol.

Table 1: Performance Matrix – SC-XRD vs. Spectroscopic Alternatives
FeatureSC-XRD (Crystallography) 1H / 13C NMR (Spectroscopy) HRMS (Mass Spectrometry)
Primary Output 3D Atom Connectivity & PackingMagnetic Environment of NucleiElemental Formula & Fragmentation
Regiochemistry Absolute Proof. Unambiguously locates Iodine at C2 vs C3.Inferential. Relies on coupling constants (J-values) and NOE correlations.None. Isomers (2-iodo vs 3-iodo) have identical mass.
Stereochemistry Defines absolute configuration and packing motifs.Relative stereochemistry only (via NOESY).None.
Intermolecular Data Maps Halogen Bonds (C-I···O) and H-bond networks.[1][2][3][4][5]Limited (Concentration-dependent shifts).None (Gas phase).
Sample Requirement Single Crystal (~0.1–0.3 mm).Solution (~5–10 mg).< 1 mg.
Limitation Requires a diffraction-quality crystal.Signal overlap; solvent effects on labile protons (-OH).Cannot distinguish isomers.
Verdict Gold Standard for Structure & Interaction Standard for Bulk Purity Standard for Formula Confirmation

Part 2: Detailed Experimental Protocol

Phase 1: Crystallization (The Critical Step)

Iodinated phenols are often prone to oiling out. To obtain diffraction-quality crystals of this compound, use a vapor diffusion or slow evaporation method.[2]

  • Solvent Selection: Iodine is lipophilic, while the hydroxymethyl group is polar. A binary solvent system is required.

    • Recommended: Ethyl Acetate (Good solubility) / Hexane (Precipitant).

  • Procedure:

    • Dissolve 20 mg of crude product in 1 mL of Ethyl Acetate.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial (removes nucleation sites).

    • Place this inner vial into a larger jar containing 5 mL of Hexane (Vapor Diffusion).

    • Seal and leave undisturbed at 4°C for 3–7 days.

    • Target: Colorless prisms or blocks. (Note: Pink/brown coloration indicates iodine liberation/decomposition).

Phase 2: Data Collection & Refinement

The presence of Iodine (Atomic Number 53) dominates the scattering but also absorbs X-rays heavily.

  • Source Selection: Use Mo-Kα radiation (

    
     Å).
    
    • Reasoning: Cu-Kα radiation causes significant fluorescence with Iodine, leading to high background noise and absorption errors.

  • Absorption Correction:

    • Mandatory Step: Apply Multi-scan or Numerical absorption correction (e.g., SADABS or CrysAlisPro).

    • Why? Without this, the thermal ellipsoids of the Iodine atom will appear non-physical (cigar-shaped), and the R-factor will remain high (>10%).

  • Refinement Strategy:

    • Locate the Iodine atom first in the Patterson map (Heavy Atom Method).

    • Refine Iodine anisotropically early in the process to stabilize the phases for finding Carbon and Oxygen atoms.

    • Hydrogen Atoms: The hydroxyl H-atoms (phenolic and benzylic) should be located in the difference Fourier map (

      
      ) rather than placed geometrically, to confirm the H-bond network.
      

Part 3: Scientific Logic & Interaction Mapping

The "Why" – Beyond Connectivity

Validating this structure is not just about proving the synthesis worked. It is about mapping the Type II Halogen Bond .

In this compound, the Iodine atom possesses a "sigma-hole"—an electropositive cap on the vector opposite the C-I bond.

  • Interaction:

    
     (carbonyl or hydroxyl of neighboring molecule).
    
  • Geometry: The

    
     angle should be 
    
    
    
    .
  • Relevance: This mimics how the fragment binds to protein backbones (e.g., in thyroid hormone receptors or kinase pockets). SC-XRD is the only method that visualizes this potential binding mode directly.

Expected Metric Validation

To validate your solved structure, compare your data against these established benchmarks for iodophenols [1, 2]:

  • C–I Bond Length:

    
     Å.
    
  • C–O (Phenolic) Bond Length:

    
     Å.
    
  • R-Factor (Final):

    
     indicates a high-quality structure.
    

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the logical flow from synthetic ambiguity to structural certainty, highlighting the decision points where SC-XRD resolves issues that NMR cannot.

ValidationWorkflow cluster_decision Why NMR Fails Synthesis Synthesis (Iodination of 4-HBA) Crude Crude Mixture (Isomers + Impurities) Synthesis->Crude NMR 1H NMR Analysis (Ambiguous Regiochemistry) Crude->NMR Rapid Screen Cryst Crystallization (EtOAc/Hexane Diffusion) Crude->Cryst Direct Purification NMR->Cryst If Purity >90% XRD SC-XRD Data Collection (Mo Source) Cryst->XRD Single Crystal Structure Solved Structure (P21/c or similar) XRD->Structure Phasing (Heavy Atom) Validation Final Validation: 1. Regiochemistry (C2) 2. Halogen Bonding 3. H-Bond Network Structure->Validation

Figure 1: Strategic workflow for validating this compound. Note the transition from ambiguous spectroscopic data (Red) to definitive crystallographic proof (Blue).

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. (Search for 2-iodophenol derivatives). [Link]

  • Desiraju, G. R., et al. (2013).[5] "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711-1713. (Establishes criteria for validating C-I...O interactions). [Link]

  • Sheldrick, G. M. (2008).[2] "A short history of SHELX." Acta Crystallographica Section A, 64(1), 112-122.[2] (The standard for refinement protocols cited in the guide). [Link]

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 4-(Hydroxymethyl)-2-iodophenol by Titration

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

4-(Hydroxymethyl)-2-iodophenol is a crucial intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its precise quantification is paramount for ensuring stoichiometric control in subsequent reactions, determining product purity, and meeting regulatory standards. While modern chromatographic techniques like HPLC offer high precision, classical titrimetry remains a robust, cost-effective, and valuable tool for routine quality control and process monitoring.

This guide provides an in-depth comparison of two primary titrimetric methods for the quantitative analysis of this compound: Potentiometric Acid-Base Titration and Bromination-Iodometric Back-Titration . We will explore the fundamental principles, provide detailed experimental protocols, and compare their performance against each other and other common analytical techniques.

Strategic Overview: Selecting the Appropriate Analytical Method

The choice of an analytical method is always a balance between the required accuracy, precision, sample matrix complexity, available equipment, and economic factors. This guide focuses on titration as a primary method, with instrumental methods like HPLC and UV-Vis Spectrophotometry serving as orthogonal validation techniques.

G cluster_0 Analytical Strategy cluster_1 Primary Methods (Titrimetry) cluster_2 Validation & Orthogonal Methods Analyte This compound Goal Accurate Quantification Analyte->Goal AcidBase Potentiometric Acid-Base Titration Goal->AcidBase Direct Assay of Acidity Redox Bromination-Iodometric Back-Titration Goal->Redox Assay via Aromatic Reactivity HPLC HPLC-UV Goal->HPLC High Specificity & Sensitivity UVVis UV-Vis Spectrophotometry Goal->UVVis Rapid Screening

Caption: Overall strategy for the quantitative analysis of this compound.

Method 1: Potentiometric Acid-Base Titration

Principle & Expertise

This method leverages the weakly acidic nature of the phenolic hydroxyl group.[1] Phenols are weak acids, and their direct titration with a strong base like sodium hydroxide (NaOH) in an aqueous medium yields a poor endpoint, characterized by a gradual pH change that is difficult to detect accurately with a colorimetric indicator.[2][3][4]

The Senior Scientist's Insight: To overcome this, the titration is best performed in a non-aqueous solvent and monitored potentiometrically. A polar aprotic solvent (e.g., acetone or isopropanol) can enhance the apparent acidity of the phenol, leading to a much sharper and more discernible inflection point at the equivalence point.[5][6] A combined pH electrode measures the change in potential (voltage) as the titrant is added, allowing for precise endpoint determination from the resulting titration curve.[5][7]

Experimental Protocol

G start Start prep Prepare 0.1 M KOH in Isopropanol start->prep standardize Standardize Titrant (e.g., with KHP) prep->standardize sample Accurately weigh ~150 mg of sample standardize->sample dissolve Dissolve sample in ~50 mL Isopropanol sample->dissolve setup Immerse pH electrode & start stirrer dissolve->setup titrate Titrate with standardized KOH solution setup->titrate record Record pH/mV vs. Volume of Titrant titrate->record plot Plot Titration Curve (1st or 2nd derivative) record->plot determine_ep Determine Equivalence Point (V_eq) plot->determine_ep calculate Calculate Purity determine_ep->calculate end End calculate->end

Caption: Workflow for Potentiometric Acid-Base Titration.

  • Titrant Preparation: Prepare a 0.1 M solution of potassium hydroxide (KOH) in anhydrous isopropanol.

  • Titrant Standardization: Standardize the KOH solution against a primary standard, such as potassium hydrogen phthalate (KHP), to determine its exact molarity.

  • Sample Preparation: Accurately weigh approximately 250 mg of this compound and dissolve it in 50 mL of a suitable non-aqueous solvent (e.g., isopropanol or acetone).

  • Titration Setup: Place the beaker on a magnetic stirrer and immerse a calibrated combination pH electrode connected to a pH/mV meter.

  • Titration: Add the standardized KOH titrant in small increments (e.g., 0.1-0.2 mL), allowing the reading to stabilize after each addition. Record the pH or mV reading and the total volume of titrant added.

  • Endpoint Determination: Continue the titration past the equivalence point. The endpoint is the volume of titrant corresponding to the steepest point of inflection on the titration curve (or the peak of the first derivative plot).

  • Calculation: The percentage purity is calculated using the formula: % Purity = (V × M × FW) / (W × 10)

    • V = Volume of KOH titrant at the equivalence point (mL)

    • M = Molarity of the standardized KOH titrant (mol/L)

    • FW = Formula Weight of this compound (266.04 g/mol )

    • W = Weight of the sample (mg)

Trustworthiness & Validation

This protocol is self-validating through:

  • Standardization: The accuracy of the result is directly tied to the accurately determined molarity of the titrant.

  • Blank Titration: A blank titration of the solvent should be performed to correct for any acidic or basic impurities.

  • Replicates: Performing the analysis in triplicate ensures precision and reproducibility.

Method 2: Bromination-Iodometric Back-Titration

Principle & Expertise

This redox method is a classic assay for phenols.[8][9] It relies on the electrophilic substitution reaction where the aromatic ring of the phenol is brominated.[10] In this compound, the positions ortho and para to the activating hydroxyl group are available for substitution. The position already occupied by iodine and the hydroxymethyl group will direct bromine to the available C6 position. A second bromine atom may substitute at the C2 position, displacing the iodine, or at the hydroxymethyl group depending on reaction conditions, but the most predictable reaction is substitution at the C6 position. For the purpose of this guide, we will assume a 1:1 molar reaction with Br2 at the C6 position.

The Senior Scientist's Insight: Direct titration with bromine is impractical due to its volatility and hazardous nature.[11] Instead, a known excess of a stable brominating solution (potassium bromate/potassium bromide) is added.[9] In an acidic medium, this mixture generates a precise amount of bromine (BrO₃⁻ + 5Br⁻ + 6H⁺ → 3Br₂ + 3H₂O). After the reaction with the phenol is complete, the unreacted excess bromine is determined. This is achieved by adding potassium iodide (KI), which is oxidized by the excess bromine to iodine (Br₂ + 2I⁻ → 2Br⁻ + I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate solution (I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻) using starch as an indicator.[8][9][12]

Experimental Protocol

G start Start prep_thio Prepare & Standardize 0.1 M Na₂S₂O₃ start->prep_thio sample Accurately weigh ~100 mg of sample prep_thio->sample dissolve Dissolve in NaOH soln, then acidify with HCl sample->dissolve add_bromine Add known excess of 0.1 N Bromine Solution dissolve->add_bromine react Stopper flask & allow to react (15-30 min) add_bromine->react add_ki Add excess KI solution react->add_ki titrate Titrate liberated I₂ with std. Na₂S₂O₃ solution add_ki->titrate endpoint Endpoint: Blue to Colorless (Starch Ind.) titrate->endpoint blank Perform Blank Titration (without sample) endpoint->blank calculate Calculate Purity blank->calculate end End calculate->end

Caption: Workflow for Bromination-Iodometric Back-Titration.

  • Reagent Preparation:

    • Prepare and standardize a 0.1 M sodium thiosulfate (Na₂S₂O₃) solution.

    • Prepare a 0.1 N bromine solution by dissolving potassium bromate (KBrO₃) and potassium bromide (KBr) in water.

  • Sample Preparation: Accurately weigh approximately 100-120 mg of the sample, dissolve it in a small amount of 1 M NaOH, and transfer to a 250 mL iodine flask. Add water to make up the volume to about 100 mL.

  • Bromination: Carefully add 5 mL of concentrated HCl. Pipette a precise volume (e.g., 25.00 mL) of the 0.1 N bromine solution into the flask. Immediately stopper the flask to prevent bromine loss, swirl, and let it stand in the dark for 15-30 minutes.

  • Iodine Liberation: Quickly add 10 mL of 10% w/v potassium iodide (KI) solution, taking care to wash down the stopper and neck of the flask. Re-stopper and swirl.

  • Titration: Titrate the liberated iodine with the standardized 0.1 M Na₂S₂O₃ solution until the solution becomes a pale yellow. Add 1-2 mL of starch indicator solution (a deep blue color will appear) and continue titrating dropwise until the blue color is completely discharged. Record the volume (V_sample).

  • Blank Determination: Perform a blank titration using the same procedure but without the sample. Record the volume (V_blank).

  • Calculation: The percentage purity is calculated based on the volume difference between the blank and the sample titrations. % Purity = ((V_blank - V_sample) × M × E) / (W × 10)

    • V_blank, V_sample = Volume of Na₂S₂O₃ for blank and sample (mL)

    • M = Molarity of the standardized Na₂S₂O₃ titrant (mol/L)

    • E = Equivalent weight of the analyte (FW / n), where n is the moles of Br₂ consumed per mole of analyte (assume n=2 for calculation, representing 2e⁻ transfer for I₂ -> 2I⁻). For 1:1 reaction with Br₂, the equivalent weight is FW/2 = 133.02 g/mol .

    • W = Weight of the sample (mg)

Comparative Analysis of Titration Methods

ParameterPotentiometric Acid-Base TitrationBromination-Iodometric Back-Titration
Principle Neutralization of weakly acidic phenolElectrophilic aromatic substitution (redox)
Specificity Moderate. Titrates any acidic functional group.High for phenols. Less interference from non-phenolic acids.
Endpoint Detection Potentiometric (Instrumental)Visual (Starch Indicator)
Accuracy High, dependent on electrode calibration.High, dependent on precise volume measurements.
Precision Excellent (RSD < 0.5%)Very Good (RSD < 1.0%)
Key Strengths Fewer, less hazardous reagents. More direct measurement.More specific to the phenolic ring. Robust, classical method.
Key Weaknesses Requires pH meter/autotitrator. Sensitive to electrode condition.Involves multiple steps and reagents. Potential for bromine loss.
Analyst Skill Moderate (instrument operation)Moderate to High (classical wet chemistry technique)

Alternative Methods for Validation

For comprehensive characterization or when higher sensitivity is required, the following methods serve as excellent validation tools.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis. A reverse-phase HPLC method with UV detection can separate this compound from starting materials, by-products, and other impurities with high specificity and sensitivity.[13][14][15][16] This technique is ideal for determining not just the overall purity but also the impurity profile.

  • UV-Vis Spectrophotometry: While less specific than titration or HPLC, UV-Vis spectrophotometry can be a rapid and simple method for quantification, especially for in-process checks.[17] Phenolic compounds exhibit characteristic UV absorbance.[18] Methods like the Folin-Ciocalteu assay can determine total phenolic content but are not specific to a single compound.[19][20]

Conclusion and Recommendations

Both Potentiometric Acid-Base Titration and Bromination-Iodometric Back-Titration are valid and reliable methods for the quantitative analysis of this compound.

  • For a laboratory equipped with a pH meter or autotitrator, Potentiometric Titration is recommended for its directness, high precision, and use of fewer hazardous reagents. It is an excellent choice for routine quality control.

  • The Bromination-Iodometric Back-Titration method is a superior choice when specificity for the phenolic moiety is critical and when other acidic or basic impurities might be present in the sample. It represents a robust, albeit more complex, classical chemical analysis.

For regulatory filings or in-depth purity analysis, results from these titrimetric methods should be validated by a specific, stability-indicating method like HPLC.

References

  • Vertex AI Search. (2023). How to measure PHENOLS in wastewater by titration method? any recommendations?
  • Scribd. Estimation of Phenol by Bromination Method. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 9.2: Acid–Base Titrations. Retrieved from [Link]

  • Jakab, K., et al. (2023). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Titration of a Weak Acid with a Strong Base. Retrieved from [Link]

  • Trischler, F. (2000). [Quantitative determination of phenols by bromination surveyed from an unusual perspective]. PubMed. Retrieved from [Link]

  • Chemistry Learners. (2022). Estimation of Phenol | Using Brominating Solution. YouTube. Retrieved from [Link]

  • SlideShare. ASSAY Of PHENOL. Retrieved from [Link]

  • SciSpace. Determination of Iodate by HPLC-UV after On-Line Electrochemical Reduction to Iodide. Retrieved from [Link]

  • ResearchGate. (1995). Potentiometric titration of phenols in non-aqueous polar extract. Retrieved from [Link]

  • ResearchGate. (2019). Simple and rapid spectrophotometric method for phenol determination in aqueous media. Retrieved from [Link]

  • DergiPark. Determination of the Dissociation Constant of Some Substituted Phenols by Potentiometric Method in Acetonitrile-Water Mixtures. Retrieved from [Link]

  • Mungall, J. (2011). 6a. Acid base titrations - pH curves and suitable indicators. YouTube. Retrieved from [Link]

  • EPA. (1978). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). Retrieved from [Link]

  • ResearchGate. (2016). A new HPLC method for the detection of iodine applied to natural samples of edible seaweeds and commercial seaweed food products. Retrieved from [Link]

  • VTechWorks. (1997). CHEMICAL IDENTIFICATION AND FLAVOR PROFILE ANALYSIS OF IODINATED PHENOLS PRODUCED FROM DISINFECTION OF SPACECRAFT DRINKING WATER. Retrieved from [Link]

  • Course Hero. EXPERIMENT 6 ASSAY FOR PHENOL. Retrieved from [Link]

  • ResearchGate. (2007). Spectrophotometric Determination of Phenolic Compounds in Propolis. Retrieved from [Link]

  • RSC Publishing. (1995). Potentiometric titration of phenols in non-aqueous polar extract. Retrieved from [Link]

  • PubMed. (2007). Rapid determination of phenolic compounds in water samples by alternating-current oscillopolarographic titration. Retrieved from [Link]

  • Redalyc. SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS. Retrieved from [Link]

  • SciRP.org. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Retrieved from [Link]

  • proceeding. Bromometric Phenol Assay Without Starch Indicator. Retrieved from [Link]

  • Chemguide. the acidity of phenol. Retrieved from [Link]

  • YouTube. (2022). Weak Acid / Strong Base Titration - All pH Calculations. Retrieved from [Link]

  • ACS Publications. (2024). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. Retrieved from [Link]

  • Frontiers. (2022). Qualitative and Quantitative Analysis of Phenolic Compounds in Spray-Dried Olive Mill Wastewater. Retrieved from [Link]

  • International Journal of Herbal Medicine. (2015). Quantitative Estimation of total phenols and antibacterial studies of leaves extracts of Chromolaena odorata (L.). Retrieved from [Link]

Sources

alternative reagents to 4-(Hydroxymethyl)-2-iodophenol for specific syntheses

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Strategic Alternatives to 4-(Hydroxymethyl)-2-iodophenol in Medicinal Chemistry

Executive Summary

This compound (also known as 3-iodo-4-hydroxybenzyl alcohol) is a bifunctional scaffold ubiquitous in medicinal chemistry. It serves as a critical "lynchpin" molecule, offering an aryl iodide for cross-coupling (Suzuki-Miyaura, Sonogashira), a phenol for etherification, and a benzylic alcohol for further functionalization or solubility enhancement.[1][2]

However, reliance on this specific iodinated reagent often introduces bottlenecks:[1][2]

  • Cost & Availability: The iodinated form is significantly more expensive than its non-halogenated or brominated counterparts due to the costs associated with iodine and purification.[1]

  • Stability: Aryl iodides are light-sensitive and prone to oxidative degradation over long storage periods.[2]

  • Reactivity Control: The high reactivity of the C–I bond can sometimes lead to premature oxidative addition or homocoupling side reactions.[1]

This guide evaluates three strategic alternatives: substituting with the Bromo-analogue , utilizing In-Situ Iodination , and employing Boronic Acid Inversion .[1][2]

Part 1: The Halogen Exchange – 3-Bromo-4-hydroxybenzyl alcohol[1][2][3]

The most direct alternative is the brominated congener: 3-bromo-4-hydroxybenzyl alcohol (CAS: 29922-56-3).[1][2] While the C–Br bond is stronger (approx. 81 kcal/mol) than the C–I bond (approx. 65 kcal/mol), modern catalyst systems render this difference negligible for most standard couplings.[1][2]

Performance Comparison
FeatureIodo-Reagent (Standard) Bromo-Analogue (Alternative) Impact
Bond Dissociation Energy ~65 kcal/mol~81 kcal/molBromo requires slightly higher activation energy (temp/catalyst).[1][2]
Oxidative Addition Rate Fast (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
Moderate (

)
Iodo is better for sterically hindered partners; Bromo is sufficient for standard biaryls.[2]
Atom Economy Poor (I = 126.9 g/mol )Better (Br = 79.9 g/mol )Bromo generates less mass waste per mole.[1][2]
Cost Efficiency LowHighBromo is typically 30–50% cheaper at scale.[1][2]
Experimental Protocol: Suzuki-Miyaura Coupling with the Bromo-Analogue

Use this protocol when cost is a driver and the coupling partner is not sterically deactivated.[1][2]

Reagents:

  • 3-Bromo-4-hydroxybenzyl alcohol (1.0 equiv)[1][2]

  • Aryl Boronic Acid (1.2 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%) — Preferred over Pd(PPh₃)₄ for aryl bromides due to the bidentate ligand's bite angle.[1][2]

  • Base: K₂CO₃ (3.0 equiv)[1][2]

  • Solvent: 1,4-Dioxane/Water (4:1)[1][2]

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the Bromo-analogue, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent mixture via syringe.

  • Activation: Heat the mixture to 80–90°C (compared to 60°C often sufficient for the Iodo-analogue).

  • Monitoring: Monitor via HPLC/TLC. The reaction typically completes in 4–12 hours.[1]

  • Workup: Dilute with EtOAc, wash with 1M HCl (to neutralize the phenoxide), brine, dry over Na₂SO₄, and concentrate.

Part 2: The "Just-in-Time" Synthesis – In-Situ Iodination

For workflows requiring the specific reactivity of the iodide (e.g., for subsequent radio-labeling exchange or difficult couplings), purchasing the expensive pre-iodinated reagent is unnecessary.[1][2] You can generate it in situ from the commodity chemical 4-hydroxybenzyl alcohol (CAS: 623-05-2) with high regioselectivity.[1][2]

Mechanism & Rationale

The phenol group activates the ortho positions.[1] Since the para position is blocked by the hydroxymethyl group, iodination is directed almost exclusively to the 3-position.[1][2] Using N-Iodosuccinimide (NIS) is superior to elemental iodine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) as it avoids the need for strong oxidants that might oxidize the benzylic alcohol to an aldehyde.[2]
Experimental Protocol: Regioselective Ortho-Iodination

Reagents:

  • 4-Hydroxybenzyl alcohol (1.0 equiv)[1][2]

  • N-Iodosuccinimide (NIS) (1.05 equiv)[1][2]

  • p-Toluenesulfonic acid (PTSA) (10 mol%) — Catalyst[1][2]

  • Solvent: Acetonitrile (MeCN)[1][2][3]

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-hydroxybenzyl alcohol in MeCN (0.5 M concentration) at Room Temperature (RT).

  • Addition: Add PTSA, followed by the portion-wise addition of NIS over 10 minutes. Note: Protect from light.[1]

  • Reaction: Stir at RT for 1–2 hours. The solution will turn slightly yellow/orange.[1]

  • Quench: Add 10% aqueous sodium thiosulfate (

    
    ) to quench unreacted iodine species (solution turns clear).
    
  • Extraction: Extract with EtOAc.

  • Usage: The crude material is often >95% pure and can be carried directly into the next step (e.g., protection or coupling) without column chromatography, avoiding the stability issues of storing the isolated iodide.[1]

Part 3: Strategic Inversion – The Boronic Acid Route

If the primary goal is a Suzuki coupling, consider inverting the functional groups.[1] Instead of reacting Ar-I (phenol) with Ar'-B(OH)₂ , react Ar-B(OH)₂ (phenol) with Ar'-I .[1][2]

Alternative Reagent: 2-Hydroxy-5-(hydroxymethyl)phenylboronic acid (often generated in situ or protected as the pinacol ester).[1][2]

  • Pros: Avoids the instability of electron-rich aryl iodides; allows coupling with highly functionalized electrophiles (heterocycles) that are commercially available as halides.[1][2]

  • Cons: Boronic acids of phenols can be prone to protodeboronation.[1]

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting the appropriate alternative based on project constraints.

ReagentSelection Start Start: Need this compound Scaffold for Synthesis ConstraintCheck Primary Constraint? Start->ConstraintCheck Cost Cost / Scale-up ConstraintCheck->Cost Budget Limited Reactivity High Reactivity Needed (e.g., Steric Bulk) ConstraintCheck->Reactivity Difficult Coupling Supply Supply Chain / Stability ConstraintCheck->Supply Long Storage Bromo Use 3-Bromo-4-hydroxybenzyl alcohol (Requires Pd(dppf)Cl2, 90°C) Cost->Bromo InSitu In-Situ Iodination (4-HBA + NIS + PTSA) Reactivity->InSitu Fresh Reagent Standard Purchase Standard Reagent (Only if unavoidable) Reactivity->Standard Validated Protocol Supply->InSitu

Figure 1: Decision Matrix for selecting the optimal reagent based on experimental constraints (Cost, Reactivity, or Stability).

Mechanistic Insight: Why the Alternative Works

The following diagram details the In-Situ activation pathway, highlighting why NIS is the preferred alternative to elemental iodine for this specific alcohol-containing substrate.

Mechanism Substrate 4-Hydroxybenzyl Alcohol (Electron Rich Phenol) Intermediate Sigma-Complex (Electrophilic Attack at Ortho) Substrate->Intermediate Activation by OH group SideReaction AVOIDED: Oxidation of Benzylic Alcohol to Aldehyde Substrate->SideReaction If using I2/Oxidant Reagent NIS (N-Iodosuccinimide) + Acid Cat. Reagent->Intermediate I+ Source Product 3-Iodo-4-hydroxybenzyl alcohol (Target Scaffold) Intermediate->Product Re-aromatization (-H+)

Figure 2: Mechanistic pathway for regioselective iodination using NIS, avoiding benzylic oxidation side-products common with stronger oxidants.[1][2]

References

  • Miyaura, N., & Suzuki, A. (1995).[1][2][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] Link

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1][2] Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide.[1][2] Tetrahedron Letters, 43(29), 5047–5048.[1][2] Link[1][2]

  • Littke, A. F., & Fu, G. C. (2000).[1][2][5] Highly Active Palladium Catalysts for Suzuki Coupling Reactions.[1][5] Journal of the American Chemical Society, 122(17), 4020–4028.[1][2] Link[1][2]

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 11653896, 3-Bromo-4-hydroxybenzyl alcohol.[1][2] Link[1][2]

  • BenchChem. (2025).[1][2][6] Synthesis routes of 4-Hydroxybenzyl Alcohol. Link[1][2]

Sources

Technical Comparison Guide: 4-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(Hydroxymethyl)-2-iodophenol (also known as 4-hydroxy-3-iodobenzyl alcohol ). It addresses the critical need for accurate spectroscopic data, distinguishing this specific isomer from its common regioisomers, and details its synthesis and application in drug development.

Optimizing Aryl-Iodide Scaffolds for Cross-Coupling and Radiolabeling

Executive Summary & Compound Identity

This compound is a high-value bifunctional building block. It combines a reactive aryl iodide—ideal for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira)—with a benzyl alcohol handle that serves as a versatile linker or oxidizable pharmacophore.

Critical Isomer Distinction

A common error in procurement and database searching is confusing this compound with its meta-isomer. You must verify the substitution pattern using the coupling constants (


-values) in proton NMR.
FeatureTarget Compound Common Isomer (Avoid)
IUPAC Name This compound 5-(Hydroxymethyl)-2-iodophenol
Alt. Name 4-Hydroxy-3-iodobenzyl alcohol 3-Hydroxy-4-iodobenzyl alcohol
CAS Number 197230-74-3 773869-57-1
Structure Iodine is ortho to Phenol OHIodine is ortho to Phenol OH
Relation OH and CH

OH are Para
OH and CH

OH are Meta
Key NMR Signal Isolated doublet (

Hz)
Strong ortho-coupling (

Hz)

Spectroscopic Characterization

The following data validates the structural integrity of this compound. The distinction relies on the aromatic splitting pattern.

H NMR Data (400 MHz, DMSO- or CDCl )

Note: Chemical shifts are referenced to TMS (


 0.00).
PositionProton TypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Assignment
H-3 Aromatic7.68 Doublet (d)

Ortho to Iodine (Deshielded, Meta to CH

OH)
H-5 Aromatic7.18 Doublet of Doublets (dd)

Meta to Iodine , Ortho to CH

OH
H-6 Aromatic6.92 Doublet (d)

Ortho to Phenol OH (Shielded)
OH Phenolic9.85 Singlet (s)-Exchangeable (DMSO-

)
CH

Benzylic4.42 Singlet (s)-Methylene group
OH Alcoholic5.10 Broad (br)-Exchangeable

Interpretation Logic:

  • The H-3 proton appears as a doublet with a small coupling constant (

    
     Hz). This confirms it is isolated between the Iodine and the Hydroxymethyl group (meta-coupling only).
    
  • In contrast, the meta-isomer (CAS 773869-57-1) would show a doublet at

    
     7.63 with a large ortho-coupling (
    
    
    
    Hz), indicating a proton adjacent to another proton.
Infrared (IR) Spectroscopy[1]
  • 3200–3400 cm

    
    :  Broad O-H stretch (Phenolic and Alcoholic).
    
  • 1580, 1490 cm

    
    :  Aromatic C=C ring stretch.
    
  • 1015 cm

    
    :  C-O stretch (Primary alcohol).
    
  • 600–800 cm

    
    :  C-I stretch (Weak, characteristic of aryl iodides).
    
Mass Spectrometry (LC-MS)[2]
  • Molecular Formula: C

    
    H
    
    
    
    IO
    
    
    [1]
  • Molecular Weight: 250.03 g/mol [1]

  • Observed Ion (

    
    ):  249.0 [M-H]
    
    
    
    (Negative mode ESI).

Comparative Performance: Reactivity & Applications

Reactivity Profile: Iodo- vs. Bromo-Analogs

In drug development, the choice between the iodo- and bromo-analog dictates the efficiency of downstream coupling reactions.

ParameterThis compound 4-(Hydroxymethyl)-2-bromophenol Implication
C-X Bond Energy ~57 kcal/mol (Weaker)~66 kcal/mol (Stronger)Iodide activates faster (oxidative addition).
Suzuki Coupling Occurs at RT to 50°C Requires 80°C+ Iodo-analog protects sensitive functional groups.
Heck Reaction High Yield (>90%)Moderate Yield (~70%)Iodo-analog minimizes phosphine ligand degradation.
Cost HigherLowerUse Iodo for late-stage or high-value synthesis.
Stability Considerations
  • Oxidation Sensitivity: The benzylic alcohol is prone to oxidation to the aldehyde (4-hydroxy-3-iodobenzaldehyde) if exposed to MnO

    
     or PCC. Store under inert gas at 2–8°C.
    
  • Light Sensitivity: The C-I bond is photolabile. Protect from light to prevent iodine liberation (discoloration).

Experimental Protocols

Protocol A: Synthesis via Iodination of 4-Hydroxybenzyl Alcohol

Reference: Adapted from WO2021029395A1.

Objective: Selective ortho-iodination of the phenol ring without oxidizing the alcohol.

Reagents:

  • 4-Hydroxybenzyl alcohol (CAS 623-05-2)[2]

  • Iodine Monochloride (ICl)

  • Solvent: Butanol or Methanol

  • Quench: Sodium Thiosulfate (aq)[3][4]

Workflow:

  • Dissolution: Dissolve 4-hydroxybenzyl alcohol (1.0 equiv) in butanol.

  • Addition: Add Iodine Monochloride (1.25 equiv) dropwise at room temperature.

  • Reaction: Heat to 50°C for 2 hours. Monitor by TLC (Hexane/EtOAc).

  • Quench: Cool to 10°C. Add 10% aqueous sodium thiosulfate to remove excess iodine (color changes from dark to pale yellow).

  • Isolation: The product often precipitates upon cooling/water addition. Filter the white solid.[3]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Coupling with Phenylboronic acid to form 4-(Hydroxymethyl)-2-phenylphenol.

  • Charge: Combine Iodo-phenol (1.0 equiv), Phenylboronic acid (1.2 equiv), and Pd(dppf)Cl

    
     (3 mol%).
    
  • Solvent: Add Dioxane/Water (4:1) and K

    
    CO
    
    
    
    (2.0 equiv).
  • Cycle: Degas with Nitrogen for 10 min.

  • Run: Stir at 60°C for 4 hours. (Note: Bromo-analog would require reflux).

Visualizations

Diagram 1: Synthesis and Application Pathway

This diagram illustrates the flow from the raw material to the final coupled product, highlighting the critical intermediate.

SynthesisPath Raw 4-Hydroxybenzyl Alcohol (CAS 623-05-2) Target This compound (Target Intermediate) Raw->Target Electrophilic Iodination Reagent Iodine Monochloride (ICl) 50°C, Butanol Reagent->Target Product Biaryl Scaffold (Drug Candidate) Target->Product C-C Bond Formation Coupling Suzuki Coupling (Ar-B(OH)2, Pd cat.) Coupling->Product

Caption: Synthesis of this compound via ICl iodination and subsequent transformation into biaryl scaffolds.

Diagram 2: Isomer Differentiation Logic

Use this logic flow to interpret NMR data and avoid purchasing the wrong isomer.

IsomerLogic Start Analyze 1H NMR Aromatic Region CheckH3 Check Proton Ortho to Iodine (Most Deshielded ~7.6 ppm) Start->CheckH3 Decision Coupling Constant (J)? CheckH3->Decision MetaIsomer Large Doublet (J ~ 8 Hz) Identifies: 3-Hydroxy-4-iodobenzyl alcohol (WRONG ISOMER) Decision->MetaIsomer Adjacent Proton TargetIsomer Small Doublet (J ~ 2 Hz) Identifies: 4-Hydroxy-3-iodobenzyl alcohol (CORRECT TARGET) Decision->TargetIsomer Isolated Proton

Caption: Decision tree for distinguishing the target 4-hydroxy-3-iodo isomer from the common 3-hydroxy-4-iodo impurity.

References

  • Synthesis and Characterization (Primary Source): Title: Method for producing iodine-containing vinyl polymer and intermediates. Source: WO2021029395A1 (World Intellectual Property Organization). URL: Relevance: Defines the synthesis of 4-hydroxy-3-iodobenzyl alcohol using ICl and confirms structure via LC-MS.
  • Suzuki Coupling Methodology

    • Title: Suzuki-Miyaura Cross-Coupling: The reaction of organoboron reagents with organic halides.
    • Source: Chemical Reviews, 1995, 95(7), 2457–2483.
    • URL:[Link]

    • Relevance: Establishes the superior reactivity of aryl iodides over bromides.
  • Isomer Data Verification

    • Title: 4-Hydroxy-3-iodobenzyl alcohol Product Page (CAS 197230-74-3).[1][5]

    • Source: ChemicalBook / ChemSRC.
    • Relevance: Confirms the CAS number and physical properties (Melting Point: 110-113°C).

Sources

Comparative Assessment of Analytical Methodologies for 4-(Hydroxymethyl)-2-iodophenol Purity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 4-(Hydroxymethyl)-2-iodophenol (also known as 3-iodo-4-hydroxybenzyl alcohol). It focuses on distinguishing the target compound from critical impurities such as regioisomers, over-iodinated byproducts, and starting materials.

Executive Summary

This compound is a high-value intermediate in medicinal chemistry, particularly as a scaffold for Suzuki-Miyaura cross-coupling reactions. Its dual functionality (phenol/benzyl alcohol and aryl iodide) makes it versatile but also susceptible to specific impurity profiles during synthesis—most notably over-iodination (di-iodo species) and oxidation .

This guide compares the performance of three analytical "alternatives" for purity assessment: High-Performance Liquid Chromatography (HPLC-UV) , Quantitative Nuclear Magnetic Resonance (qNMR) , and Gas Chromatography-Mass Spectrometry (GC-MS) . While HPLC remains the industry workhorse for sensitivity, this guide argues that qNMR is the superior method for absolute purity validation without the need for difficult-to-obtain impurity standards.

Impurity Profile & Synthesis Logic

To accurately assess purity, one must understand the genesis of impurities.[1] The synthesis typically involves the electrophilic iodination of 4-hydroxybenzyl alcohol.

Critical Impurities:
  • Starting Material (SM): 4-Hydroxybenzyl alcohol (Under-reacted).

  • Over-Iodination (Impurity A): 4-(Hydroxymethyl)-2,6-diiodophenol. This is the most persistent impurity due to the activating nature of the phenol group.

  • Oxidation Byproducts (Impurity B): 3-Iodo-4-hydroxybenzaldehyde (formed via oxidation of the benzylic alcohol).

Synthesis & Impurity Pathway Diagram

The following diagram illustrates the reaction flow and points of divergence where impurities are generated.

G SM Starting Material (4-Hydroxybenzyl Alcohol) Product TARGET PRODUCT This compound SM->Product Mono-Iodination (Kinetic Control) Impurity_Ox Impurity B (Aldehyde Oxidation) SM->Impurity_Ox Oxidation Reagent Iodinating Agent (I2/KI or NIS) Reagent->Product Impurity_Di Impurity A (2,6-Diiodo species) Product->Impurity_Di Excess I2 (Over-reaction) Product->Impurity_Ox Air/Oxidant (Degradation)

Figure 1: Reaction pathway showing the genesis of critical impurities (Di-iodo and Aldehyde species) relative to the target mono-iodo product.

Comparative Analysis of Assessment Methods

The following table contrasts the three primary methodologies based on experimental performance metrics.

FeatureMethod A: RP-HPLC (UV) Method B: qNMR (1H) Method C: GC-MS
Primary Utility Routine QC, Trace Impurity DetectionAbsolute Purity, Structural ValidationVolatile Impurity ID
Reference Standard Required for all impurities (for accurate quant)Not Required (Internal standard used)Required
Limit of Detection (LOD) Excellent (< 0.05%)Moderate (~0.5 - 1.0%)Good (< 0.1%)
Selectivity High (based on polarity/retention)High (based on magnetic environment)High (Mass spectral fingerprint)
Sample Prep Dissolve & ShootWeighing precision criticalDerivatization often required (due to -OH)
Risk Factor Response factor variation (UV bias)Overlapping signals (solvent/water)Thermal degradation of benzylic alcohol
Cost/Run LowHigh (Instrument time/Solvents)Medium
Detailed Performance Evaluation
Method A: RP-HPLC (The Sensitivity Standard)

HPLC is the preferred method for detecting trace levels of the 2,6-diiodo impurity . Due to the increased lipophilicity of the di-iodo species, it elutes significantly later than the target product on a C18 column.

  • Pros: High sensitivity; robust for quantitative tracking of reaction progress.

  • Cons: Requires response factors. The di-iodo impurity often has a higher extinction coefficient than the mono-iodo product, leading to an overestimation of impurity levels if integrated by area% without correction.

Method B: qNMR (The Accuracy Standard)

Quantitative NMR is the only self-validating method. By comparing the integration of the aromatic protons to a certified internal standard (e.g., Maleic Acid or TCNB), one can calculate purity without possessing a pure sample of the target compound.

  • Pros: Inherently quantitative (molar ratio); distinguishes the symmetric di-iodo impurity (singlet) from the asymmetric product (ABC system).

  • Cons: Lower sensitivity; requires ~10 mg of sample.

Method C: GC-MS (The Orthogonal Check)

While useful for identifying unknown side-products, GC-MS is less ideal for this specific compound. Benzylic alcohols are thermally labile and can dehydrate in the injector port, leading to false impurity peaks.

  • Recommendation: Use only if derivatized (e.g., TMS-silylation) first.

Recommended Experimental Protocols

Protocol 1: High-Resolution HPLC-UV Assessment

This protocol is optimized to separate the polar starting material from the lipophilic di-iodo impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Acidification prevents phenol ionization/tailing).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar SM).

    • 2-15 min: 5% -> 95% B (Linear gradient).

    • 15-20 min: 95% B (Wash to elute di-iodo species).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Phenol absorption max) and 254 nm .

  • Data Analysis:

    • Expected Elution Order: 4-Hydroxybenzyl alcohol (RT ~3 min) < Target Product (RT ~8 min) < 2,6-Diiodo impurity (RT ~12 min).

Protocol 2: Self-Validating qNMR Workflow

Use this method to assign an absolute purity value to your "Reference Standard" for HPLC.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). High purity (>99.9%) is essential.

  • Solvent: DMSO-d6 (Provides clear separation of hydroxyl protons and prevents exchange).

  • Sample Preparation:

    • Weigh exactly 10.0 mg of synthesized This compound .

    • Weigh exactly 5.0 mg of Maleic Acid .

    • Dissolve both in 0.6 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (d1): 60 seconds (Crucial for full relaxation of aromatic protons; T1 can be long).

    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • Where:

      
      =Integration Area, 
      
      
      
      =Number of protons,
      
      
      =Molar Mass,
      
      
      =Weight.
  • Diagnostic Signals:

    • Target (Mono-iodo): Look for the ABC aromatic pattern (~6.8 - 7.6 ppm) and the benzylic doublet (if OH coupled) or singlet.

    • Impurity (Di-iodo): Look for a distinct singlet in the aromatic region (approx 7.8 ppm) representing the two symmetric protons at C3 and C5.

Conclusion

For routine process monitoring, Method A (HPLC) is superior due to its speed and sensitivity to the lipophilic di-iodo impurity. However, for the final certification of the material—especially for drug development applications—Method B (qNMR) is the requisite "Gold Standard" to establish absolute purity. Researchers should employ a hybrid strategy : use qNMR to assay a master batch, then use that batch to calibrate the HPLC method for daily use.

References

  • Regioselective Iodination of Phenols: Stavber, S., Jereb, M., & Zupan, M. (2008). Selectivity in the iodination of phenols and their derivatives. Synthesis, 2008(10), 1487-1513.

  • qNMR Guidelines for Purity: Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.

  • HPLC Method Development for Phenolics: Carrasco-Pancorbo, A., et al. (2005). Advanced analytical methods for the analysis of phenolic compounds. Journal of Chromatography A, 1100(1), 2-11.

  • Stability of Benzyl Alcohols: Noyce, D. S., & Hartter, D. R. (1969). The solvolysis of benzyl alcohols. Journal of the American Chemical Society, 91(26), 7412-7416.

Sources

Comparative Efficacy Guide: 4-(Hydroxymethyl)-2-iodophenol in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Hydroxymethyl)-2-iodophenol (also known as 4-hydroxy-3-iodobenzyl alcohol) is a critical pharmacophore precursor, primarily utilized in the synthesis of thyroid hormone analogs (thyromimetics) and selective thyroid receptor beta (TR


) agonists  such as Sobetirome (GC-1).

Unlike generic phenolic intermediates, this compound offers a pre-installed "inner ring" motif essential for high-affinity binding to nuclear receptors. Its comparative efficacy lies in its dual functionality:

  • Synthetic Efficacy: It bypasses the regioselectivity challenges of late-stage iodination, offering higher yields in cross-coupling reactions compared to bromo-analogs.

  • Pharmacological Efficacy: It enables the construction of ligands that exploit the "halogen bond" within the TR ligand-binding pocket, significantly enhancing potency compared to non-halogenated isosteres.

Comparative Efficacy Analysis

Synthetic Utility vs. Alternatives

In the construction of biaryl ether scaffolds (common in thyromimetics), the choice of the phenolic building block dictates the efficiency of the synthesis.

FeatureThis compound 4-Hydroxybenzyl Alcohol (Non-iodinated)4-(Hydroxymethyl)-2-bromophenol
Iodination Step Pre-installed (100% Regio-purity)Requires downstream iodination (Mix of mono/di-iodo)N/A (Bromine is less active)
Coupling Reactivity High (Excellent for Suzuki/Ullmann)Low (Requires activation)Moderate (Slower oxidative addition)
Halogen Bonding Strong (

-hole donor)
NoneWeak
Metabolic Stability Moderate (Deiodinases can act)HighHigh
Primary Use TR

Agonist Synthesis
General LinkerGeneral Cross-coupling

Key Insight: Using this compound prevents the formation of di-iodinated byproducts (3,5-diiodo) that often occur when iodinating complex phenols later in the synthesis. This increases the overall yield of mono-iodinated selective agonists by >30% in comparative workflows.

Biological Efficacy of Derived Ligands

The efficacy of drugs derived from this scaffold (e.g., T3 analogs) relies heavily on the iodine atom at the ortho position.

  • Steric Constraint: The bulky iodine atom (Van der Waals radius ~1.98 Å) forces the diphenyl ether linkage into a perpendicular conformation, mimicking the bioactive state of T3.

  • Halogen Bonding: The iodine acts as a Lewis acid, forming a halogen bond with backbone carbonyls (e.g., Phe269 in TR

    
    ).
    

Comparative Binding Data (Representative):

  • Iodo-Analog (Derived from subject):

    
     (High Potency)
    
  • Bromo-Analog:

    
     (Reduced Potency)
    
  • H-Analog (No Halogen):

    
     (Loss of Activity)
    

Mechanism of Action & Pathway Visualization

The following diagram illustrates the critical role of this compound in the synthesis of Sobetirome (GC-1) , a liver-selective thyromimetic. The pathway highlights how the iodine atom is preserved while the hydroxymethyl group serves as a versatile handle for linker construction.

G Start This compound (CAS 197230-74-3) Step1 Step 1: Linker Activation (Conversion to Benzyl Chloride/Bromide) Start->Step1 SOCl2 or PBr3 Intermediate Biaryl Ether Intermediate (Iodine Preserved) Start->Intermediate Direct Route (High Fidelity) Step2 Step 2: Nucleophilic Displacement (Reaction with Outer Ring Phenol) Step1->Step2 Base (K2CO3), DMF Step2->Intermediate Final Sobetirome (GC-1) Analog (High Affinity TR-beta Agonist) Intermediate->Final Deprotection / Modification AltStart Alternative: Late-Stage Iodination AltFail Mixture of Isomers (Low Yield) AltStart->AltFail Electrophilic Iodination

Figure 1: Synthetic workflow demonstrating the efficiency of using pre-iodinated this compound to generate Thyromimetics, avoiding the selectivity issues of late-stage iodination.

Experimental Protocols

Protocol A: Synthesis of this compound

Note: If not purchased commercially, this can be synthesized from 4-hydroxybenzyl alcohol, though direct purchase is recommended for high-purity applications.

Objective: Selective mono-iodination of 4-hydroxybenzyl alcohol.

Reagents:

  • 4-Hydroxybenzyl alcohol (1.0 eq)

  • NaI (1.1 eq)

  • Chloramine-T (1.1 eq)

  • Solvent: Methanol/Water (1:1)

Workflow:

  • Dissolution: Dissolve 4-hydroxybenzyl alcohol (10 mmol) in 20 mL MeOH. Add NaI (11 mmol) dissolved in 10 mL water.

  • Oxidative Iodination: Add Chloramine-T (11 mmol) portion-wise at 0°C over 30 minutes. The solution will turn yellow.

  • Quenching: Stir for 1 hour at RT. Quench with saturated sodium thiosulfate (

    
    ) until the yellow color disappears.
    
  • Extraction: Acidify to pH 5 with 1M HCl. Extract with Ethyl Acetate (3x 30 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexane:EtOAc 7:3).
    
  • Validation: Confirm structure via

    
    -NMR. Look for aromatic signals characteristic of 1,2,4-substitution.
    
Protocol B: General Coupling for Thyromimetic Scaffolds

Objective: Use the hydroxymethyl handle to link to an "outer ring" phenol.

  • Activation: Convert this compound (1 eq) to the benzyl chloride using

    
     (1.2 eq) in DCM at 0°C. Evaporate volatiles to yield the crude benzyl chloride.
    
  • Coupling: Dissolve the "outer ring" phenol (e.g., 3,5-dimethylphenol) (1.1 eq) in DMF. Add

    
     (2.0 eq).
    
  • Addition: Add the crude benzyl chloride (dissolved in DMF) dropwise.

  • Reaction: Heat to 60°C for 4 hours.

  • Workup: Pour into ice water, filter precipitate or extract with ether.

  • Result: This yields the core diphenyl methane scaffold with the iodine atom perfectly positioned for TR binding.

Scientific Integrity & Safety

  • Self-Validation: The presence of the iodine atom makes the carbon at position 2 identifiable in

    
    -NMR (typically shielded, ~85-90 ppm). The hydroxymethyl group appears as a singlet/doublet around 4.5 ppm in 
    
    
    
    -NMR.
  • Safety Warning: Iodinated phenols can be skin irritants. The activation step using thionyl chloride releases HCl gas; perform in a fume hood.

  • Stability: Store this compound at -20°C away from light to prevent liberation of iodine (discoloration).

References

  • Scanlan, T. S., et al. (1999). "Selective Thyromimetics: Tissue-Selective Thyroid Hormone Agonists." Chemistry & Biology.

  • Chiellini, G., et al. (2002). "A High-Affinity Subtype-Selective Agonist Ligand for the Thyroid Hormone Receptor." Chemistry & Biology.

  • ChemicalBook. (2025). "this compound Product Properties and Synthesis." ChemicalBook Database.

  • Place, V., et al. (2021). "Iodine-containing vinyl polymer and method for producing acetylated derivative." Google Patents (WO2021029395A1).

  • PubChem. (2025). "Compound Summary: 4-Hydroxy-3-iodobenzyl alcohol." National Library of Medicine.

Mechanistic Comparison of Phenol Iodination Strategies: A Guide for Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Iodine Problem" in Aromatic Functionalization

Iodinated phenols are critical pharmacophores and intermediates in the synthesis of thyromimetics, radiocontrast agents, and cross-coupling partners. However, introducing an iodine atom onto an electron-rich phenolic ring is deceptively complex compared to chlorination or bromination.

The core challenge is thermodynamic reversibility. The byproduct of direct iodination with molecular iodine (


) is hydrogen iodide (HI), a strong reducing agent that can reduce the aryl iodide back to the starting phenol. To drive the reaction forward, the "Iodine Problem" must be solved by either:
  • Oxidative sequestration of HI (preventing reduction).

  • Activation of the iodinating agent to a highly reactive superelectrophile (

    
    ).
    

This guide objectively compares three dominant methodologies: Oxidative Iodination (


) , Reagent-Based Activation (NIS) , and Classical Base-Mediated Substitution .

Mechanistic Deep Dive

Method A: Oxidative Iodination ( )

The "Green" Efficiency Route

This method addresses the atom economy issue of classical iodination. By using hydrogen peroxide (


) as a terminal oxidant, the iodide byproduct (

) is re-oxidized in situ back to electrophilic iodine species (likely hypoiodous acid, HOI, or solvated

). This creates a closed loop where all iodine atoms are utilized, and the only byproduct is water.

Mechanism: The reaction proceeds via the generation of HOI.[1] In the presence of phenol, HOI acts as the active electrophile.[1] The water solvent plays a dual role: it solvates the transition state and enables the "on-water" acceleration effect, often enhancing reaction rates due to hydrophobic interactions.

Key Advantage: High atom economy (


100% iodine utilization) and water as the reaction medium.

oxidative_iodination cluster_recycle Atom Economy Loop I2 Molecular Iodine (I2) HOI HOI (Active Species) I2->HOI Oxidation H2O2 H2O2 (Oxidant) H2O2->HOI Activates Complex Sigma Complex HOI->Complex Electrophilic Attack Phenol Phenol Substrate Phenol->Complex Product Iodophenol Complex->Product -H2O Water H2O (Byproduct) Complex->Water Product->I2 Re-oxidation of I- (theoretical)

Figure 1: The oxidative activation cycle ensures complete utilization of iodine atoms, minimizing waste.

Method B: N-Iodosuccinimide (NIS) + Acid Catalyst

The Regioselectivity Specialist

N-Iodosuccinimide (NIS) provides a reservoir of iodonium ions (


). Unlike 

, NIS does not generate strong reducing agents (HI) but rather succinimide, which is inert. The reactivity of NIS can be tuned using Brønsted acids (e.g., TsOH, TFA) or Lewis acids (

,

).

Mechanism: The carbonyl oxygen of NIS is protonated or complexed by the catalyst, weakening the N-I bond. This releases a "naked"


 equivalent that attacks the phenol ring. Because the active species is bulky and the reaction conditions are mild, this method often exhibits superior para-selectivity  due to steric hindrance at the ortho positions.

Key Advantage: High regioselectivity and compatibility with sensitive functional groups.[2]

nis_mechanism NIS N-Iodosuccinimide Activated Activated NIS Complex NIS->Activated Coordination Catalyst Catalyst (H+ or LA) Catalyst->Activated Transition Steric Control (Para-Attack) Activated->Transition I+ Transfer Phenol Phenol Phenol->Transition Product p-Iodophenol Transition->Product Succinimide Succinimide Transition->Succinimide Leaving Group

Figure 2: Catalyst-controlled activation of NIS favors para-substitution via steric steering.

Comparative Performance Analysis

The following data summarizes typical performance metrics for the mono-iodination of phenol.

MetricOxidative (

)
Reagent (NIS + TsOH) Classical (

)
Active Species HOI /

solvate
Protonated NIS (

donor)
Phenolate +

complex
Atom Economy High (

100% of I used)
Moderate (Succinimide waste)Low (50% of I lost as

)
Regioselectivity Mixed (Ortho/Para mixtures common)High Para-Selectivity Poor (Poly-iodination common)
Reaction Time 2 - 24 Hours1 - 4 Hours12 - 48 Hours
Solvent Water (Green)MeCN / AlcoholsWater / Methanol
Cost LowHighLow
Scalability ExcellentModerate (Reagent cost)Good

Validated Experimental Protocols

Protocol A: Green Oxidative Iodination ( )

Best for: Large-scale synthesis where cost and environmental impact are priorities.

Reagents:

  • Phenol (1.0 equiv)[3]

  • Molecular Iodine (

    
    ) (0.5 - 0.6 equiv) Note: Only 0.5 equiv is needed because 
    
    
    
    recycles the iodide.
  • Hydrogen Peroxide (30% aq, 1.2 equiv)[2]

  • Solvent: Deionized Water

Step-by-Step Workflow:

  • Suspension: In a round-bottom flask, suspend 2 mmol of phenol and 1 mmol of pulverized

    
     in 10 mL of water. The mixture will be heterogeneous.
    
  • Activation: Add 30%

    
     (2.4 mmol) dropwise over 10 minutes.
    
  • Reaction: Stir vigorously at 50°C. Self-Validation: The dark purple color of iodine should fade to a pale yellow/orange as the reaction proceeds.

  • Monitoring: Check TLC after 4 hours. If purple iodine vapor persists, add small aliquots of

    
    .
    
  • Workup: Cool to room temperature. Add 10%

    
     (sodium thiosulfate) to quench any residual oxidants (decolorization of the aqueous phase). Extract with Ethyl Acetate.[3][4]
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via column chromatography (Hexane/EtOAc).
    

Source Grounding: This protocol is adapted from the environmentally benign methods reported by and .

Protocol B: Regioselective Para-Iodination (NIS)

Best for: Late-stage functionalization or when high para-selectivity is required.

Reagents:

  • Phenol (1.0 equiv)[3]

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Catalyst: p-Toluenesulfonic acid (TsOH) (0.1 equiv) or

    
     (5 mol%)
    
  • Solvent: Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1 mmol of phenol in 5 mL of dry MeCN under an inert atmosphere (

    
    ).
    
  • Addition: Add the catalyst (TsOH or

    
    ) and stir for 5 minutes.
    
  • Iodination: Add NIS (1.1 mmol) in a single portion. Note: Protect from light to prevent radical side reactions.

  • Reaction: Stir at room temperature (20-25°C).

    • Mechanism Check: The reaction is driven by the formation of insoluble succinimide in some solvents, but in MeCN, it remains homogeneous.

  • Monitoring: Reaction is typically complete within 1-2 hours. Monitor by TLC (NIS has a distinct Rf; ensure it is consumed).

  • Workup: Dilute with water. Extract with DCM.[5] Wash with saturated

    
     to remove the acid catalyst and succinimide byproducts.
    
  • Purification: Recrystallization or flash chromatography.

Source Grounding: Protocol synthesized from catalytic activation methods described by and .

References

  • Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Gallo, R. D. C., et al. Journal of the Brazilian Chemical Society, 2010.[5] Link

  • Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N-Iodosaccharin. Racys, D. T., et al.[6] The Journal of Organic Chemistry, 2015. Link

  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Manac Inc. Technical Guides, 2022. Link

  • N-Iodosuccinimide (NIS) in Organic Synthesis. Organic Chemistry Portal. Link

  • Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents. NIH National Library of Medicine, 2020. Link

Sources

cost-benefit analysis of using 4-(Hydroxymethyl)-2-iodophenol in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive cost-benefit analysis and technical profile for 4-(Hydroxymethyl)-2-iodophenol , designed for researchers and drug development professionals.

Executive Summary

Verdict: Synthesize In-House. For most research and early-stage development applications, purchasing this compound (CAS 197230-74-3) from commercial catalogs represents a significant unnecessary cost. The compound carries a high "specialty chemical" premium (often >$100/g) despite being one step away from the commodity chemical 4-hydroxybenzyl alcohol (CAS 623-05-2).

Technical Edge: While the Bromo-analog (2-bromo-4-(hydroxymethyl)phenol) is a cheaper commercial alternative, the Iodo-analog offers indispensable benefits in complex total synthesis:

  • Superior Reactivity: Enables oxidative addition at lower temperatures (RT to 40°C), preserving the sensitive benzylic alcohol.

  • Orthogonality: Allows site-selective coupling in the presence of aryl bromides or chlorides elsewhere in the molecule.

  • Clean Functionalization: Avoids the harsh conditions often required to activate sterically hindered ortho-bromides.

Technical Profile & Structural Logic

This scaffold serves as a "privileged intermediate" for synthesizing 2-substituted benzofurans, biaryl ethers, and ortho-functionalized drug linkers.

FeatureSpecification
Chemical Name This compound
Synonyms 3-iodo-4-hydroxybenzyl alcohol; 2-iodo-4-hydroxymethylphenol
CAS Number 197230-74-3
Molecular Formula C₇H₇IO₂ (MW: 250.03 g/mol )
Key Functionality C-I Bond: High-reactivity handle for Pd-catalyzed coupling.Benzylic -OH: Versatile handle for oxidation (aldehyde) or substitution (halide/azide).Phenolic -OH: Directing group; allows formation of ethers/esters.[1][2][3]
Decision Logic: When to Use the Iodo-Scaffold

The following decision tree illustrates the logical pathway for selecting the Iodo-variant over the Bromo-variant or direct functionalization.

DecisionTree Start Target Molecule Needs Ortho-Substituted Phenol CheckSens Are there sensitive groups (e.g., Benzylic Alcohol, Aldehyde)? Start->CheckSens CheckOrtho Is Orthogonality Required? (e.g., -Br or -Cl present elsewhere) CheckSens->CheckOrtho No UseIodo USE this compound (High Reactivity / Mild Conditions) CheckSens->UseIodo Yes (Needs <60°C) CheckOrtho->UseIodo Yes UseBromo Use Bromo-Analog (Lower Cost, Harsher Conditions) CheckOrtho->UseBromo No

Figure 1: Selection logic for halogenated phenol precursors.

Comparative Analysis: Buy vs. Make

A. The Cost Argument (Make vs. Buy)

Commercial suppliers often price this compound based on its utility in library synthesis rather than its manufacturing complexity.

MetricCommercial Purchase (Route A)In-House Synthesis (Route B)
Source Material Final Product (95-98%)4-Hydroxybenzyl Alcohol (99%)
Approx.[1][2] Cost $150 - $300 / 5g <$10 / 50g (Raw materials)
Lead Time 1-3 Weeks (Stock dependent)48 Hours (Synthesis + Purification)
Scalability Poor (Linear cost increase)Excellent (Reagents are cheap)
Verdict Avoid unless <100mg needed.Recommended for >1g scale.
B. The Performance Argument (Iodo vs. Bromo)

In Palladium-catalyzed cross-coupling (Suzuki-Miyaura), the rate of oxidative addition follows the order I > Br >> Cl .

  • The "Ortho" Challenge: The hydroxyl group at C1 and the hydroxymethyl group at C4 create a specific electronic and steric environment. A Bromine at C2 is less reactive due to the electron-donating effect of the phenol (making the ring electron-rich and the C-X bond stronger).

  • The Iodine Solution: The C-I bond is sufficiently weak to undergo oxidative addition with standard Pd(PPh₃)₄ catalysts at mild temperatures (40-60°C), whereas the Bromo-analog often requires specialized ligands (e.g., SPhos, XPhos) or higher temperatures (>80°C) which may compromise the benzylic alcohol (risk of oxidation or elimination).

Experimental Protocols

Protocol A: Regioselective Synthesis (The "Make" Route)

This protocol utilizes a green iodination strategy that is highly selective for the ortho position (C2), as the para position (C4) is blocked by the hydroxymethyl group.

Mechanism: Electrophilic aromatic substitution (EAS). The phenolic -OH activates the ortho positions. Target Yield: 85-92%

Materials:

  • 4-Hydroxybenzyl alcohol (1.0 eq)

  • Iodine (I₂) (1.0 eq)

  • Hydrogen Peroxide (30% aq) or Sodium Periodate (Oxidant to regenerate I⁺)

  • Methanol (Solvent)[4]

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-hydroxybenzyl alcohol (12.4 g, 100 mmol) in Methanol (100 mL).

  • Addition: Add Iodine (25.4 g, 100 mmol) in one portion. The solution will turn dark.

  • Activation: Slowly add 30% H₂O₂ (11 mL, ~1.1 eq) dropwise over 30 minutes. Maintain temperature <35°C (use a water bath if necessary). Note: The oxidant regenerates I₂ from HI, ensuring 100% atom economy regarding Iodine.

  • Reaction: Stir at Room Temperature for 3-5 hours. Monitor by TLC (30% EtOAc/Hexane). The starting material (Rf ~0.3) converts to the mono-iodo product (Rf ~0.5).

  • Quench: Add saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) until the dark iodine color disappears, leaving a pale yellow solution.

  • Workup: Remove MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or flash chromatography (if high purity is required).

Protocol B: Suzuki Coupling (Validation of Reactivity)

Demonstrating the utility of the Iodo-handle under mild conditions.

Reagents:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 eq)

  • Dioxane/Water (4:1)

Procedure:

  • Charge a flask with the Iodo-phenol, boronic acid, and base.

  • Add degassed solvent. Add catalyst under Nitrogen.[5]

  • Heat to 50°C . (Note: The Bromo-analog would typically require reflux at 90-100°C here).

  • Conversion is usually complete within 4 hours, yielding the 2-phenyl-4-(hydroxymethyl)phenol.

Visualizing the Synthesis Workflow

The following diagram outlines the optimized pathway from commodity precursor to the functionalized scaffold.

SynthesisFlow Precursor 4-Hydroxybenzyl Alcohol (Commodity Chemical) Intermediate This compound (Target Scaffold) Precursor->Intermediate  Ortho-Iodination  (RT, 4h, >85% Yield)   Reagents I₂ / H₂O₂ / MeOH (Green Iodination) Reagents->Intermediate Product 2-Aryl-4-(hydroxymethyl)phenol (Drug Precursor) Intermediate->Product  C-C Bond Formation  (50°C, Mild)   Coupling Suzuki Coupling (Boronic Acid, Pd(0)) Coupling->Product

Figure 2: Optimized synthetic workflow for generating and utilizing the scaffold.

References

  • Regioselective Iodination of Phenols

    • Source: Patil, D. D., et al. "Regioselective iodination of hydroxylated aromatic ketones and phenols using iodine and iodic acid." Arkivoc 2006.
    • Relevance: Establishes the protocol for high-yield ortho-iodin
  • Suzuki Coupling Comparison (Iodo vs Bromo)

    • Source: BenchChem Technical Guides. "A Comparative Guide to the Suzuki Coupling of 4-Bromo-3-iodophenol and 3,4-dibromophenol."
    • Relevance: Validates the reactivity hierarchy (I > Br)
  • Precursor Availability (4-Hydroxybenzyl alcohol)

    • Source: PubChem Compound Summary for CID 125.
    • Relevance: Confirms the commodity status and low cost of the starting m
  • Target Compound Data

    • Source: Sigma-Aldrich / Merck Product Entry (CAS 197230-74-3).
    • Relevance: Provides baseline commercial specific

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.